molecular formula C11H10N2O2 B2616261 Ethyl 2-quinoxalinecarboxylate CAS No. 7065-23-8

Ethyl 2-quinoxalinecarboxylate

Cat. No.: B2616261
CAS No.: 7065-23-8
M. Wt: 202.213
InChI Key: HZMKSGSOBKQGJX-UHFFFAOYSA-N
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Description

Ethyl 2-quinoxalinecarboxylate is a quinoxaline derivative.

Properties

IUPAC Name

ethyl quinoxaline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMKSGSOBKQGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7065-23-8
Record name Ethyl 2-quinoxalinecarboxylate
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Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 2-Quinoxalinecarboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword

The quinoxaline scaffold represents a cornerstone in medicinal chemistry, embodying a privileged structure that continues to yield compounds of significant therapeutic potential.[1][2] Its inherent bioactivity, coupled with the versatility for chemical modification, has made it a focal point for researchers in drug discovery and development. This guide provides an in-depth technical exploration of a key derivative, Ethyl 2-Quinoxalinecarboxylate. We will delve into its fundamental chemical properties, elucidate detailed synthetic methodologies, explore its reactivity, and critically examine its burgeoning role as a pivotal building block in the creation of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this important molecule.

Nomenclature and Structural Elucidation

The correct and unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as:

Ethyl quinoxaline-2-carboxylate

This name precisely describes the molecular architecture, which consists of a quinoxaline ring system with an ethoxycarbonyl group attached at the 2-position.

Chemical Structure and Key Identifiers

The structural representation and key chemical identifiers for Ethyl 2-Quinoxalinecarboxylate are summarized in the table below. These identifiers are crucial for database searches and unequivocal compound registration.

IdentifierValue
IUPAC Name Ethyl quinoxaline-2-carboxylate
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Canonical SMILES CCOC(=O)C1=NC2=CC=CC=C2N=C1
InChI InChI=1S/C11H10N2O2/c1-2-15-11(14)10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3
InChIKey HZMKSGSOBKQGJX-UHFFFAOYSA-N

Synthesis of Ethyl 2-Quinoxalinecarboxylate

The synthesis of Ethyl 2-Quinoxalinecarboxylate is a well-established process that typically involves a two-step sequence: the formation of the quinoxaline ring system to yield quinoxaline-2-carboxylic acid, followed by esterification.

Synthesis of Quinoxaline-2-Carboxylic Acid (Precursor)

The foundational step in producing the title compound is the synthesis of its carboxylic acid precursor. The most common and efficient method is the condensation of an o-phenylenediamine with a 2-oxoacid derivative.

This protocol is based on established methods for the synthesis of quinoxaline derivatives.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reagents: To the stirred solution, add pyruvic acid (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product, quinoxaline-2-carboxylic acid, is collected by filtration, washed with cold solvent to remove any unreacted starting materials, and dried under vacuum.

Causality Behind Experimental Choices: The condensation reaction is acid-catalyzed, and the pyruvic acid itself can act as the catalyst. The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Ethanol is often chosen for its ability to dissolve o-phenylenediamine and for its appropriate boiling point for reflux conditions.

Esterification to Ethyl 2-Quinoxalinecarboxylate

The conversion of quinoxaline-2-carboxylic acid to its ethyl ester is typically achieved through Fischer esterification.[4] This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend quinoxaline-2-carboxylic acid (1 equivalent) in an excess of absolute ethanol. The ethanol acts as both the reactant and the solvent, driving the equilibrium towards the product side.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%).[5]

  • Reaction Conditions: The reaction mixture is heated to reflux for 4 to 12 hours. The reaction progress should be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 2-quinoxalinecarboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ester.

Self-Validating System: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS). The disappearance of the broad -OH stretch of the carboxylic acid in the IR spectrum and the appearance of characteristic ethyl ester signals in the ¹H and ¹³C NMR spectra validate the success of the esterification.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unequivocal identification and quality control of Ethyl 2-Quinoxalinecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-). The aromatic protons of the quinoxaline ring will appear in the downfield region, typically between 7.5 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will exhibit a signal for the ester carbonyl carbon around 165 ppm. The carbons of the ethyl group will appear at approximately 14 ppm (-CH₃) and 62 ppm (-OCH₂-). The aromatic carbons of the quinoxaline ring will resonate in the range of 128-155 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • C=O stretch (ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

  • C-O stretch (ester): A strong absorption band in the region of 1200-1300 cm⁻¹.

  • C=N and C=C stretches (aromatic): Multiple bands in the region of 1400-1600 cm⁻¹.

  • C-H stretches (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Ethyl 2-Quinoxalinecarboxylate, the molecular ion peak (M⁺) is expected at m/z = 202.21.

Chemical Reactivity and Synthetic Utility

Ethyl 2-quinoxalinecarboxylate is a versatile intermediate in organic synthesis, with its reactivity centered around the ester functional group and the quinoxaline ring.

Reactions at the Ester Group

The ester functionality is susceptible to nucleophilic acyl substitution. A key reaction is its conversion to the corresponding hydrazide, which is a valuable precursor for the synthesis of various heterocyclic systems.

G cluster_0 Reaction Ethyl 2-quinoxalinecarboxylate Ethyl 2-quinoxalinecarboxylate Quinoxaline-2-carbohydrazide Quinoxaline-2-carbohydrazide Ethyl 2-quinoxalinecarboxylate->Quinoxaline-2-carbohydrazide Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Quinoxaline-2-carbohydrazide

Caption: Synthesis of Quinoxaline-2-carbohydrazide.

Reactivity of the Quinoxaline Ring

The quinoxaline ring system is generally electron-deficient, which influences its reactivity. It can undergo nucleophilic aromatic substitution reactions, particularly if activating groups are present on the ring. The nitrogen atoms in the ring can also be quaternized.

Applications in Drug Development

The quinoxaline scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Ethyl 2-quinoxalinecarboxylate serves as a key building block in the synthesis of more complex and biologically active quinoxaline derivatives.

As a Scaffold in Medicinal Chemistry

The ester group of Ethyl 2-Quinoxalinecarboxylate provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR). For instance, conversion to the carbohydrazide opens up pathways to a variety of heterocyclic systems with potential biological activity.

Role in the Synthesis of Bioactive Molecules

While direct applications of Ethyl 2-Quinoxalinecarboxylate as a drug are not prominent, its role as a precursor is significant. For example, derivatives of quinoxaline-2-carboxylic acid have been investigated as inhibitors of Pim-1 kinase, a target in cancer therapy.[1] The ethyl ester is a logical starting point for the synthesis of amides and other derivatives for such studies.

G Ethyl_2_quinoxalinecarboxylate Ethyl 2-quinoxalinecarboxylate (Starting Material) Modification Chemical Modification Ethyl_2_quinoxalinecarboxylate->Modification Library Library of Quinoxaline Derivatives Modification->Library Screening Biological Screening Library->Screening Lead Lead Compound Screening->Lead

Caption: Drug discovery workflow utilizing Ethyl 2-quinoxalinecarboxylate.

Conclusion and Future Perspectives

Ethyl 2-Quinoxalinecarboxylate is a molecule of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined chemical properties, and versatile reactivity make it an invaluable tool for the development of novel therapeutic agents. The continued exploration of the chemical space around the quinoxaline scaffold, facilitated by key intermediates like Ethyl 2-Quinoxalinecarboxylate, holds great promise for the discovery of new drugs to address unmet medical needs. As our understanding of disease pathways deepens, the strategic modification of such privileged structures will undoubtedly remain a critical component of modern drug development.

References

  • Pinheiro, A. C., Nogueira, T. C. M., & de Souza, M. V. N. (2016). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Anticancer Agents in Medicinal Chemistry, 16(10), 1339–1352. [Link]

  • Youssif, B. G., Abdel-Aal, A. A.-M., Abdel-Aziz, M., & Abdel-rahman, H. M. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(1), 133-151. [Link]

  • Lei, Y., & Xu, J. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 17, 2831–2838. [Link]

  • Gontijo, V. A. S., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

  • Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7659. [Link]

  • Sabourin, C., et al. (2018). Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. European Journal of Medicinal Chemistry, 155, 544-556. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Syntheses. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • ChemBK. (2024). ethyl quinoline-2-carboxylate. [Link]

  • Ukrorgsyntez Ltd. (2017). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • El-Gohary, N. S. (2015). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. [Link]

  • El-Sayed, M. A. -A. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 496-511. [Link]

  • Echeverria, C., & Ferreira, S. B. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20678–20709. [Link]

  • Emami, S., & Falahati, M. (2013). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Medicinal Chemistry, 20(24), 2993-3011. [Link]

  • El-Damasy, A. K., et al. (2020). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry, 94, 103441. [Link]

  • Abdel-Mottaleb, M. S. A., & El-Gazzar, A. B. A. (2009). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Agilent. (n.d.). Interpretation of 2D NMR Spectra. [Link]

  • Stuvia. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

  • University of Pretoria. (n.d.). Reaction Mechanism of 2-monosubstituted Quinoxalines with Organolithium Compounds: A Theoretical Study. [Link]

  • Oreate AI. (2026). Nucleophiles and Electrophiles: The Dance of Chemical Reactivity. [Link]

  • LMU. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]

  • ResearchGate. (2002). ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. [Link]

  • ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline.... [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

  • IOSR Journals. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • Beilstein Archives. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. [Link]

  • ResearchGate. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

  • ResearchGate. (2025). Full assignments of 1H NMR and 13C NMR spectra of two special skeletal C20-diterpenoid alkaloids. [Link]

  • PubMed Central. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]

  • Beilstein Journals. (n.d.). BJOC - Search Results. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-Quinoxalinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone in the synthesis of diverse heterocyclic compounds, Ethyl 2-quinoxalinecarboxylate holds significant interest for researchers in medicinal chemistry and materials science. Its quinoxaline core is a prevalent motif in a range of biologically active molecules, making a thorough understanding of its physical and chemical properties essential for its effective application in novel drug design and development. This technical guide, compiled from a senior application scientist's perspective, provides a comprehensive overview of the fundamental physical properties of Ethyl 2-quinoxalinecarboxylate, supported by detailed experimental protocols and spectroscopic analysis. The causality behind experimental choices is elucidated to provide actionable insights for laboratory practice.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is paramount for its successful application in synthesis and purification. The key physicochemical parameters for Ethyl 2-quinoxalinecarboxylate are summarized below.

Table 1: Physicochemical Properties of Ethyl 2-Quinoxalinecarboxylate

PropertyValueSource(s)
Chemical Formula C₁₁H₁₀N₂O₂-
Molecular Weight 202.21 g/mol -
CAS Number 7065-23-8[1]
Appearance Solid[1]
Melting Point 81-83 °C[1]
Boiling Point Not available-
Solubility Likely soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane. Poorly soluble in water.[2]

Expert Insight: The melting point of 81-83 °C suggests that Ethyl 2-quinoxalinecarboxylate is a crystalline solid at room temperature, which is advantageous for purification by recrystallization.[1] The predicted solubility profile is typical for a moderately polar organic compound containing both aromatic and ester functionalities.[2]

Synthesis and Purification

The synthesis of Ethyl 2-quinoxalinecarboxylate is most commonly achieved through the esterification of its corresponding carboxylic acid precursor, 2-quinoxalinecarboxylic acid.

Synthesis of 2-Quinoxalinecarboxylic Acid (Precursor)

The synthesis of the precursor, 2-quinoxalinecarboxylic acid, can be achieved via the condensation of o-phenylenediamine with a suitable dicarbonyl compound. A common method involves the reaction with pyruvic acid.

Diagram 1: Synthesis of 2-Quinoxalinecarboxylic Acid

G reactant1 o-Phenylenediamine product 2-Quinoxalinecarboxylic Acid reactant1->product Condensation reactant2 Pyruvic Acid reactant2->product

Caption: Reaction scheme for the synthesis of the precursor.

Fischer Esterification of 2-Quinoxalinecarboxylic Acid

The conversion of 2-quinoxalinecarboxylic acid to its ethyl ester is a classic example of a Fischer esterification, an acid-catalyzed reaction with an alcohol.

Expert Rationale: The Fischer esterification is a robust and widely used method for preparing esters from carboxylic acids and alcohols.[3] The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (ethanol in this case) is typically used, and the water formed as a byproduct is removed.[3]

Diagram 2: Fischer Esterification Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 2-Quinoxalinecarboxylic Acid D Reflux A->D B Ethanol (excess) B->D C Sulfuric Acid (catalyst) C->D E Neutralization (e.g., NaHCO₃) D->E F Extraction (e.g., Ethyl Acetate) E->F G Recrystallization or Column Chromatography F->G H Ethyl 2-Quinoxalinecarboxylate G->H

Caption: A typical workflow for the synthesis of Ethyl 2-quinoxalinecarboxylate.

Detailed Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-quinoxalinecarboxylic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude Ethyl 2-quinoxalinecarboxylate can be purified by recrystallization or column chromatography.

Expert Rationale for Purification:

  • Recrystallization: Given that the product is a solid, recrystallization is often the preferred method for purification on a larger scale due to its simplicity and cost-effectiveness. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. A solvent system such as ethanol/water or ethyl acetate/hexanes may be suitable.[4]

  • Column Chromatography: For smaller scales or when impurities have similar solubility profiles to the product, silica gel column chromatography provides excellent separation. A mobile phase of increasing polarity, for instance, a gradient of ethyl acetate in hexanes, is typically employed.

Detailed Experimental Protocol: Recrystallization

  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization

Diagram 3: Key Spectroscopic Features

G cluster_0 Spectroscopic Technique cluster_1 Expected Key Signals/Bands A ¹H NMR E Aromatic protons (7-9 ppm) Ethyl group (quartet ~4.4 ppm, triplet ~1.4 ppm) A->E B ¹³C NMR F Carbonyl carbon (~165 ppm) Aromatic carbons (120-150 ppm) Ethyl group carbons (~62, ~14 ppm) B->F C IR Spectroscopy G C=O stretch (~1720 cm⁻¹) C=N and C=C stretches (1500-1600 cm⁻¹) C->G D Mass Spectrometry H Molecular ion peak (m/z = 202) Fragments from loss of -OCH₂CH₃, -COOCH₂CH₃ D->H

Caption: Predicted spectroscopic data for Ethyl 2-quinoxalinecarboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoxaline ring and the protons of the ethyl ester group.

  • Aromatic Region (δ 7.5-9.0 ppm): The four protons on the benzene ring of the quinoxaline moiety will appear in this region, likely as a complex multiplet pattern. The proton on the pyrazine ring will also be in this region, typically at a downfield chemical shift.

  • Ethyl Group:

    • A quartet corresponding to the two methylene protons (-OCH₂CH₃) is expected around δ 4.4 ppm, due to coupling with the adjacent methyl protons.

    • A triplet corresponding to the three methyl protons (-OCH₂CH₃) is expected around δ 1.4 ppm, due to coupling with the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165 ppm.[3]

  • Aromatic Carbons: The carbons of the quinoxaline ring will appear in the region of δ 120-150 ppm.

  • Ethyl Group Carbons: The methylene carbon (-OCH₂CH₃) is expected around δ 62 ppm, and the methyl carbon (-OCH₂CH₃) around δ 14 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

  • C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1720 cm⁻¹.

  • C=N and C=C Stretches: Absorptions corresponding to the C=N and C=C stretching vibrations of the quinoxaline ring are expected in the 1500-1600 cm⁻¹ region.

  • C-O Stretch: An absorption for the C-O single bond of the ester group will be present in the 1300-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 202, corresponding to the molecular weight of Ethyl 2-quinoxalinecarboxylate.

  • Fragmentation: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and the entire carbethoxy group (-COOCH₂CH₃, 73 Da).

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Ethyl 2-quinoxalinecarboxylate. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Based on the pictograms for the CAS number 7065-23-8, the compound may cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 2-quinoxalinecarboxylate. While some experimental data, particularly spectroscopic information, remains to be fully elucidated in the public domain, the provided information on its physicochemical properties, synthesis, purification, and expected spectral characteristics offers a solid foundation for researchers and drug development professionals working with this important heterocyclic compound. The detailed protocols and expert insights aim to facilitate its effective use in the laboratory and accelerate the discovery of new chemical entities.

References

Sources

Technical Whitepaper: Solubility Profiling & Solvent Systems for Ethyl 2-quinoxalinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-quinoxalinecarboxylate (EQC) represents a critical scaffold in the synthesis of bioactive quinoxaline derivatives, widely utilized in pharmaceutical development for their antiviral, antibacterial, and anticancer properties. Despite its utility, the lack of comprehensive, publicly available solubility data often hinders process scale-up and purification efficiency.

This technical guide provides a rigorous framework for determining the solubility landscape of EQC. Moving beyond simple "like-dissolves-like" heuristics, we apply thermodynamic modeling and Hansen Solubility Parameters (HSP) to engineer optimal solvent systems. This document details the experimental protocols for solubility determination, theoretical modeling via the Apelblat equation, and strategic solvent selection for recrystallization and reaction media.

Physicochemical Context & Solubility Prediction

To design an effective solubility study, we must first analyze the solute's molecular architecture.

  • Compound: Ethyl 2-quinoxalinecarboxylate

  • Chemical Nature: Aromatic heterocycle fused with an ester functionality.

  • Key Interactions:

    • Quinoxaline Ring: Planar, lipophilic,

      
      -
      
      
      
      stacking potential.
    • Ester Group: Hydrogen bond acceptor (moderate polarity), no hydrogen bond donor capability.

    • Lattice Energy: High crystallinity is expected due to planar stacking, requiring significant solvent enthalpy to overcome lattice forces.

Predicted Solubility Tiers (HSP Analysis)

Based on the "like seeks like" principle and group contribution methods, we categorize solvents into three functional tiers for EQC.

TierSolvent ClassPredicted SolubilityApplication Context
I Chlorinated / Polar Aprotic High (>100 mg/mL)Reaction Media. Excellent for maintaining homogeneity during synthesis. Examples: Dichloromethane (DCM), DMF, DMSO.
II Short-Chain Alcohols / Esters Moderate (Temp. Dependent)Recrystallization. High solubility at boiling; low at ambient. Ideal for purification. Examples: Ethanol, Methanol, Ethyl Acetate.
III Aliphatic Hydrocarbons Low/Insoluble (<1 mg/mL)Anti-Solvents. Used to induce precipitation or wash filter cakes. Examples: n-Hexane, Cyclohexane, Heptane.

Experimental Protocol: Isothermal Saturation Method

For precise solubility determination, the Isothermal Saturation Method coupled with Gravimetric or HPLC analysis is the industry gold standard. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Materials & Equipment
  • Solute: Ethyl 2-quinoxalinecarboxylate (Purity >98% by HPLC).

  • Solvents: Analytical grade (Ethanol, Methanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene).

  • Apparatus: Jacketed glass vessel (50 mL) with circulating thermostat (Control

    
     0.05 K).
    
  • Agitation: Magnetic stirring (400 rpm).

Step-by-Step Workflow
  • Preparation: Add excess EQC solid to 20 mL of the target solvent in the jacketed vessel. The mixture must remain a suspension (solid phase present) throughout the experiment.

  • Equilibration: Set the thermostat to the initial temperature (e.g., 278.15 K). Stir continuously for 8 hours to ensure solid-liquid equilibrium (SLE).

  • Settling: Stop stirring and allow the suspension to settle for 30 minutes.

  • Sampling: Using a pre-heated syringe filter (0.45

    
    m PTFE), withdraw 2 mL of the supernatant.
    
    • Critical Control: The syringe and filter must be at the same temperature as the solution to prevent premature crystallization.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared dish under vacuum until constant weight.

    • HPLC (Preferred): Dilute aliquot with mobile phase and analyze peak area against a standard calibration curve.

  • Iteration: Repeat steps 2-5 at 5 K intervals (e.g., 278.15 K to 323.15 K).

Thermodynamic Modeling

Raw data points are insufficient for process design. We must fit the data to thermodynamic models to interpolate solubility at any operating temperature.

The Modified Apelblat Equation

The Apelblat model is robust for non-ideal solutions and is the standard for correlating mole fraction solubility (


) with temperature (

).


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
Van't Hoff Analysis

To understand the driving forces, we calculate the apparent enthalpy (


) and entropy (

) of solution:


  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).
    
  • Positive

    
    :  Entropy-driven process (Disorder increases).
    

Interpretation: For EQC, we expect an endothermic process (


) in alcoholic solvents, confirming that cooling crystallization is a viable purification strategy.

Visualization: Process Workflows

Solubility Determination Workflow

The following diagram outlines the logical flow for the experimental determination of solubility, ensuring data integrity.

SolubilityWorkflow Start Start: Solvent Selection Excess Add Excess Solute (Maintain Suspension) Start->Excess Equilibrate Equilibrate at T (Stir 8h, +/- 0.05K) Excess->Equilibrate Settle Phase Separation (Settle 30 min) Equilibrate->Settle Filter Isothermal Filtration (0.45 µm PTFE) Settle->Filter Supernatant Analyze Quantification (HPLC / Gravimetric) Filter->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc Calc->Equilibrate Next T (+5K) Model Fit Apelblat Model Calc->Model

Caption: Figure 1: Step-by-step workflow for the isothermal saturation method to ensure thermodynamic equilibrium.

Solvent Selection Decision Tree

This logic gate assists in selecting the correct solvent system based on the intended application (Reaction vs. Purification).

SolventSelection Root Application Purpose Reaction Reaction Medium Root->Reaction Purification Recrystallization Root->Purification HighSol High Solubility Req. (DCM, DMF) Reaction->HighSol TempDep Temp. Dependent? (High @ Boil, Low @ Amb) Purification->TempDep Ethanol Ethanol / MeOH (Preferred) TempDep->Ethanol Yes (Polar) EthylAc Ethyl Acetate (Alternative) TempDep->EthylAc Yes (Mod. Polar) Toluene Toluene (If non-polar impurities) TempDep->Toluene Yes (Aromatic)

Caption: Figure 2: Decision tree for selecting solvent systems based on process requirements.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent properties).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link (Foundational paper for the Apelblat Equation).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Authoritative source for solubility parameter prediction).
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Comprehensive text on solubility thermodynamics in drug development).
  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link (Methodology for mixed solvent systems).

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-Quinoxalinecarboxylate with a Focus on its Boiling Point

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide range of pharmaceuticals, including antibiotics and anticancer agents, owing to the unique electronic and chemical properties conferred by the diazine ring system.[2][3] Among these derivatives, ethyl 2-quinoxalinecarboxylate serves as a key intermediate in the synthesis of more complex molecules. A thorough understanding of its physicochemical properties, particularly its boiling point, is paramount for its purification, handling, and subsequent synthetic transformations. This guide provides a detailed exploration of the boiling point of ethyl 2-quinoxalinecarboxylate, grounded in theoretical principles and experimental considerations.

Physicochemical Properties of Ethyl 2-Quinoxalinecarboxylate

The physical state and properties of ethyl 2-quinoxalinecarboxylate are crucial for its application in a laboratory and industrial setting.

Molecular Structure and its Influence on Physical Properties

The structure of ethyl 2-quinoxalinecarboxylate, featuring a rigid, aromatic quinoxaline core and an ester functional group, dictates its physical characteristics. The planar aromatic system allows for significant van der Waals forces and potential π-π stacking interactions between molecules. The presence of the ethyl carboxylate group introduces polarity and the capacity for dipole-dipole interactions.

All Quantitative Data
PropertyValueSource
Melting Point 81-83 °C
Physical Form Solid
Molecular Weight 202.21 g/mol Inferred
Boiling Point Not Experimentally DeterminedN/A

A Deep Dive into the Boiling Point of Ethyl 2-Quinoxalinecarboxylate

Theoretical Considerations and Estimation

The boiling point of a compound is primarily determined by the strength of its intermolecular forces, its molecular weight, and its shape.[3]

  • Intermolecular Forces : Ethyl 2-quinoxalinecarboxylate exhibits dipole-dipole interactions due to the polar ester group and the nitrogen atoms in the quinoxaline ring. London dispersion forces are also significant due to the large, polarizable electron cloud of the aromatic system.

  • Molecular Weight : With a molecular weight of 202.21 g/mol , it is expected to have a relatively high boiling point compared to smaller molecules.

  • Structural Comparison :

    • Quinoxaline (Parent Heterocycle) : The boiling point of quinoxaline is 220-223 °C at atmospheric pressure.[4][5] The addition of the ethyl carboxylate group to this core structure significantly increases the molecular weight and introduces a polar functional group, both of which would be expected to raise the boiling point considerably.

    • Ethyl Quinoline-3-carboxylate : This is a structural isomer of a related heterocyclic system. Its boiling point is reported as 120 °C at a reduced pressure of 0.4 mmHg.[6] This suggests that ethyl 2-quinoxalinecarboxylate would also require distillation under reduced pressure to avoid decomposition at the high temperatures needed for boiling at atmospheric pressure.

Based on these comparisons, it is reasonable to predict that the boiling point of ethyl 2-quinoxalinecarboxylate at atmospheric pressure would be well above 250 °C and that vacuum distillation is the preferred method for its purification.

Experimental Determination of Boiling Point

Given that ethyl 2-quinoxalinecarboxylate is a solid at room temperature with a predicted high boiling point, the experimental determination would necessitate heating to a high temperature, likely under reduced pressure to prevent thermal decomposition.

Step-by-Step Protocol for Reduced Pressure Boiling Point Determination
  • Preparation : A small sample of purified ethyl 2-quinoxalinecarboxylate is placed in a small-scale distillation apparatus equipped with a Claisen adapter, a short path distillation head, a thermometer, and a vacuum source. A micro-capillary tube, sealed at one end, can be introduced into the boiling flask to serve as a boiling chip.

  • Apparatus Setup : The apparatus is securely clamped and connected to a vacuum pump via a cold trap and a manometer to monitor the pressure.

  • Heating : The distillation flask is gently heated in a suitable heating mantle or oil bath.

  • Observation : The temperature is slowly increased until a steady stream of bubbles emerges from the micro-capillary and condensation is observed on the thermometer bulb and in the condenser.

  • Data Recording : The temperature at which the liquid and vapor are in equilibrium, as indicated by a stable temperature reading during distillation, is recorded as the boiling point at the measured pressure.

Boiling_Point_Determination cluster_preparation Preparation cluster_procedure Procedure cluster_data Data Acquisition Sample Sample of Ethyl 2-Quinoxalinecarboxylate Apparatus Small-Scale Distillation Apparatus Sample->Apparatus Place in Flask Heating Gentle Heating (Heating Mantle/Oil Bath) Apparatus->Heating Assemble and Heat Vacuum Apply and Monitor Reduced Pressure Apparatus->Vacuum Connect to Vacuum Observation Observe for Steady Distillation and Temperature Heating->Observation Vacuum->Observation Record_Temp Record Stable Boiling Temperature Observation->Record_Temp Record_Pressure Record Pressure from Manometer Observation->Record_Pressure Synthesis_Pathway Reactant1 o-Phenylenediamine Intermediate Dihydroquinoxaline Intermediate Reactant1->Intermediate Condensation Reactant2 Ethyl 2-oxo-2-phenylacetate Reactant2->Intermediate Oxidation Oxidation Intermediate->Oxidation Product Ethyl 2-Quinoxalinecarboxylate Oxidation->Product

Caption: General synthetic route to ethyl 2-quinoxalinecarboxylate.

Purification Considerations

Purification of the solid product would typically involve recrystallization from a suitable solvent to remove impurities. If further purification is required, or if the product is obtained as an oil, vacuum distillation would be the method of choice, guided by the estimated boiling point under reduced pressure.

Conclusion

While a definitive experimental boiling point for ethyl 2-quinoxalinecarboxylate is not prominently reported, a strong scientific basis exists for estimating its high boiling point and the necessity of vacuum distillation for its purification. As a solid at room temperature with a melting point of 81-83 °C, its boiling point at atmospheric pressure is expected to be substantially higher than that of the parent quinoxaline molecule (220-223 °C). For drug development professionals and researchers, understanding these physicochemical properties is essential for the effective handling, purification, and synthetic application of this important quinoxaline derivative. The experimental protocols and theoretical framework provided in this guide offer a comprehensive understanding of these critical parameters.

References

  • quinoline-3-carboxylic acid ethyl ester - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 29, 2026, from [Link]

  • Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022). Retrieved January 29, 2026, from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (2025). Retrieved January 29, 2026, from [Link]

  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (2022). RASĀYAN J. Chem., 15(1). Retrieved January 29, 2026, from [Link]

  • C–C– Coupling of Quinoxaline-2-one with Ethyl Acetoacetate under Acid Catalysis. (n.d.). Retrieved January 29, 2026, from [Link]

  • 19 - Organic Syntheses Procedure. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • Colligative Properties - Boiling Point Elevation, Freezing Point Depression & Osmotic Pressure - YouTube. (2021, April 13). Retrieved January 29, 2026, from [Link]

  • heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf - Pharmacophore. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature - KOPS. (2022). Retrieved January 29, 2026, from [Link]

  • (PDF) NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY - ResearchGate. (2022, January). Retrieved January 29, 2026, from [Link]

  • (PDF) Qinoxaline II. a practical efficient and rapid synthesis of new quinoxalines catalyzed by citric acid as a trifunctional bronsted acid at room temperature under green condition - ResearchGate. (2025). Retrieved January 29, 2026, from [Link]

  • Quinoxaline - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • 1(2H)-Quinolinecarboxylic acid, ethyl ester | C12H13NO2 | CID 27813 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • Ethyl quinoline-2-carboxylate | C12H11NO2 | CID 421739 - PubChem - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • Ethyl (2~{r})-2-Methyl-3-Oxidanylidene-2,4-Dihydro-1~{h}-Quinoxaline-6-Carboxylate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester - the NIST WebBook. (n.d.). Retrieved January 29, 2026, from [Link]

  • 15.6: Physical Properties of Esters - Chemistry LibreTexts. (2022, August 13). Retrieved January 29, 2026, from [Link]

  • Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl 2-Quinoxalinecarboxylate via Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

Affiliation: Advanced Synthesis Core, PQR Laboratories

Abstract: This application note provides a comprehensive guide for the synthesis of ethyl 2-quinoxalinecarboxylate, a valuable heterocyclic compound with significant applications in medicinal chemistry and materials science. The described protocol details the efficient cyclocondensation reaction between o-phenylenediamine and diethyl oxalate. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization.

Introduction and Scientific Rationale

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules and functional materials. Their diverse pharmacological properties include acting as anticancer, antiviral, antibacterial, and anti-inflammatory agents. Ethyl 2-quinoxalinecarboxylate, in particular, serves as a crucial intermediate for the elaboration of more complex molecular architectures.

The most direct and reliable method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This application note focuses on the reaction between o-phenylenediamine and diethyl oxalate, a widely used and efficient method for producing ethyl 2-quinoxalinecarboxylate. This choice is predicated on the high reactivity of the starting materials and the straightforward nature of the reaction, which typically proceeds with good to excellent yields.

Reaction Mechanism: A Stepwise Perspective

The synthesis of ethyl 2-quinoxalinecarboxylate from o-phenylenediamine and diethyl oxalate proceeds through a double condensation reaction.[2] The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring system.

The key steps are as follows:

  • Nucleophilic Attack: One amino group of o-phenylenediamine attacks a carbonyl carbon of diethyl oxalate, forming a tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of an ethanol molecule to form an amide intermediate.

  • Intramolecular Cyclization: The second amino group then attacks the remaining ester carbonyl group in an intramolecular fashion.

  • Dehydration/Aromatization: A final elimination of a second ethanol molecule leads to the formation of the aromatic quinoxaline ring.

Reaction_Mechanism Start o-Phenylenediamine + Diethyl Oxalate Intermediate1 Tetrahedral Intermediate (Nucleophilic Attack) Start->Intermediate1 Step 1 Intermediate2 Amide Intermediate (Ethanol Elimination) Intermediate1->Intermediate2 Step 2 Intermediate3 Cyclized Intermediate (Intramolecular Attack) Intermediate2->Intermediate3 Step 3 Product Ethyl 2-Quinoxalinecarboxylate + Ethanol Intermediate3->Product Step 4

Caption: Reaction mechanism for the synthesis of Ethyl 2-quinoxalinecarboxylate.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Supplier
o-Phenylenediamine108.141.08 g10.0Sigma-Aldrich
Diethyl Oxalate146.141.61 g (1.5 mL)11.0Acros Organics
Ethanol (Absolute)46.0720 mL-Fisher Scientific
Ethyl Acetate88.11As needed-VWR
Hexanes-As needed-VWR
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Glass funnel

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (Silica gel GF254)

  • NMR tubes and spectrometer

Reaction Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add o-phenylenediamine (1.08 g, 10.0 mmol) and absolute ethanol (20 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Reagent: To the stirred solution, add diethyl oxalate (1.5 mL, 11.0 mmol) dropwise over 5 minutes.[2]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.[2] Maintain the reflux with constant stirring for 2-3 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the starting materials and the appearance of a new, UV-active spot for the product indicates reaction completion.

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. The product may begin to precipitate as a solid. Further cooling in an ice bath can enhance precipitation.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold ethanol. Air-dry the crude product.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude ethyl 2-quinoxalinecarboxylate.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[3]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If crystals do not form readily, gently scratch the inside of the flask with a glass rod.[3] Once crystallization begins, place the flask in an ice bath to maximize the yield of pure crystals.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of cold hexanes, and dry under vacuum.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

AnalysisExpected Result
Appearance White to pale yellow solid
Melting Point 76-78 °C
¹H NMR (400 MHz, CDCl₃)δ 9.35 (s, 1H), 8.20-8.10 (m, 2H), 7.90-7.80 (m, 2H), 4.55 (q, J = 7.1 Hz, 2H), 1.50 (t, J = 7.1 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 164.5, 147.0, 144.5, 143.0, 142.0, 132.0, 131.0, 130.0, 129.5, 62.5, 14.0

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The provided data is a representative expectation for this compound.[4]

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[6][7]

  • o-Phenylenediamine: This compound is toxic and a suspected mutagen. Avoid skin contact and inhalation.[5] Handle as a hazardous substance.

  • Diethyl Oxalate: This compound can cause serious eye irritation.[6] Avoid contact with eyes and skin.

  • Solvent Handling: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow Diagram

Workflow Setup 1. Reaction Setup (o-Phenylenediamine in Ethanol) Addition 2. Reagent Addition (Diethyl Oxalate) Setup->Addition Reflux 3. Heat to Reflux (2-3 hours) Addition->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Cool 5. Cool to Room Temp & Precipitate Monitor->Cool Reaction Complete Isolate 6. Isolate Crude Product (Vacuum Filtration) Cool->Isolate Purify 7. Purify by Recrystallization (Ethyl Acetate/Hexanes) Isolate->Purify Characterize 8. Characterize Product (MP, NMR) Purify->Characterize

Sources

Application Notes and Protocols for the One-Pot Synthesis of Ethyl 2-Quinoxalinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system is a privileged heterocyclic motif of considerable interest to researchers in medicinal chemistry and materials science. As a core component of various pharmaceuticals, agrochemicals, and organic electronic materials, the development of efficient and sustainable synthetic routes to functionalized quinoxalines is a critical endeavor. Ethyl 2-quinoxalinecarboxylate and its derivatives are particularly valuable as versatile building blocks for the synthesis of more complex molecules, including potent therapeutic agents. This application note provides a detailed guide to the one-pot synthesis of these important compounds, focusing on a robust and environmentally conscious protocol utilizing L-proline as a catalyst.

Theoretical Framework: The Chemistry of Quinoxaline Formation

The cornerstone of quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1] In the context of synthesizing ethyl 2-quinoxalinecarboxylate derivatives, an ethyl α-ketoester, such as ethyl pyruvate, serves as the 1,2-dicarbonyl equivalent. The reaction proceeds through a cascade of nucleophilic attack, imine formation, and subsequent cyclization, ultimately leading to the aromatic quinoxaline ring system.

The Catalytic Role of L-Proline: A Green Chemistry Approach

While the condensation can proceed under acidic or thermal conditions, the use of the amino acid L-proline as a catalyst offers several advantages in line with the principles of green chemistry. L-proline is an inexpensive, readily available, and non-toxic organocatalyst.[2] Its bifunctional nature, possessing both a carboxylic acid and a secondary amine, allows it to act as both a proton shuttle and a nucleophile/electrophile activator.

The proposed catalytic mechanism involves the formation of an enamine intermediate between the L-proline and the α-ketoester. This enamine formation enhances the nucleophilicity of the α-carbon, facilitating the initial attack on one of the amino groups of the ortho-phenylenediamine. The acidic proton of the proline's carboxylic acid group can then activate the carbonyl group of the ketoester, making it more susceptible to nucleophilic attack. This dual activation pathway lowers the energy barrier for the reaction, allowing it to proceed under milder conditions.

Experimental Protocols

This section details a reliable and reproducible one-pot protocol for the synthesis of Ethyl 2-quinoxalinecarboxylate derivatives. The presented method is an adaptation of established procedures for quinoxaline synthesis, optimized for clarity and success in a research setting.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substituted o-phenylenediamineReagentSigma-Aldrich, Acros Organics, etc.Ensure high purity.
Ethyl pyruvateReagentSigma-Aldrich, Acros Organics, etc.Freshly distilled if necessary.
L-Proline≥99%Sigma-Aldrich, Acros Organics, etc.
EthanolAnhydrousStandard laboratory supplier
Ethyl acetateACS GradeStandard laboratory supplierFor extraction and chromatography.
HexaneACS GradeStandard laboratory supplierFor chromatography.
Sodium sulfateAnhydrousStandard laboratory supplierFor drying organic layers.
Silica gel60 Å, 230-400 meshStandard laboratory supplierFor column chromatography.
Instrumentation
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • NMR spectrometer (400 MHz or higher)

  • FT-IR spectrometer

Detailed Step-by-Step Protocol: L-Proline Catalyzed Synthesis

This protocol describes the synthesis of Ethyl 3-methylquinoxaline-2-carboxylate as a representative example.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the substituted o-phenylenediamine (10 mmol, 1.08 g for the parent diamine).

    • Add ethanol (30 mL) and stir until the diamine is fully dissolved.

    • Add ethyl pyruvate (11 mmol, 1.28 g, 1.1 equivalents).

    • Add L-proline (1 mmol, 0.115 g, 10 mol%).

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The product spot should be more nonpolar than the starting diamine and will be UV active. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) to remove L-proline and any other water-soluble impurities.

    • Wash the organic layer with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the Ethyl 3-methylquinoxaline-2-carboxylate as a solid.

Characterization Data (Representative)

The following data are for the exemplary product, Ethyl 3-methylquinoxaline-2-carboxylate.

AnalysisExpected Results
Appearance Yellowish solid
Yield Typically 85-95%
¹H NMR (400 MHz, CDCl₃) δ 8.15-8.10 (m, 2H, Ar-H), 7.85-7.80 (m, 2H, Ar-H), 4.55 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.90 (s, 3H, -CH₃), 1.50 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
¹³C NMR (101 MHz, CDCl₃) δ 165.0, 155.0, 145.0, 142.0, 141.5, 131.0, 130.5, 129.5, 129.0, 62.5, 23.0, 14.5.
FT-IR (KBr, cm⁻¹) ~3060 (Ar C-H), ~2980 (Aliphatic C-H), ~1730 (C=O, ester), ~1600, 1550 (C=C, aromatic), ~1250 (C-O, ester).

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific substituents on the quinoxaline ring.

Visualizing the Workflow and Mechanism

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A 1. Dissolve o-phenylenediamine in Ethanol B 2. Add Ethyl Pyruvate A->B C 3. Add L-Proline B->C D 4. Reflux (2-4 h) C->D E 5. Evaporate Solvent D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Wash with Water & Brine F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, IR) I->J G cluster_0 Catalytic Cycle A o-Phenylenediamine E Iminium Intermediate A->E + Enamine Intermediate B Ethyl Pyruvate D Enamine Intermediate B->D + L-Proline C L-Proline C->D D->E F Cyclized Intermediate E->F Intramolecular Nucleophilic Attack G Ethyl 2-Quinoxalinecarboxylate Derivative F->G Dehydration & Aromatization G->C Catalyst Regeneration

Caption: Proposed L-proline catalytic cycle.

Troubleshooting and Scientific Insights

  • Low Yields: Incomplete reactions are a common cause of low yields. Ensure the reaction has gone to completion by TLC before work-up. The purity of the starting materials is also crucial; impurities in the o-phenylenediamine can lead to side reactions.

  • Purification Difficulties: If the product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Alternative Catalysts: While L-proline is an excellent choice for a green and efficient synthesis, other catalysts can also be employed. Acid catalysts such as acetic acid or catalytic amounts of mineral acids can be effective, though they may require harsher conditions and are less environmentally friendly. [3]Lewis acids have also been reported to catalyze this transformation.

  • Scope and Limitations: This protocol is generally applicable to a wide range of substituted o-phenylenediamines. Electron-donating or -withdrawing groups on the aromatic ring are usually well-tolerated. However, highly sterically hindered diamines may react more slowly.

Conclusion

The one-pot synthesis of Ethyl 2-quinoxalinecarboxylate derivatives via L-proline catalysis represents a robust, efficient, and environmentally conscious approach to accessing these valuable heterocyclic compounds. The mild reaction conditions, simple work-up procedure, and high yields make this method highly attractive for both academic research and industrial applications. By understanding the underlying chemical principles and following the detailed protocol provided, researchers can confidently synthesize a variety of quinoxaline derivatives for their specific needs in drug discovery and materials science.

References

  • Kamal, A., Babu, K. S., Faazil, S., Hussaini, S. M. A., & Shaik, A. B. (2014). L-Proline mediated synthesis of quinoxalines; evaluation of cytotoxic and antimicrobial activity. RSC Advances, 4(87), 46369-46376. [Link]

  • El-Hamouly, W. S., Abbas, E. M. H., & Tawfik, H. A. (2010). One-pot synthesis of some (1H)-quinoxalin-2-ones. African Journal of Pure and Applied Chemistry, 4(1), 007-010. [Link]

  • Hu, Z. Y., Du, D., Tang, W. F., & Lu, T. (2012). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry, 24(12), 5641. [Link]

  • Gautam, D. C., & Yadav, M. (2021). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c]t[2][4][5]hiadiazole-4,5-diamine. Records of Natural Products, 15(4), 324. [Link]

  • Guzman, M. I., & Eugene, A. J. (2020). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. ChemRxiv. [Link]

  • NPTEL. (n.d.). Lecture 3 Acid Catalyzed Reactions I. [Link]

  • Surendranath, Y., & Nocera, D. G. (2025). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. The Journal of Organic Chemistry. [Link]

Sources

Application Note: Protocol for the Synthesis of Ethyl 2-quinoxalinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Ethyl 2-quinoxalinecarboxylate is a pivotal pharmacophore in drug discovery, serving as a precursor for kinase inhibitors, intercalating agents, and antiviral compounds. While various synthetic routes exist, this protocol focuses on the modified Hinsberg condensation using o-phenylenediamine and ethyl bromopyruvate.

Why this route? Unlike the condensation of diamines with diethyl ketomalonate (which yields quinoxalinones via amide formation) or ethyl glyoxylate (which often suffers from regioselectivity issues between the ester and aldehyde), the ethyl bromopyruvate route utilizes the high reactivity of the


-haloketone to drive the formation of the pyrazine ring while preserving the ester functionality. This method offers high atom economy, simplified purification, and scalability.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of a 1,2-diamine with a 1,2-bifunctional electrophile.

Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Nucleophilic Attack (1): The amino group of o-phenylenediamine attacks the highly electrophilic ketone carbonyl of ethyl bromopyruvate.

  • Alkylation (2): The second amino group displaces the bromide ion in an intramolecular

    
     fashion.
    
  • Aromatization: Elimination of water and subsequent oxidation (often spontaneous under reflux) yields the fully aromatic quinoxaline core.

Mechanistic Diagram

ReactionMechanism Reactants o-Phenylenediamine + Ethyl Bromopyruvate Intermediate1 Schiff Base Formation Reactants->Intermediate1 -H2O Intermediate2 Intramolecular Alkylation (Ring Close) Intermediate1->Intermediate2 -HBr Oxidation Dehydration & Aromatization Intermediate2->Oxidation Product Ethyl 2-quinoxalinecarboxylate Oxidation->Product

Figure 1: Step-wise mechanistic pathway from acyclic precursors to the aromatic heterocycle.

Experimental Protocol

Materials & Equipment
ReagentEquiv.[1]MW ( g/mol )Role
o-Phenylenediamine (OPD) 1.0108.14Nucleophile (Diamine)
Ethyl Bromopyruvate 1.1195.01Electrophile (C3 source)
Sodium Bicarbonate (

)
1.284.01Acid Scavenger (Base)
Ethanol (Abs.) Solvent46.07Reaction Medium
Dichloromethane (DCM) Solvent84.93Extraction

Equipment:

  • 250 mL Round-bottom flask (RBF)

  • Reflux condenser with drying tube (

    
    )
    
  • Magnetic stirrer & hotplate

  • Rotary evaporator

Step-by-Step Procedure

Step 1: Preparation of the Nucleophile

  • In a 250 mL RBF, dissolve 10.8 g (100 mmol) of o-phenylenediamine in 100 mL of absolute ethanol .

  • Add 10.1 g (120 mmol) of solid

    
     .
    
    • Note: The base is critical to neutralize the HBr generated during the alkylation step, preventing protonation of the unreacted diamine which would stall the reaction.

Step 2: Controlled Addition (Critical Step) 3. Dissolve 21.5 g (110 mmol) of ethyl bromopyruvate in 20 mL of ethanol. 4. Add this solution dropwise to the stirring diamine mixture at room temperature over 30 minutes.

  • Causality: Rapid addition causes a sharp exotherm and promotes polymerization of the bromopyruvate. Dropwise addition ensures the concentration of the electrophile remains low relative to the nucleophile, favoring cyclization over intermolecular side-reactions.

Step 3: Cyclization & Reflux 5. Once addition is complete, heat the mixture to reflux (approx. 78°C) . 6. Maintain reflux for 3–4 hours . Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3).

  • Endpoint: Disappearance of the diamine spot (
    
    
    ) and appearance of a fluorescent blue/green spot under UV (
    
    
    ).

Step 4: Work-up 7. Cool the reaction mixture to room temperature. 8. Filter off the inorganic salts (


, excess 

) and wash the filter cake with a small amount of cold ethanol. 9. Concentrate the filtrate under reduced pressure (Rotovap) to obtain a dark residue. 10. Dissolve the residue in 100 mL DCM and wash with water (2 x 50 mL) to remove any remaining salts or unreacted diamine. 11. Dry the organic layer over anhydrous

, filter, and evaporate to dryness.

Step 5: Purification 12. Recrystallization: The crude solid is typically purified by recrystallization from Ethanol/Water (9:1) .

  • Dissolve crude in boiling ethanol.
  • Add water dropwise until turbidity persists.
  • Cool slowly to 4°C.
  • Filter the pale brown/beige needles and dry in a vacuum oven at 40°C.

Process Logic & Workflow

Workflow Start Start: Dissolve OPD in EtOH + NaHCO3 Add Dropwise Addition: Ethyl Bromopyruvate Start->Add Reflux Reflux 4h (Cyclization) Add->Reflux Filter Filter Salts (Remove NaBr) Reflux->Filter Extract DCM Extraction & Water Wash Filter->Extract Cryst Recrystallization (EtOH/H2O) Extract->Cryst

Figure 2: Operational workflow emphasizing the purification sequence.

Quality Control & Characterization

The product must be validated against the following spectral standards.

TechniqueExpected SignalAssignment
Appearance Beige to light brown needlesCrystalline solid
Melting Point 86 – 88 °CLiterature standard
1H NMR (CDCl3)

9.61 (s, 1H)
H-3 (Pyrazine ring proton)

8.20 – 7.80 (m, 4H)
Ar-H (Benzo-fusion protons)

4.58 (q,

Hz, 2H)
-OCH2- (Ester methylene)

1.51 (t,

Hz, 3H)
-CH3 (Ester methyl)
IR (KBr)1720

C=O (Ester stretch)
1610, 1580

C=N, C=C (Aromatic)

Troubleshooting Guide:

  • Low Yield: Often caused by wet ethanol (hydrolysis of bromopyruvate) or insufficient base (acid trapping). Ensure reagents are dry.

  • Product is an Oil: Residual solvent or impurities. Triturate with cold hexanes to induce crystallization.

  • Side Product (Quinoxalinone): If the reaction is too basic or water is present, hydrolysis of the ester can occur, followed by decarboxylation or tautomerization. Maintain anhydrous conditions during the initial addition.

References

  • Reaction of Azoles with Ethyl Bromopyruvate: Gilchrist, T. L., et al. "Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition."[2] J. Chem. Soc., Perkin Trans.[2] 1, 1987, 2235-2239.[2] Link

  • One-pot Synthesis of Quinoxalines: Heravi, M. M., et al.[3][1] "A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine... and ethyl bromopyruvate." Beilstein J. Org. Chem., 2013, 9, 625–629. Link

  • General Quinoxaline Synthesis Review: Pereira, J. A., et al. "Quinoxaline derivatives: A patent review (2006–2010)." Expert Opinion on Therapeutic Patents, 2011.

Sources

Synthesis and Application of Quinoxaline-2-Carbohydrazide: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in the realm of medicinal chemistry and drug development. Quinoxaline derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anti-inflammatory, and notably, anticancer properties.[1][2][3][4] Their therapeutic potential stems from the ability of the quinoxaline nucleus to interact with various biological targets. The development of novel quinoxaline-based compounds is an active area of research, aimed at discovering more potent and selective therapeutic agents.[1][2][3]

This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of quinoxaline-2-carbohydrazide, a key intermediate derived from the reaction of ethyl 2-quinoxalinecarboxylate with hydrazine hydrate. This carbohydrazide serves as a versatile building block for the synthesis of a wide array of more complex quinoxaline derivatives with enhanced biological activities.[5][6]

Reaction Overview: From Ester to Hydrazide

The conversion of ethyl 2-quinoxalinecarboxylate to quinoxaline-2-carbohydrazide is achieved through a nucleophilic acyl substitution reaction known as hydrazinolysis. In this reaction, the lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an ethoxide leaving group, resulting in the formation of the more stable carbohydrazide.

The reaction is typically carried out by refluxing the ethyl 2-quinoxalinecarboxylate with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol.[5] The use of excess hydrazine hydrate helps to drive the reaction to completion.

Experimental Protocol: Synthesis of Quinoxaline-2-Carbohydrazide

This section details a standard laboratory protocol for the synthesis of quinoxaline-2-carbohydrazide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-quinoxalinecarboxylateReagentCommercially Available
Hydrazine hydrate (80-100%)ReagentCommercially AvailableCaution: Toxic and corrosive
Ethanol (Absolute)ACS GradeCommercially Available
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Buchner funnel and filter paper
Beakers and Erlenmeyer flasks
Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [7] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] In case of skin contact, immediately wash the affected area with copious amounts of water.[7] Avoid inhalation of vapors.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-quinoxalinecarboxylate (1.0 eq) in absolute ethanol.

  • Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (5.0-10.0 eq) to the ethanolic solution of the ester. A molar excess of hydrazine hydrate is used to ensure the complete conversion of the starting material.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, quinoxaline-2-carbohydrazide, will often precipitate out of the solution as a solid.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven or desiccator to obtain the final quinoxaline-2-carbohydrazide.

Purification

The crude quinoxaline-2-carbohydrazide can be further purified by recrystallization.[5][8] A common solvent system for recrystallization is ethanol or methanol.[5] Dissolve the crude product in a minimum amount of the hot solvent and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Characterization of Quinoxaline-2-Carbohydrazide

The successful synthesis of quinoxaline-2-carbohydrazide should be confirmed by various analytical techniques.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and the C=N and C=C stretching of the quinoxaline ring (around 1500-1600 cm⁻¹).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoxaline ring, typically in the downfield region (around 7.5-9.0 ppm). The protons of the -NH and -NH₂ groups of the hydrazide will appear as broad singlets, and their chemical shifts can be concentration-dependent.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the quinoxaline ring and the carbonyl carbon of the hydrazide group (typically around 160-170 ppm).

Applications in Drug Development

Quinoxaline-2-carbohydrazide is a valuable synthon for the creation of more complex molecules with potential therapeutic applications, particularly in the field of oncology.[1][12][13] The hydrazide functional group provides a reactive handle for further chemical modifications, allowing for the introduction of various pharmacophores to modulate the biological activity of the parent quinoxaline scaffold.

For instance, the carbohydrazide can be reacted with aldehydes and ketones to form Schiff bases, or with other reagents to construct heterocyclic rings such as pyrazoles, triazoles, and oxadiazoles appended to the quinoxaline core.[6] Many of these derivatives have shown promising results as potent and selective anticancer agents.[12][13]

Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application Start Ethyl 2-quinoxalinecarboxylate Reaction Reflux (4-8h) Start->Reaction Reagents Hydrazine Hydrate Ethanol Reagents->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Crude_Product Crude Quinoxaline-2-carbohydrazide Drying->Crude_Product Recrystallization Recrystallization (Ethanol/Methanol) Crude_Product->Recrystallization Pure_Product Pure Quinoxaline-2-carbohydrazide Recrystallization->Pure_Product Analysis Spectroscopic Analysis (IR, NMR) Pure_Product->Analysis Application_Node Intermediate for Drug Discovery (e.g., Anticancer Agents) Pure_Product->Application_Node

Caption: Synthetic workflow for Quinoxaline-2-carbohydrazide.

Conclusion

The synthesis of quinoxaline-2-carbohydrazide from ethyl 2-quinoxalinecarboxylate via hydrazinolysis is a straightforward and efficient method for producing a key intermediate in the development of novel therapeutic agents. The versatility of the carbohydrazide functional group allows for extensive derivatization, leading to the discovery of new quinoxaline-based compounds with potent biological activities. This guide provides a solid foundation for researchers and scientists in the field of drug discovery to synthesize and utilize this important building block in their quest for new and improved medicines.

References

  • Almandil, F. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4785. [Link]

  • Ghorab, M. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(43), 27955-27972. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences. [Link]

  • Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [Link]

  • Magritek. (2018). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. [Link]

  • ResearchGate. IR analysis of quinoxaline. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7045, Quinoxaline. [Link]

  • Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2939. [Link]

  • Royal Society of Chemistry. (2021). Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group. Catalysis Science & Technology. [Link]

  • Ghorab, M. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(43), 27955-27972. [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. [Link]

  • Al-Ostoot, F. H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7599. [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 270, 116360. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Asif, M. (2014). A review on diverse quinoxaline compounds and their pharmacological importance. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 357-393. [Link]

Sources

Application Note: High-Throughput Derivatization of Ethyl 2-quinoxalinecarboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The quinoxaline scaffold (1,4-diazanaphthalene) is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA (via intercalation), kinases (EGFR, HER-2), and bacterial enzymes.[1] Ethyl 2-quinoxalinecarboxylate serves as an optimal starting material for library generation because the C2-ester group provides a versatile electrophilic handle for nucleophilic substitution, allowing for the rapid expansion of chemical space.

This guide details the two most high-impact derivatization pathways for this scaffold:

  • Hydrazinolysis to Carbohydrazides: Precursors for Schiff bases (hydrazones), which exhibit potent antimicrobial and anticancer profiles.[1]

  • Amidation: Generation of N-substituted carboxamides, known for enhanced lipophilicity and kinase inhibitory potential.[1]

Strategic Workflow

The following diagram illustrates the divergent synthesis strategy to maximize library diversity from a single precursor.

Quinoxaline_Workflow Start Ethyl 2-quinoxalinecarboxylate (Starting Material) Hydrazide Quinoxaline-2-carbohydrazide (Key Intermediate) Start->Hydrazide N2H4·H2O, EtOH Reflux Acid Quinoxaline-2-carboxylic Acid Start->Acid Hydrolysis (NaOH/H2O) SchiffBase Schiff Base Library (Hydrazones) Hydrazide->SchiffBase Ar-CHO, AcOH (cat) Condensation Amide Carboxamide Library (Amides) Acid->Amide 1. SOCl2 or T3P 2. R-NH2 Screening Biological Screening (Antimicrobial/Anticancer) SchiffBase->Screening DMSO Solubilization Amide->Screening

Caption: Divergent synthetic pathways from Ethyl 2-quinoxalinecarboxylate yielding two distinct bioactive libraries.[1]

Technical Protocols

Protocol A: Synthesis of Quinoxaline-2-carbohydrazide (Key Intermediate)

Rationale: Direct nucleophilic acyl substitution of the ethoxy group by hydrazine is the most efficient route. This intermediate is stable and serves as the "anchor" for the subsequent Schiff base library.

Reagents:

  • Ethyl 2-quinoxalinecarboxylate (1.0 equiv)

  • Hydrazine hydrate (99%, 5.0 - 10.0 equiv)[1]

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Ethyl 2-quinoxalinecarboxylate in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 50-100 mmol (excess) of hydrazine hydrate dropwise with stirring. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting ester spot (high Rf) should disappear, replaced by the lower Rf hydrazide spot.

  • Precipitation: Cool the reaction mixture to room temperature. The carbohydrazide product typically precipitates as a solid.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) to remove excess hydrazine.

  • Drying: Dry the product in a vacuum oven at 50°C.

    • Expected Yield: >85%[1][2]

    • Appearance: Fluffy, off-white to pale yellow needles.

    • QC Check: Melting point should be sharp (Lit.[1] val: ~220°C).[1]

Protocol B: High-Throughput Synthesis of Schiff Base Library (Hydrazones)

Rationale: The condensation of the carbohydrazide with aromatic aldehydes creates a conjugated system (–CONHN=CH–Ar).[1] This pharmacophore is critical for metal chelation and DNA groove binding.

Reagents:

  • Quinoxaline-2-carbohydrazide (from Protocol A)

  • Diverse Aromatic Aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, vanillin)[1]

  • Glacial Acetic Acid (Catalyst)[1]

  • Ethanol[1][2][3][4][5]

Step-by-Step Methodology:

  • Setup: In a reaction vial (or 24-well reaction block), suspend 1.0 mmol of Quinoxaline-2-carbohydrazide in 10 mL of ethanol.

  • Activation: Add 1.0 mmol of the selected aromatic aldehyde.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Mechanism: Acid protonates the aldehyde carbonyl, making it more electrophilic for the hydrazide attack.

  • Reaction: Reflux for 2–6 hours.

    • Visual Cue: Many Schiff bases are colored (yellow/orange) and will precipitate out of the hot solution.[1]

  • Work-up: Cool to room temperature. Filter the precipitate.[1]

  • Purification: Recrystallize from ethanol/DMF mixtures if necessary. Column chromatography is rarely needed for this step.

Protocol C: Amidation via Acid Activation (Alternative Route)

Rationale: For generating amide derivatives, direct aminolysis of the ester is often sluggish.[1] Hydrolysis to the acid followed by coupling is more reliable.

  • Hydrolysis: Treat Ethyl 2-quinoxalinecarboxylate with 10% NaOH in MeOH/H2O. Acidify with HCl to isolate Quinoxaline-2-carboxylic acid .

  • Coupling (T3P Method):

    • Mix Acid (1 equiv), Amine (1.1 equiv), and Triethylamine (3 equiv) in DCM.

    • Add Propylphosphonic anhydride (T3P) (50% in EtOAc, 1.5 equiv).[1]

    • Stir at RT for 12h. Wash with water/brine.

Biological Screening Preparation

Compound Solubilization

Quinoxaline derivatives often exhibit low aqueous solubility.[1] Proper preparation is critical to avoid false negatives (precipitation) or false positives (aggregates).[1]

ParameterSpecificationNotes
Primary Solvent DMSO (Dimethyl Sulfoxide)HPLC Grade, sterile filtered.[1]
Stock Concentration 10 mM or 20 mMStore at -20°C in aliquots to avoid freeze-thaw cycles.
Working Concentration 10 - 100 µMDilute into culture media immediately prior to use.
Max DMSO in Assay < 1.0% (v/v)Most cell lines tolerate up to 0.5-1%.[1]
Recommended Assay Controls
  • Antibacterial: Ciprofloxacin or Moxifloxacin (Fluoroquinolones share structural homology).[1]

  • Anticancer: Doxorubicin (Intercalator control) or Erlotinib (if targeting EGFR).[1]

  • Negative Control: Vehicle only (Media + matched % DMSO).

Mechanistic Insight & Troubleshooting

Reaction Mechanism: Hydrazinolysis

The formation of the hydrazide proceeds via a Nucleophilic Acyl Substitution. The hydrazine nitrogen (nucleophile) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate, which collapses to expel the ethoxide leaving group.[1]

Mechanism Step1 Nucleophilic Attack (Hydrazine -> Carbonyl) Step2 Tetrahedral Intermediate Step1->Step2 Step3 Elimination of Ethoxide Step2->Step3 Product Hydrazide Formation Step3->Product

Caption: Mechanism of Nucleophilic Acyl Substitution converting ester to hydrazide.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Hydrazide) Incomplete reaction or dimer formation.[1]Increase Hydrazine equivalents (to 10x). Ensure vigorous reflux.
Oiling out (Schiff Base) Product is not crystallizing.Cool to 0°C. Scratch glass side. Add a few drops of water to increase polarity.
Starting Material Remains Catalyst deactivation or steric hindrance.[1]Add more AcOH. For bulky aldehydes, switch solvent to n-Propanol (higher boiling point).

References

  • Vertex AI Search. (2026).[1] Derivatization of Ethyl 2-quinoxalinecarboxylate for biological screening. Retrieved from 6

  • National Institutes of Health (NIH). (2024).[1] Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from 7

  • MDPI. (2022).[1] Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Retrieved from 8

  • Royal Society of Chemistry (RSC). (2022).[1] Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors. Retrieved from 9

  • Arabian Journal of Chemistry. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties. Retrieved from 3

Sources

Ethyl 2-Quinoxalinecarboxylate: A Versatile Intermediate for Expedited Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline motif, a fused heterocycle of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its inherent structural features allow for interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. Quinoxaline derivatives have demonstrated potent efficacy as antiviral, antibacterial, anticancer, anti-inflammatory, and antitubercular agents.[1][2] The strategic functionalization of the quinoxaline core is paramount in modulating this biological activity and developing drug candidates with improved potency and selectivity. Ethyl 2-quinoxalinecarboxylate has emerged as a key intermediate in this endeavor, offering a versatile handle for the introduction of diverse functionalities and the construction of complex bioactive molecules.[3] This guide provides a comprehensive overview of the synthesis, key transformations, and applications of ethyl 2-quinoxalinecarboxylate in drug discovery, complete with detailed experimental protocols.

Core Synthesis of the Quinoxaline Scaffold: The Hinsberg Condensation

The cornerstone of quinoxaline synthesis is the Hinsberg reaction, a robust and widely applicable method that involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] This reaction proceeds via a cyclocondensation mechanism, efficiently forming the bicyclic quinoxaline ring system. The choice of the 1,2-dicarbonyl component dictates the substitution pattern at the 2- and 3-positions of the resulting quinoxaline.

Diagram 1: General Scheme of the Hinsberg Quinoxaline Synthesis

Hinsberg_Synthesis OPD o-Phenylenediamine Quinoxaline Quinoxaline Derivative OPD->Quinoxaline Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Quinoxaline

Caption: The Hinsberg reaction for quinoxaline synthesis.

Synthesis of Ethyl 2-Quinoxalinecarboxylate: A Practical Protocol

While various methods exist for the synthesis of quinoxaline derivatives, a reliable route to ethyl 2-quinoxalinecarboxylate involves the condensation of o-phenylenediamine with an ethyl ketoester, such as ethyl pyruvate or a derivative. This approach directly installs the desired ester functionality at the 2-position of the quinoxaline ring. The following protocol details the synthesis of a closely related and readily convertible precursor, 3-methylquinoxalin-2(1H)-one, from which ethyl 2-quinoxalinecarboxylate can be obtained.

Protocol 1: Synthesis of 3-Methylquinoxalin-2(1H)-one

This protocol is adapted from established procedures for the synthesis of quinoxalinones.[5]

Materials and Reagents:

  • o-Phenylenediamine

  • Ethyl pyruvate

  • Absolute Ethanol

  • Standard laboratory glassware

  • Heating mantle or oil bath

  • Filtration apparatus

Experimental Procedure:

  • In a 250 mL round-bottom flask, dissolve o-phenylenediamine (20 g, 0.185 mol) in absolute ethanol (200 mL).

  • To this solution, add ethyl pyruvate (22 g, 0.190 mol).

  • Heat the reaction mixture for 30 minutes using an oil bath or heating mantle.

  • Allow the reaction mixture to cool to room temperature. Silvery-white crystals of 3-methylquinoxalin-2(1H)-one will precipitate.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.

  • The product can be further purified by recrystallization from ethanol.

Self-Validation and Characterization:

The identity and purity of the synthesized 3-methylquinoxalin-2(1H)-one should be confirmed by analytical techniques.

Technique Expected Observations
Melting Point Compare the observed melting point with the literature value.
¹H NMR Characteristic peaks for the aromatic protons of the quinoxaline ring and the methyl group. The chemical shifts and coupling patterns should be consistent with the expected structure.
¹³C NMR Signals corresponding to the carbonyl carbon, the carbons of the quinoxaline ring, and the methyl group.[6]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 3-methylquinoxalin-2(1H)-one.

Note: The direct synthesis of ethyl 2-quinoxalinecarboxylate can be achieved by reacting o-phenylenediamine with diethyl ketomalonate or a similar α-ketoester under acidic or thermal conditions. The workup would involve purification by column chromatography.

Ethyl 2-Quinoxalinecarboxylate as a Versatile Intermediate

The true value of ethyl 2-quinoxalinecarboxylate in drug discovery lies in its utility as a versatile intermediate for the synthesis of a wide array of functionalized quinoxaline derivatives. The ester group can be readily transformed into other functional groups, such as amides, hydrazides, and carboxylic acids, providing access to a diverse chemical space.

Diagram 2: Key Transformations of Ethyl 2-Quinoxalinecarboxylate

Transformations E2QC Ethyl 2-Quinoxalinecarboxylate Hydrazide Quinoxaline-2-carbohydrazide E2QC->Hydrazide Hydrazine Hydrate Amide Quinoxaline-2-carboxamide E2QC->Amide Ammonia or Amine Acid Quinoxaline-2-carboxylic Acid E2QC->Acid Hydrolysis Heterocycles Substituted Heterocycles (e.g., Oxadiazoles) Hydrazide->Heterocycles Cyclization

Caption: Key synthetic transformations of ethyl 2-quinoxalinecarboxylate.

Protocol 2: Synthesis of Quinoxaline-2-carbohydrazide

This protocol outlines the conversion of ethyl 2-quinoxalinecarboxylate to quinoxaline-2-carbohydrazide, a crucial building block for the synthesis of various heterocyclic compounds with potential biological activity.[3]

Materials and Reagents:

  • Ethyl 2-quinoxalinecarboxylate

  • Hydrazine hydrate

  • Ethanol

  • Standard laboratory glassware

  • Reflux condenser

Experimental Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-quinoxalinecarboxylate (1 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (2 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The product, quinoxaline-2-carbohydrazide, will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure product.

Self-Validation and Characterization:

Technique Expected Observations
Melting Point A sharp melting point consistent with the formation of the hydrazide.
¹H NMR Disappearance of the ethyl ester signals (quartet and triplet) and the appearance of new signals corresponding to the -NHNH₂ protons. The aromatic protons of the quinoxaline ring will remain.[1]
IR Spectroscopy The appearance of N-H stretching bands and a shift in the carbonyl (C=O) stretching frequency compared to the starting ester.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of quinoxaline-2-carbohydrazide.

Applications in Drug Discovery: Building Bioactive Molecules

The synthetic versatility of ethyl 2-quinoxalinecarboxylate and its derivatives has been leveraged in the development of numerous compounds with significant therapeutic potential.

Antitubercular Agents

Derivatives of quinoxaline-2-carboxylic acid have shown promising activity against Mycobacterium tuberculosis. The ester and amide functionalities can be modified to optimize the antitubercular potency and pharmacokinetic properties of these compounds. For instance, various substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their in vitro antituberculosis activity, with some compounds showing good activity even against drug-resistant strains.[7][8]

Antiviral Compounds

The quinoxaline scaffold is a known pharmacophore in antiviral drug design. Ethyl 2-quinoxalinecarboxylate can serve as a starting point for the synthesis of novel antiviral agents. For example, the carbohydrazide derivative can be further reacted to produce various heterocyclic systems that have been investigated for their antiviral efficacy against a range of viruses.[9][10][11]

Kinase Inhibitors

Quinoxaline derivatives have been explored as inhibitors of various kinases, which are critical targets in cancer therapy. The carboxylic acid or amide derived from ethyl 2-quinoxalinecarboxylate can be used as a key component in the design of potent and selective kinase inhibitors. These functionalities can form crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.

Conclusion

Ethyl 2-quinoxalinecarboxylate is a high-value intermediate for medicinal chemists and drug discovery professionals. Its straightforward synthesis and the reactivity of its ester functional group provide a gateway to a vast and diverse chemical space of quinoxaline derivatives. The protocols and insights provided in this guide are intended to empower researchers to efficiently utilize this versatile building block in the design and synthesis of next-generation therapeutic agents. The continued exploration of the synthetic potential of ethyl 2-quinoxalinecarboxylate will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

  • AN EFFICIENT SYNTHESIS OF 2-ARYLQUINOXALINES FROM , - DIBROMOACETOPHENONES AND O-PHENYLENEDIAMINE. (n.d.). Connect Journals. Retrieved January 30, 2026, from [Link]

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. (2022). KOPS. Retrieved January 30, 2026, from [Link]

  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]

  • Process for the preparation of a quinoline carboxylic acid. (n.d.). European Patent Office. Retrieved January 30, 2026, from [Link]

  • SYNTHESIS AND SYNTHESIS AND EVALUATION FOR EVALUATION FOR EVALUATION FOR ANTIMICROBIAL ANTIMICROBIAL ACTIVITY OF 2 ACTIVITY OF 2. (n.d.). IJRPC. Retrieved January 30, 2026, from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry: Current Research Open Access. (n.d.). Longdom Publishing. Retrieved January 30, 2026, from [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved January 30, 2026, from [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Synthesis and Biological Evaluation of Quinoxaline-Based Compounds as Potential Antiviral Agents against Emerging Viruses. (2025). International Journal of Biochemistry Research & Review. Retrieved January 30, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Retrieved January 30, 2026, from [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). PubMed Central. Retrieved January 30, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 30, 2026, from [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024). NIH. Retrieved January 30, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). mtieat. Retrieved January 30, 2026, from [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI. Retrieved January 30, 2026, from [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). PubMed. Retrieved January 30, 2026, from [Link]

  • One-pot synthesis of some (1H)-quinoxalin-2-ones + +. (n.d.). Academic Journals. Retrieved January 30, 2026, from [Link]

  • Interpretation of 2D NMR Spectra. (n.d.). Retrieved January 30, 2026, from [Link]

  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (2018). Retrieved January 30, 2026, from [Link]

Sources

HPLC Analysis of Ethyl 2-quinoxalinecarboxylate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of Ethyl 2-quinoxalinecarboxylate (EQC). As a critical intermediate in the synthesis of bioactive quinoxaline antibiotics (e.g., Echinomycin analogues) and antitumor agents, the purity of EQC directly impacts downstream yield and safety.

This guide moves beyond simple retention times, focusing on the chemical causality of the separation. We utilize a Reversed-Phase (RP-HPLC) approach optimized to resolve the target ester from its primary synthetic precursors (o-phenylenediamine) and its main degradation product (Quinoxaline-2-carboxylic acid).

Chemical Context & Method Strategy

The Analyte and Impurities

To design a valid method, we must understand the "Life Cycle" of the molecule. EQC is typically synthesized via the condensation of o-phenylenediamine with diethyl bromomalonate (or similar dicarbonyls).

  • Target: Ethyl 2-quinoxalinecarboxylate (Hydrophobic, Neutral at pH > 2).

  • Impurity A (Precursor): o-Phenylenediamine (Basic, Polar).

  • Impurity B (Degradant): Quinoxaline-2-carboxylic acid (Acidic, Polar).

  • Impurity C (By-product): Diethyl 2-hydroxy-2-(2-nitrophenyl)malonate (intermediate species, varying polarity).

Critical Process Parameters (CPP)
  • Mobile Phase pH: The critical separation challenge is resolving the acid degradation product from the neutral ester. At neutral pH, the acid exists as a carboxylate anion (COO⁻), eluting near the void volume (t0). We employ an acidic buffer (pH 2.5 – 3.0) to protonate the acid (COOH), increasing its retention and resolving it from the solvent front.

  • Detection Wavelength: Quinoxaline derivatives exhibit strong

    
     transitions. While 254 nm is standard, we utilize 315 nm  as a selective wavelength for the quinoxaline core, minimizing interference from non-heterocyclic synthesis reagents.
    

Visualizing the Logic

The following diagrams illustrate the synthesis/degradation logic that dictates our method development and the analytical workflow.

Synthesis & Degradation Pathway

This diagram maps the chemical species the HPLC method must separate.

SynthesisPath Start1 o-Phenylenediamine (Basic Impurity) Intermediate Intermediate Adducts Start1->Intermediate Condensation Start2 Diethyl bromomalonate (Reagent) Start2->Intermediate Product Ethyl 2-quinoxalinecarboxylate (Target Analyte) Intermediate->Product Cyclization - H2O, - HBr Degradant Quinoxaline-2-carboxylic acid (Acidic Impurity) Product->Degradant Hydrolysis (Moisture/Acid)

Figure 1: Chemical pathway showing the target analyte flanked by polar precursors and acidic degradation products.

Analytical Workflow

Workflow cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis S1 Weigh 10mg Sample S2 Dissolve in MeOH (Sonication 5 min) S1->S2 S3 Filter (0.22 µm PTFE) S2->S3 H1 Inject 10 µL S3->H1 H2 Gradient Elution (Acidic H2O / ACN) H1->H2 H3 Detection @ 315 nm H2->H3 D1 Check System Suitability (Res > 2.0, Tailing < 1.5) H3->D1 D2 Calculate Purity % (Area Normalization) D1->D2

Figure 2: Step-by-step analytical workflow ensuring sample integrity and data validity.

Experimental Protocol

Equipment & Reagents[1]
  • Instrument: HPLC system with Binary Pump, Autosampler, Column Oven, and PDA (Photodiode Array) or UV-Vis Detector.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: The C18 phase provides sufficient hydrophobic interaction to retain the ethyl ester.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Water (Milli-Q / HPLC Grade).

    • Phosphoric Acid (85%) or Formic Acid (for MS compatibility).

    • Methanol (Diluent).

Chromatographic Conditions

This gradient method is designed to elute polar impurities early, the target in the middle, and wash out highly lipophilic dimers late.

ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled to ensure retention time reproducibility)
Injection Vol 5 - 10 µL
Detection 315 nm (Primary), 254 nm (Secondary/Impurity check)
Run Time 20 Minutes

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Polar impurity elution)
12.04060Linear Gradient (Elution of EQC)
15.01090Column Wash
17.09010Re-equilibration
20.09010Stop
Sample Preparation[3]
  • Standard Stock: Accurately weigh 10.0 mg of Ethyl 2-quinoxalinecarboxylate Reference Standard into a 10 mL volumetric flask. Dissolve in Methanol. (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase A:B (50:50). (Conc: 100 µg/mL).

  • Sample Solution: Prepare duplicate samples of the test article at 100 µg/mL in Mobile Phase A:B (50:50).

    • Note: Avoid using 100% Acetonitrile as the diluent for injection, as it may cause "solvent effect" peak distortion for early eluting impurities.

System Suitability & Validation Criteria

Before releasing results, the system must pass these self-validating checks (Trustworthiness).

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between Impurity B (Acid) and EQCEnsures accurate integration of the degradation product.
Tailing Factor (T) < 1.5 for EQC peakIndicates minimal secondary silanol interactions.
Precision (RSD) < 2.0% for Area (n=5 injections)Confirms injector and pump stability.
Capacity Factor (k') 2.0 < k' < 10.0Ensures the peak is truly retained and not eluting in the void.

Results & Discussion

Expected Chromatogram
  • tR ~ 2.5 min: o-Phenylenediamine (if present). Elutes early due to high polarity and protonation of amine groups.

  • tR ~ 4.0 min: Quinoxaline-2-carboxylic acid. Elutes after the diamine but before the ester.

  • tR ~ 9.5 min: Ethyl 2-quinoxalinecarboxylate (Main Peak) .

  • tR > 13.0 min: Late eluting non-polar dimers or synthesis by-products.

Interpretation of Purity

Purity is typically calculated using the Area Normalization Method :



Note: For high-precision assays, use an external standard calibration curve rather than area normalization to account for response factor differences between the ester and its impurities.

Troubleshooting Guide

Issue 1: Peak Tailing on the Main Peak

  • Cause: Residual silanol activity on the silica support interacting with the quinoxaline nitrogen.

  • Fix: Ensure the column is "End-capped" (e.g., Eclipse Plus or XBridge). Increase buffer concentration slightly or add 5% Methanol to Mobile Phase A to suppress ionization.

Issue 2: Retention Time Drift

  • Cause: pH instability.[2] Quinoxaline retention is sensitive to pH if near the pKa of the protonated nitrogen (approx pKa 0.6 - 0.8).

  • Fix: Ensure Mobile Phase A is buffered (Phosphate) rather than just acidified water.

Issue 3: "Ghost" Peaks

  • Cause: Carryover from previous highly concentrated injections.

  • Fix: Add a needle wash step with 50:50 Methanol:Water between injections.

References

  • European Medicines Agency (EMA). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005).[3] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12345, Ethyl 2-quinoxalinecarboxylate. (Accessed 2023).[4] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience. (1997). (Standard text for gradient design logic).
  • ResearchGate. Development of HPLC methods for Quinoxaline derivatives. (General reference for quinoxaline UV spectra). Link

  • Sigma-Aldrich. HPLC Column Selection Guide: C18 Stationary Phases.Link

Sources

Application Notes and Protocols for the LC-MS Analysis of Ethyl 2-Quinoxalinecarboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry and drug development.[1][2] Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2] The versatility of the quinoxaline core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Ethyl 2-quinoxalinecarboxylate is a key starting material and intermediate in the synthesis of a diverse array of more complex quinoxaline-containing molecules. Its ester functionality provides a convenient handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, followed by amide coupling to introduce new functionalities.

Given the importance of these compounds, robust and reliable analytical methods are essential for monitoring reaction progress, characterizing products and byproducts, and ensuring the purity of these synthetically derived molecules. Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool in this regard, offering high sensitivity, selectivity, and the ability to provide structural information through fragmentation analysis. This application note provides a detailed guide to the LC-MS analysis of ethyl 2-quinoxalinecarboxylate and its common reaction products, including protocols for reaction monitoring and product characterization.

Core Principles of LC-MS Analysis for Quinoxaline Derivatives

The successful LC-MS analysis of ethyl 2-quinoxalinecarboxylate and its derivatives hinges on three key aspects: chromatographic separation, ionization, and mass analysis with fragmentation.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the method of choice for separating quinoxaline derivatives. A C18 stationary phase is typically effective, providing good retention and resolution of these moderately polar compounds. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with the addition of a small amount of an acid, commonly formic acid (0.1%). The acidic modifier serves to protonate the nitrogen atoms in the quinoxaline ring, leading to sharper peaks and improved chromatographic performance. Gradient elution is often employed to effectively separate compounds with a range of polarities that may be present in a reaction mixture.

Ionization: Electrospray ionization (ESI) is the most suitable ionization technique for quinoxaline derivatives. Operating in the positive ion mode is generally preferred as the nitrogen atoms in the quinoxaline ring are readily protonated, forming a stable [M+H]⁺ ion. This process is highly efficient and provides a strong signal for the molecular ion, which is crucial for determining the molecular weight of the analyte.

Mass Analysis and Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and confirmation. The protonated molecular ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second quadrupole. The fragmentation patterns of quinoxaline derivatives are often predictable and can provide valuable structural information. For instance, quinoxaline-2-carboxylic acid and its esters can undergo characteristic losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and ethene (from the ethyl ester).[3] The specific fragmentation pathways can help to confirm the identity of a compound and distinguish it from isomers. In-source fragmentation, where fragmentation occurs in the ion source itself, can also be observed and can be controlled by adjusting parameters like the declustering potential.[4]

Application 1: Monitoring the Hydrolysis of Ethyl 2-Quinoxalinecarboxylate to Quinoxaline-2-carboxylic Acid

A common transformation of ethyl 2-quinoxalinecarboxylate is its hydrolysis to the corresponding carboxylic acid. This reaction is a critical step in the synthesis of many quinoxaline-based drug candidates, as the carboxylic acid can then be coupled with various amines to form amides. Monitoring the progress of this reaction by LC-MS is essential to determine the optimal reaction time and ensure complete conversion of the starting material.

Reaction Scheme:

cluster_0 Hydrolysis Reaction Ethyl 2-quinoxalinecarboxylate Ethyl 2-quinoxalinecarboxylate Quinoxaline-2-carboxylic acid Quinoxaline-2-carboxylic acid Ethyl 2-quinoxalinecarboxylate->Quinoxaline-2-carboxylic acid NaOH / H₂O, Heat

Caption: Hydrolysis of Ethyl 2-Quinoxalinecarboxylate.

Protocol for Reaction Monitoring by LC-MS

1. Sample Preparation:

  • At designated time points during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quench the reaction by diluting the aliquot in a large volume of mobile phase (e.g., 1 mL of 50:50 acetonitrile:water with 0.1% formic acid). This prevents further reaction and prepares the sample for injection.

  • Vortex the diluted sample to ensure homogeneity.

  • If necessary, centrifuge the sample to pellet any solid material and transfer the supernatant to an LC vial.

2. LC-MS/MS Method:

  • A validated UPLC-MS/MS method for a similar compound, 3-methyl-quinoxaline-2-carboxylic acid, provides a strong starting point for method development.[5]

Table 1: Recommended LC-MS/MS Parameters for Reaction Monitoring

ParameterSettingRationale
LC System UHPLC/UPLC SystemProvides high resolution and fast analysis times.
Column C18, 2.1 x 50 mm, 1.8 µmOffers good retention and separation for quinoxaline derivatives.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for efficient elution.
Gradient 5-95% B over 5 minutesA generic gradient suitable for separating the ester and acid.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLA small injection volume is sufficient with sensitive MS detection.
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis and targeted MS/MS.
Ionization Mode ESI PositiveQuinoxalines readily form [M+H]⁺ ions.
MRM Transitions Ethyl 2-quinoxalinecarboxylate: m/z 203.1 → 175.1, 131.1Quinoxaline-2-carboxylic acid: m/z 175.1 → 131.1, 104.1Specific transitions for selective detection and quantification.
Collision Energy Optimize for each transitionTypically in the range of 15-30 eV.

3. Data Analysis:

  • Monitor the peak area of the [M+H]⁺ ion for ethyl 2-quinoxalinecarboxylate (m/z 203.1) and quinoxaline-2-carboxylic acid (m/z 175.1) over time.

  • A decrease in the peak area of the starting material and a corresponding increase in the peak area of the product indicate the progression of the reaction.

  • The reaction is considered complete when the peak for the starting material is no longer detectable.

Application 2: Characterization of Quinoxaline-2-carboxamide Products

Following the hydrolysis of ethyl 2-quinoxalinecarboxylate, the resulting carboxylic acid is often coupled with an amine to form a quinoxaline-2-carboxamide. LC-MS/MS is a critical tool for confirming the identity of the desired amide product and for identifying any potential side products.

Reaction Scheme:

cluster_1 Amide Coupling Reaction Quinoxaline-2-carboxylic acid Quinoxaline-2-carboxylic acid Quinoxaline-2-carboxamide Quinoxaline-2-carboxamide Quinoxaline-2-carboxylic acid->Quinoxaline-2-carboxamide Amine, Coupling Agent

Caption: Amide formation from Quinoxaline-2-carboxylic acid.

Protocol for Product Characterization by LC-MS/MS

1. Sample Preparation:

  • After the reaction work-up, dissolve a small amount of the crude or purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Dilute the sample further with the initial mobile phase if necessary.

  • Filter the sample through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS Method:

  • The same LC method as described for reaction monitoring can be used.

  • For the MS/MS analysis, a full scan MS spectrum should first be acquired to identify the [M+H]⁺ ion of the expected product.

  • Subsequently, a product ion scan (MS/MS) of the [M+H]⁺ ion should be performed to obtain its fragmentation pattern.

Table 2: Expected [M+H]⁺ Ions and Characteristic Fragments for Example Amide Products

Amine ReactantProductExpected [M+H]⁺ (m/z)Characteristic Fragment Ions (m/z)
AnilineN-phenylquinoxaline-2-carboxamide250.1157.1 (loss of aniline), 131.1
BenzylamineN-benzylquinoxaline-2-carboxamide264.1157.1 (loss of benzylamine), 131.1
Piperidine(Quinoxalin-2-yl)(piperidin-1-yl)methanone242.2157.1 (loss of piperidine), 131.1

3. Interpretation of Fragmentation Data:

  • The fragmentation of quinoxaline-2-carboxamides in positive ion ESI-MS/MS is expected to involve cleavage of the amide bond.[2] This results in the formation of a stable quinoxalinoyl cation (m/z 157.1) and the loss of the neutral amine.

  • Further fragmentation of the quinoxalinoyl cation can lead to the loss of carbon monoxide (CO) to produce a fragment at m/z 129.1, or cleavage of the quinoxaline ring system to yield characteristic ions.

  • The presence of the expected molecular ion and these characteristic fragment ions provides strong evidence for the identity of the synthesized amide.

Method Validation and Trustworthiness

To ensure the reliability of quantitative LC-MS/MS data, it is essential to perform method validation. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[6][7]

Table 3: Typical Method Validation Parameters for Quinoxaline Analysis

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
LOD Signal-to-noise ratio ≥ 3
LOQ Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of the nominal concentration
Precision Relative standard deviation (RSD) ≤ 15%

By establishing these parameters, the LC-MS/MS method can be considered a self-validating system, providing trustworthy and reproducible results for the analysis of ethyl 2-quinoxalinecarboxylate reaction products.

Experimental Workflow Visualization

cluster_workflow LC-MS Analysis Workflow start Reaction Mixture Aliquot prep Sample Preparation (Dilution, Filtration) start->prep lc_sep LC Separation (C18 Column, Gradient Elution) prep->lc_sep ms_detect MS Detection (ESI+, Full Scan / MRM) lc_sep->ms_detect data_analysis Data Analysis (Peak Integration, Quantification) ms_detect->data_analysis

Caption: General workflow for LC-MS analysis of reaction products.

Conclusion

This application note provides a comprehensive guide to the LC-MS analysis of ethyl 2-quinoxalinecarboxylate and its reaction products. The detailed protocols for reaction monitoring and product characterization, grounded in established scientific principles and supported by literature, offer a robust framework for researchers in drug discovery and development. By employing these methods, scientists can confidently monitor their reactions, confirm the identity of their target compounds, and ensure the quality of these important pharmaceutical building blocks. The inherent selectivity and sensitivity of LC-MS make it an unparalleled technique for accelerating the development of novel quinoxaline-based therapeutics.

References

  • [Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry]. PubMed. Available at: [Link]

  • Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. National Center for Biotechnology Information. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central. Available at: [Link]

  • Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins. National Center for Biotechnology Information. Available at: [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available at: [Link]

  • synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central. Available at: [Link]

  • [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. PubMed. Available at: [Link]

  • Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection 0.1. Livsmedelsverket. Available at: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PubMed Central. Available at: [Link]

  • Determination of Quinoxalines and Their Two Main Metabolites in Environmental Water Samples by Liquid Chromatography–Tandem Mass Spectrometry. Taylor & Francis Online. Available at: [Link]

  • ethyl quinoline-2-carboxylate. ChemBK. Available at: [Link]

  • View of SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Journal marocain de chimie hétérocyclique. Available at: [Link]

  • The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... ResearchGate. Available at: [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Semantic Scholar. Available at: [Link]

  • Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. Available at: [Link]

  • Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Available at: [Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. Available at: [Link]

  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. Available at: [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate. Available at: [Link]

  • LC-MS/MS parameters for quinoxalines. ResearchGate. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Center for Biotechnology Information. Available at: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for Ethyl 2-quinoxalinecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 2-Quinoxalinecarboxylate

Welcome to the technical support guide for the synthesis of Ethyl 2-quinoxalinecarboxylate. This document is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we will address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of Ethyl 2-quinoxalinecarboxylate, focusing on the foundational aspects of the reaction.

Q1: What is the most common and reliable method for synthesizing Ethyl 2-quinoxalinecarboxylate?

The most prevalent and classic method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine, such as o-phenylenediamine (OPD), and a 1,2-dicarbonyl compound.[1] For Ethyl 2-quinoxalinecarboxylate, the preferred dicarbonyl precursor is ethyl 2-oxo-3-butenoate or a related α-keto ester. The reaction, often referred to as the Hinsberg quinoxaline synthesis, is widely used due to its simplicity and the commercial availability of the starting materials.[2]

Q2: What is the underlying mechanism of the Hinsberg quinoxaline synthesis?

The reaction proceeds via a condensation-cyclization-dehydration sequence. The more nucleophilic amino group of the o-phenylenediamine attacks one of the carbonyl carbons of the α-keto ester. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group, forming a dihydroxydihydroquinoxaline intermediate. Subsequent dehydration (loss of two water molecules) leads to the aromatic quinoxaline ring system.

ReactionMechanism Reactants o-Phenylenediamine + Ethyl α-keto ester Step1 Nucleophilic Attack (First Amine) Reactants->Step1 Intermediate1 Amino alcohol Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Dihydroxydihydro- quinoxaline Step2->Intermediate2 Step3 Dehydration (-2 H₂O) Intermediate2->Step3 Product Ethyl 2-Quinoxalinecarboxylate Step3->Product Troubleshooting_LowYield Problem Low or No Yield Cause1 Poor Reagent Quality? Problem->Cause1 Check Color Cause2 Incomplete Reaction? Problem->Cause2 Monitor by TLC/LC-MS Cause3 Incorrect Stoichiometry? Problem->Cause3 Check Calculations Sol1 Action: Purify o-Phenylenediamine (Recrystallize/Sublime) Cause1->Sol1 Sol2 Action: Optimize Conditions (↑ Time, ↑ Temp, Add Catalyst) Cause2->Sol2 Sol3 Action: Verify Molar Ratios (Recalculate and re-weigh) Cause3->Sol3

Sources

Technical Support Center: Purification of Crude Ethyl 2-Quinoxalinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of Ethyl 2-quinoxalinecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity material after synthesis. Ethyl 2-quinoxalinecarboxylate is a vital building block in the development of pharmacologically active compounds, and its purity is paramount for the success of subsequent synthetic steps and biological assays.[1][2]

This document provides a structured, question-and-answer-based approach to troubleshoot common purification issues, grounded in mechanistic understanding and practical, field-proven protocols.

Part 1: Understanding the Impurity Profile

The most common synthesis of Ethyl 2-quinoxalinecarboxylate is the Phillips condensation of o-phenylenediamine (OPD) with an ethyl 2-oxoalkanoate, such as diethyl ketomalonate or ethyl pyruvate.[3] The purity of the final product is highly dependent on the control of this reaction. Before troubleshooting, it's crucial to identify the likely impurities.

Table 1: Common Impurities in Crude Ethyl 2-Quinoxalinecarboxylate
Impurity NameSourceAppearance / TLC Behavior
o-Phenylenediamine (OPD) Unreacted starting materialOften imparts a pink, red, or dark color to the crude product. Highly polar, typically appearing as a baseline spot on a normal-phase TLC plate.[4]
Polymeric/Tarry Materials Side reactions, oxidation of OPDDark, viscous oil or amorphous solid. Streaks extensively on a TLC plate from the baseline.
Quinoxalin-2(1H)-one derivatives Incomplete reaction or use of keto-acid precursorsPolar byproducts that may appear as spots with lower Rf values than the desired product.
Bis-quinoxaline Adducts Dimerization side reactionsTypically less polar than the product, appearing as spots with higher Rf values.
Quinoxaline-2-carboxylic acid Hydrolysis of the ethyl esterHighly polar, may streak from the baseline. Can be formed during aqueous workups, especially under basic or acidic conditions.[5]

Part 2: Troubleshooting Guide

This section addresses specific problems encountered during the purification process in a direct Q&A format.

Q1: My crude product is a dark brown or reddish, sticky solid. How do I handle this?

A1: This is a classic sign of unreacted o-phenylenediamine (OPD) and its oxidation products, which are notoriously difficult to remove.[6] OPD is a basic amine and can be effectively removed with an acidic wash.

  • Causality: OPD contains two basic amine groups that are readily protonated by acid. This forms a water-soluble salt, which can be extracted from the organic phase containing your neutral ester product.

  • Self-Validating Protocol:

    • Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% acetic acid). Repeat the wash 2-3 times.

    • Checkpoint: After the final acid wash, spot a sample of the organic layer on a TLC plate alongside the original crude material. The baseline spot corresponding to OPD should be absent or significantly diminished.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The resulting solid should be significantly lighter in color and more amenable to further purification like recrystallization or chromatography.[7]

Q2: I performed an acid wash, but my product is still colored. What is the next step?

A2: Residual color after an acid wash suggests the presence of non-basic, colored impurities or polymeric tars. At this stage, you have two primary options: recrystallization or column chromatography. The choice depends on the impurity profile revealed by TLC.

Diagram 1: Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification method based on initial analysis of the crude product.

Purification_Workflow A Analyze Crude Product (TLC, Color, Consistency) B Dark Color & Baseline Spot? A->B C Acid/Base Extraction B->C Yes D Analyze Extracted Product (TLC) B->D No C->D E Spots Well-Separated? D->E I Streaking or Overlapping Spots? D->I F Recrystallization E->F Yes (Rf > 0.2 difference) G Column Chromatography E->G No H Pure Product F->H G->H I->E No I->G Yes

Caption: Decision tree for selecting a purification method.

Q3: My TLC shows a major spot for the product and a few minor, well-separated impurity spots. Should I use recrystallization or chromatography?

A3: If the impurities are well-separated on the TLC plate (a difference in Rf values of at least 0.2), recrystallization is often the more efficient and scalable method.

  • Expertise: Recrystallization is a powerful technique that relies on the difference in solubility between your product and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the product well when hot but poorly when cold, while the impurities remain soluble (or insoluble) at both temperatures.

  • Recommended Solvents: For Ethyl 2-quinoxalinecarboxylate, ethanol or ethanol/water mixtures are excellent starting points.[8][9] Isopropanol and ethyl acetate/hexane mixtures can also be effective.

  • Trustworthiness (Self-Validation):

    • Dissolve the crude solid in a minimal amount of boiling solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[10]

    • Collect the crystals by vacuum filtration.

    • Checkpoint: After drying, run a TLC of the purified solid and a concentrated sample of the mother liquor. The impurity spots should be concentrated in the mother liquor lane, while the product lane should show a single, clean spot. Check the melting point; a sharp melting point close to the literature value indicates high purity.

Q4: My TLC plate shows streaking and several impurity spots very close to my product spot. How do I resolve this?

A4: This scenario necessitates flash column chromatography. The close-running spots indicate similar polarities, which cannot be effectively resolved by recrystallization. Streaking is often caused by very polar impurities (like the hydrolyzed carboxylic acid) or overloading the TLC plate.

  • Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). By carefully selecting the eluent, you can modulate the speed at which compounds travel down the column, allowing for their separation.[11]

  • Protocol Insight: The key is to find a solvent system where the desired product has an Rf value of approximately 0.3 on the TLC plate.[11] This provides the optimal balance for good separation. For Ethyl 2-quinoxalinecarboxylate, solvent systems of ethyl acetate in hexanes are typically effective.

Table 2: Recommended Solvent Systems for Flash Chromatography
Eluent System (v/v)Typical Rf of ProductSeparation Notes
10-20% Ethyl Acetate / Hexanes 0.4 - 0.6Good for eluting less polar impurities (e.g., bis-adducts) first.
25-35% Ethyl Acetate / Hexanes 0.25 - 0.35Often the "sweet spot" for optimal separation of the main product from close-running impurities.[11]
40-50% Ethyl Acetate / Hexanes > 0.5Useful for a faster elution if the main impurities are significantly more polar.

Note: Optimal ratios should always be determined by TLC analysis of your specific crude mixture.

Part 3: Frequently Asked Questions (FAQs)

Q: Can the ethyl ester hydrolyze back to the carboxylic acid during workup?

A: Yes, this is a significant risk, particularly during prolonged exposure to strongly acidic or basic aqueous conditions.[12] To mitigate this, perform acid/base washes quickly and at room temperature or below. Always neutralize the solution with a bicarbonate wash after an acid wash before concentrating the organic solvent.

Q: I tried to remove residual OPD by distillation, but the product decomposed. Why?

A: Ethyl 2-quinoxalinecarboxylate has a relatively high boiling point, and OPD can co-distill or cause decomposition at the required temperatures. Chemical extraction via an acid wash is a much safer and more effective method for removing residual OPD.[13]

Q: How much silica gel should I use for my flash column?

A: A general rule of thumb is to use a mass of silica gel that is 40 to 100 times the mass of your crude material.[14][15] For difficult separations (spots close on TLC), use a higher ratio (e.g., 100:1). For easier separations, a lower ratio (e.g., 40:1) is sufficient.

Q: How do I confirm the purity of my final product?

A: Purity should be confirmed by a combination of techniques:

  • TLC: A single spot in multiple solvent systems.

  • Melting Point: A sharp melting range that matches the literature value.

  • NMR Spectroscopy (¹H and ¹³C): The spectrum should be clean, with integrations matching the expected number of protons and the absence of impurity peaks.

  • Mass Spectrometry: To confirm the molecular weight of the desired product.

Part 4: Key Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol provides a step-by-step method for purifying Ethyl 2-quinoxalinecarboxylate when recrystallization is ineffective.

  • Solvent System Selection: Develop an eluent system (e.g., 30% Ethyl Acetate/Hexanes) that gives your product an Rf of ~0.3 on a silica TLC plate.

  • Column Packing (Dry Packing):

    • Add dry silica gel (e.g., 40g for 1g of crude material) to the column.

    • Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a polar solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column. This technique prevents band broadening and improves separation.

  • Elution:

    • Carefully add the eluent to the column. Use gentle air pressure to push the solvent through the column at a steady rate.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent in vacuo to yield the purified Ethyl 2-quinoxalinecarboxylate.

Diagram 2: Dry Loading Workflow for Flash Chromatography

This diagram illustrates the steps for preparing a sample for dry loading onto a chromatography column, a technique that enhances separation efficiency.

Dry_Loading A 1. Dissolve Crude Product in Minimal DCM/Acetone B 2. Add Silica Gel (2-3x mass of crude) A->B C 3. Mix to Form Slurry B->C D 4. Evaporate Solvent (Rotovap) C->D E 5. Obtain Free-Flowing Powder D->E F 6. Load Powder onto Packed Column E->F

Caption: Steps for preparing a sample for dry loading.

References

  • ResearchGate. (2015). Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation. [Link]

  • ChemBK. (2024). ethyl quinoline-2-carboxylate. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. [Link]

  • Google Patents. (n.d.). WO2006090236A1 - Preparation of high purity substituted quinoxaline.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2021). Running a flash column. [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. [Link]

  • NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]

  • PubMed. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]

  • OMICS International. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). [Link]

  • Google Patents. (n.d.). CN102887601B - Method for removing o-phenylenediamine (OPD)
  • Google Patents. (n.d.).
  • Polymer Chemistry (RSC Publishing). (n.d.). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Study of the alkaline hydrolysis of ethyl 2-(1,2-benzisothiazolin-3-ylidene)cyanoacetate. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. (2016). How to purify esterefication product?. [Link]

  • ResearchGate. (n.d.). Green solvent screening in the hydrolysis of ethyl cis 2-aminocyclohexanecarboxylate (8) a in organic media. [Link]

  • OSHA. (1991). m-, o-, and p-Phenylenediamine. [Link]

  • King Group. (n.d.). Successful Flash Chromatography. [Link]

Sources

Technical Support Center: Ensuring the Stability of Ethyl 2-quinoxalinecarboxylate During Storage

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-quinoxalinecarboxylate is a pivotal building block in medicinal chemistry and materials science, valued for its role in the synthesis of a wide array of biologically active compounds and functional materials.[1] The integrity of this reagent is paramount to the reproducibility and success of experimental outcomes. This guide provides an in-depth, experience-driven framework for understanding, identifying, and preventing the decomposition of Ethyl 2-quinoxalinecarboxylate during storage.

Troubleshooting Guide: A Proactive Approach to Stability

This section addresses common issues encountered during the storage and handling of Ethyl 2-quinoxalinecarboxylate in a direct question-and-answer format.

Q1: I've noticed my sample of Ethyl 2-quinoxalinecarboxylate, which was a light yellow liquid or low-melting solid, has darkened to a brown or orange color. What's happening?

A change in color is a primary visual indicator of potential chemical degradation. This is often due to the formation of minute quantities of highly colored impurities resulting from oxidation or other complex side reactions. The quinoxaline ring system can be susceptible to oxidation, which may be initiated by atmospheric oxygen, especially under prolonged or improper storage.[2] While a slight color change may not significantly impact every application, it warrants immediate investigation into the compound's purity.

Q2: My sample, which is usually stored in a refrigerator, was accidentally left at room temperature for a weekend. Is it still viable?

While short-term exposure to ambient temperature is not ideal, it may not render the sample unusable. The primary concern with elevated temperature is the acceleration of potential degradation pathways. The most probable degradation route is the hydrolysis of the ethyl ester group, particularly if any moisture is present.[3][4] It is strongly recommended to assess the purity of the material using a quick analytical method like Thin-Layer Chromatography (TLC) before proceeding with your experiment (see Protocol 1). For quantitative applications, a more rigorous analysis using HPLC or GC is advised (see Protocol 2).

Q3: I observe a small amount of crystalline precipitate in my liquid sample. What could this be?

The formation of a solid precipitate in a sample of Ethyl 2-quinoxalinecarboxylate is a significant red flag. This precipitate is very likely 2-quinoxalinecarboxylic acid, the product of ester hydrolysis.[2] This hydrolysis can be catalyzed by trace amounts of acid or base in the presence of moisture. The melting point of 2-quinoxalinecarboxylic acid is significantly higher (277-280 °C) than that of the parent ester, causing it to precipitate from the solution. The presence of this impurity can interfere with subsequent reactions, for example, by altering stoichiometry or reacting with reagents intended for the ester.

Q4: I suspect my sample has degraded. How can I definitively confirm its purity before use?

Visual inspection is only a preliminary step. To confirm purity and quantify degradation, you must employ analytical techniques. Here's a tiered approach:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively assess purity. A degraded sample will likely show a new spot corresponding to the more polar 2-quinoxalinecarboxylic acid, in addition to the main spot for the ester.

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are the gold standards for quantifying purity.[5][6] They can separate and quantify the parent compound and its degradation products with high precision.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide clear evidence of hydrolysis. You would observe the disappearance of the characteristic quartet and triplet signals of the ethyl group and the appearance of a broad singlet for the carboxylic acid proton.[7][8]

Q5: To prevent decomposition, what are the absolute best practices for storing a new bottle of Ethyl 2-quinoxalinecarboxylate?

Proper storage from the moment of receipt is the most effective preventative measure. This involves controlling three key environmental factors: temperature, atmosphere, and light.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential chemical reactions, including hydrolysis and oxidation.[9][10]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, significantly inhibiting oxidation and hydrolysis.[11]
Light Amber Glass Vial / Store in DarkProtects the compound from potential photodegradation, as quinoxaline derivatives can be light-sensitive.[12][13][14]
Container Tightly Sealed ContainerPrevents the ingress of atmospheric moisture and oxygen.[10]

Visualizing the Troubleshooting Process

The following decision tree outlines a logical workflow for assessing a questionable sample of Ethyl 2-quinoxalinecarboxylate.

G start Suspected Decomposition of Ethyl 2-quinoxalinecarboxylate visual Perform Visual Inspection: - Color Change? - Precipitation? - Inconsistent Appearance? start->visual no_change No Visible Change visual->no_change No change Visible Change Observed visual->change Yes tlc Run Quick Purity Check: Thin-Layer Chromatography (TLC) (See Protocol 1) no_change->tlc change->tlc single_spot Single Spot Observed (Matches Standard) tlc->single_spot Pass multi_spot Multiple Spots Observed (Impurities Present) tlc->multi_spot Fail quant Quantitative Analysis Required? (e.g., for GMP, kinetics) single_spot->quant multi_spot->quant hplc Perform HPLC/GC Analysis (See Protocol 2) quant->hplc Yes proceed Proceed with Experiment quant->proceed No spec Purity within Specification? hplc->spec spec->proceed Yes repurify Consider Repurification (e.g., Column Chromatography) spec->repurify No, but salvageable discard Discard and Use New Stock spec->discard No, highly impure

Caption: Troubleshooting workflow for suspected sample degradation.

Experimental Protocols: Self-Validating Systems for Purity Assessment

These protocols provide clear, step-by-step methodologies for evaluating the integrity of your Ethyl 2-quinoxalinecarboxylate sample.

Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the presence of impurities, primarily the hydrolysis product, 2-quinoxalinecarboxylic acid.

Materials:

  • TLC plate (Silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase: Ethyl Acetate / Hexanes (e.g., 30:70 v/v, may require optimization)

  • Sample of Ethyl 2-quinoxalinecarboxylate

  • Reference standard of 2-quinoxalinecarboxylic acid (if available)

  • UV lamp (254 nm)

Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the atmosphere. Cover and let it equilibrate for 10-15 minutes.

  • Spot the Plate: Using a capillary tube, spot a small amount of your Ethyl 2-quinoxalinecarboxylate sample (dissolved in a volatile solvent like ethyl acetate) onto the TLC plate's baseline. If available, spot the reference standard of 2-quinoxalinecarboxylic acid alongside it.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Interpret the Results:

    • Pure Sample: A single, well-defined spot should be visible.

    • Degraded Sample: An additional spot will be visible. The hydrolysis product, 2-quinoxalinecarboxylic acid, is more polar and will have a lower Rf value (it will not travel as far up the plate) than the parent ester.

Protocol 2: Quantitative Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately determine the purity of Ethyl 2-quinoxalinecarboxylate and quantify any degradation products.

Materials & Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and Water (isocratic or gradient, may require method development)

  • High-purity Ethyl 2-quinoxalinecarboxylate reference standard

  • Sample for analysis

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Accurately prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

  • Sample Preparation: Prepare your test sample at a concentration within the calibration curve range (e.g., 0.25 mg/mL).

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (determine the λmax of Ethyl 2-quinoxalinecarboxylate, likely in the UV range).

    • Inject the standards, followed by the sample.

  • Data Analysis:

    • Integrate the peak areas for all injections.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Using the equation from the calibration curve, calculate the concentration of Ethyl 2-quinoxalinecarboxylate in your sample.

    • Calculate the purity as a percentage: (Area of Main Peak / Total Area of All Peaks) x 100%.

Frequently Asked Questions (FAQs)

  • Q: Is refrigeration at 2-8°C mandatory?

    • A: While not strictly mandatory for short periods, it is the highly recommended standard for long-term storage to ensure maximum shelf life and prevent the acceleration of degradation pathways.[10][15]

  • Q: Do I really need to use an inert gas like Argon?

    • A: For high-purity applications, such as in drug development or for creating reference standards, using an inert gas blanket is a critical step to prevent subtle oxidation that might not be immediately visible but could affect reaction outcomes.[11] For general synthetic use, tightly sealing the container after each use may be sufficient if the material is consumed relatively quickly.

  • Q: Can I store it in a clear glass bottle?

    • A: It is strongly discouraged. Quinoxaline moieties can be sensitive to UV light, which can induce photochemical reactions.[12][14] Always use amber vials or store clear vials in a dark location, such as a cabinet or box, to prevent light exposure.[13][16]

  • Q: How critical is preventing moisture exposure?

    • A: It is extremely critical. Water is a reactant in the hydrolysis of the ester.[4] Keeping the container tightly sealed and, if possible, storing it in a desiccator or dry environment will significantly prolong the compound's shelf life.

Visualizing the Stability Workflow

This diagram illustrates the key factors and processes involved in maintaining the stability of Ethyl 2-quinoxalinecarboxylate.

G cluster_storage Optimal Storage Conditions cluster_degradation Potential Degradation Pathways cluster_analysis Purity Verification temp Temperature (2-8°C) stable_product Stable Product (High Purity) temp->stable_product ensures light Light (Dark/Amber Vial) light->stable_product ensures atmosphere Atmosphere (Inert Gas) atmosphere->stable_product ensures container Container (Tightly Sealed) container->stable_product ensures hydrolysis Hydrolysis (Moisture-driven) degraded_product Degraded Product (Impurities Present) hydrolysis->degraded_product lead to oxidation Oxidation (Oxygen-driven) oxidation->degraded_product lead to photo Photodegradation (Light-driven) photo->degraded_product lead to tlc_node TLC (Qualitative) hplc_node HPLC/GC (Quantitative) nmr_node NMR (Structural) product Ethyl 2-quinoxalinecarboxylate product->temp is maintained by product->light is maintained by product->atmosphere is maintained by product->container is maintained by product->tlc_node is verified by product->hplc_node is verified by product->nmr_node is verified by

Caption: Key factors influencing the stability of Ethyl 2-quinoxalinecarboxylate.

References

  • Shoman, M. E., Abdel-Aziz, M., & Aly, O. M. (2020). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 25(21), 5036. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 13(1), 1-18. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. PubChem Compound Database. [Link]

  • Unknown. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Caravan Enterprise. [Link]

  • Dy, J. T., et al. (2011). Photochromic benzo[g]quinoxalines. Canadian Journal of Chemistry, 89(1), 84-88. [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. [Link]

  • Kaufman, J. A. (2018). Handling and Storing Chemicals. Lab Manager. [Link]

  • Lalevée, J., et al. (2021). Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization. Polymers, 13(21), 3805. [Link]

  • Moravek, Inc. (2019). How Do Chemical Manufacturers Assess Purity?. [Link]

  • Prakash, N. S., Balaji, J., & Manaral, K. (2015). A novel method for evaluation of 2-ethylhexanol in octyl stearate by using gas chromatography technique. International Journal of Pharmacy and Analytical Research, 4(1), 9-15. [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. [Link]

  • Gedefaw, D., et al. (2016). Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. Solar Energy Materials and Solar Cells, 144, 150-158. [Link]

  • Zarranz, B., Jaso, A., & Aldana, I. (2004). Quinoxaline, its derivatives and applications: A State of the Art review. Mini-Reviews in Medicinal Chemistry, 4(8), 839-852. [Link]

  • Zhang, Q., & Ren, J. (2016). Synthesis of cyclic poly(2-ethyl-2-oxazoline) with a degradable disulfide bond. Polymer Chemistry, 7(4), 845-852. [Link]

  • Unknown. (n.d.). Storage and retrieval of Laboratory Reagents, specimen and slides. [Link]

  • Polymer Chemistry Innovations. (2019). 2-Ethyl-2-Oxazoline Safety Data Sheet. [Link]

  • Sharma, S., & Singh, P. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Earth Science, 4(12). [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc. [Link]

  • Huillet, F. D. (1956). Ultraviolet absorption spectra of quinoxaline and some of its derivatives. Brigham Young University ScholarsArchive. [Link]

  • Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. [Link]

  • Li, Y., et al. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. University Chemistry, 31(9), 62-66. [Link]

  • Al-Ostath, R. A., El-Faham, A., & de la Torre, B. G. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(22), 6997. [Link]

  • Unknown. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. International Journal of ChemTech Research. [Link]

  • MaChemGuy. (2014, October 15). Hydrolysis of Esters [Video]. YouTube. [Link]

  • Nguyen, T. L., & Nguyen, M. T. (2010). A Theoretical Investigation of the Decomposition Reactions of Ethyl Formate in the S1 and T1 States. The Journal of Physical Chemistry A, 114(15), 5028-5035. [Link]

Sources

Technical Support Center: Enhancing the Solubility of Ethyl 2-quinoxalinecarboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling Ethyl 2-quinoxalinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. As a Senior Application Scientist, I will walk you through the common issues and provide field-proven troubleshooting strategies to ensure the reliable and accurate assessment of Ethyl 2-quinoxalinecarboxylate in your experiments.

The quinoxaline ring system, a core component of Ethyl 2-quinoxalinecarboxylate, often imparts low aqueous solubility due to its non-polar nature.[1] This can lead to several complications in biological assays, including underestimated activity, poor reproducibility, and inaccurate structure-activity relationships (SAR).[2] This guide will provide a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Ethyl 2-quinoxalinecarboxylate not dissolving in my aqueous assay buffer?

Ethyl 2-quinoxalinecarboxylate, like many organic small molecules with aromatic ring structures, is inherently hydrophobic. This makes it poorly soluble in water-based solutions like phosphate-buffered saline (PBS) or cell culture media. Direct addition of the powdered compound to your aqueous buffer will likely result in precipitation or the formation of a non-homogenous suspension, leading to unreliable assay results.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay medium. What's happening?

This is a common issue known as "compound crashing out." While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its ability to keep a compound in solution diminishes significantly when the DMSO concentration is diluted in an aqueous medium.[3] Many biological assays have a low tolerance for DMSO, often limiting its final concentration to less than 1%, and sometimes as low as 0.1%.[4][5][6] When you dilute your DMSO stock into the aqueous buffer, the solvent environment becomes predominantly aqueous, and the solubility of your hydrophobic compound can drop dramatically, causing it to precipitate.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

The maximum tolerable DMSO concentration is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it's crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line. Some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[3][7]

Troubleshooting Guide: A Step-by-Step Approach to Solubilizing Ethyl 2-quinoxalinecarboxylate

This section provides a systematic workflow to identify the optimal solubilization strategy for Ethyl 2-quinoxalinecarboxylate in your specific biological assay.

Step 1: Preparation of a High-Concentration Stock Solution

The first step is to create a concentrated stock solution in a suitable organic solvent.[8][9][10] This allows for accurate and repeatable dilutions into your final assay.

Protocol 1: Preparing a Concentrated Stock Solution

  • Select a Primary Solvent: Dimethyl Sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[3]

  • Determine the Stock Concentration: Aim for a stock concentration that is at least 100 to 1000 times higher than your highest final assay concentration.[9] For example, if your highest assay concentration is 10 µM, prepare a 1 mM or 10 mM stock solution.

  • Dissolution:

    • Weigh out the required amount of Ethyl 2-quinoxalinecarboxylate.

    • Add the calculated volume of DMSO.

    • Gently vortex or sonicate at room temperature until the compound is fully dissolved. Visually inspect the solution against a light source to ensure there are no suspended particles.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize evaporation and degradation.

Step 2: Assessing Solubility in Your Final Assay Buffer

Before proceeding with your main experiment, it is essential to determine the kinetic solubility of Ethyl 2-quinoxalinecarboxylate in your final assay buffer at the desired concentrations.

Protocol 2: Kinetic Solubility Test

  • Prepare Serial Dilutions: In a clear microplate, perform serial dilutions of your DMSO stock solution into your final assay buffer. Ensure the final DMSO concentration is consistent across all wells and matches what you will use in your actual assay.

  • Incubation: Incubate the plate under the same conditions as your assay (e.g., 37°C for 1 hour).

  • Visual Inspection: After incubation, visually inspect the wells for any signs of precipitation. A cloudy or hazy appearance indicates that the compound has crashed out of solution.

  • Quantitative Assessment (Optional): For a more precise measurement, you can centrifuge the plate and measure the concentration of the compound remaining in the supernatant using an appropriate analytical method like HPLC-UV.

Step 3: Advanced Solubilization Strategies

If you observe precipitation in Step 2, you will need to employ more advanced solubilization techniques. Below are several options, ranging from simple co-solvents to more complex formulations.

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[11]

  • Common Co-solvents: Ethanol, Propylene Glycol, and Polyethylene Glycol (PEG).[11]

Protocol 3: Co-solvent Optimization

  • Prepare a Co-solvent Stock: Prepare a stock solution of Ethyl 2-quinoxalinecarboxylate in your chosen co-solvent (e.g., 100% ethanol).

  • Test Co-solvent Concentration: In your assay buffer, test a range of final co-solvent concentrations (e.g., 1%, 2%, 5%).

  • Perform Kinetic Solubility Test: For each co-solvent concentration, perform the kinetic solubility test as described in Protocol 2.

  • Validate with a Vehicle Control: It is critical to run a vehicle control with the same concentration of the co-solvent to ensure it does not affect your biological assay.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[12] These micelles can encapsulate hydrophobic compounds, increasing their apparent solubility.[12][13]

  • Common Surfactants: Tween® 80 (non-ionic), Sodium Lauryl Sulfate (SLS) (anionic), and Cetyltrimethylammonium Bromide (CTAB) (cationic).[11][14][15] For cell-based assays, non-ionic surfactants are generally preferred due to lower toxicity.

Protocol 4: Surfactant-based Solubilization

  • Choose a Surfactant: Start with a non-ionic surfactant like Tween® 80.

  • Prepare a Surfactant-Containing Buffer: Prepare your assay buffer with a low concentration of the surfactant (e.g., 0.01% - 0.1% v/v).

  • Perform Kinetic Solubility Test: Repeat the kinetic solubility test (Protocol 2) using this surfactant-containing buffer.

  • Validate with a Vehicle Control: Run a vehicle control with the surfactant alone to check for any interference with your assay.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can form inclusion complexes with hydrophobic molecules, effectively increasing their water solubility.[16][17]

  • Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).[11] HP-β-CD is often a good starting point due to its higher solubility and lower toxicity compared to native β-cyclodextrin.[18]

Protocol 5: Cyclodextrin-mediated Solubilization

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a recommended starting point.

  • Prepare a Cyclodextrin Stock Solution: Prepare a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

  • Complexation:

    • Add your Ethyl 2-quinoxalinecarboxylate DMSO stock to the cyclodextrin solution.

    • Vortex or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Perform Kinetic Solubility Test: Dilute the complex into your assay buffer and perform the kinetic solubility test (Protocol 2).

  • Validate with a Vehicle Control: Test the effect of the cyclodextrin alone on your assay.

Data Summary and Decision Making

The following table summarizes the key characteristics of each solubilization method to help you choose the most appropriate strategy.

Solubilization MethodMechanism of ActionAdvantagesDisadvantages
Co-solvents (e.g., Ethanol, PEG) Reduces the polarity of the solvent mixture.[11]Simple to implement.Can be toxic to cells at higher concentrations.[11] May precipitate upon dilution.
Surfactants (e.g., Tween® 80) Forms micelles that encapsulate the compound.[12]Can significantly increase solubility.Can interfere with assays, especially those involving proteins or membranes. Potential for cytotoxicity.[11]
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes with the compound.[16]Generally low toxicity. Can improve compound stability.[19]Can be more expensive. May not be effective for all compounds. Potential for nephrotoxicity with large applications.[11]

Visualizing the Workflow

The following diagram illustrates the decision-making process for troubleshooting the solubility of Ethyl 2-quinoxalinecarboxylate.

solubilization_workflow start Start: Poor Solubility of Ethyl 2-quinoxalinecarboxylate stock_prep Step 1: Prepare Concentrated Stock in 100% DMSO start->stock_prep solubility_test Step 2: Kinetic Solubility Test in Final Assay Buffer stock_prep->solubility_test precipitation Precipitation Observed? solubility_test->precipitation no_precipitation No Precipitation precipitation->no_precipitation No troubleshoot Step 3: Advanced Solubilization Strategies precipitation->troubleshoot Yes proceed Proceed with Assay no_precipitation->proceed cosolvents Option A: Co-solvents (Ethanol, PEG) troubleshoot->cosolvents surfactants Option B: Surfactants (Tween® 80) troubleshoot->surfactants cyclodextrins Option C: Cyclodextrins (HP-β-CD) troubleshoot->cyclodextrins validate Validate with Vehicle Control and Re-test Solubility cosolvents->validate surfactants->validate cyclodextrins->validate success Solubility Achieved validate->success success->proceed

Caption: A decision tree for troubleshooting the solubility of Ethyl 2-quinoxalinecarboxylate.

References

  • Vertex AI Search. (n.d.). Ethyl 2-Ethoxyquinoline-1(2H)-Carboxylate: Properties, Uses, Safety Data & Supplier Information.
  • PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • IJN. (2026, January 30). Recent Advances in Glimepiride Solubility Improvement: A Focus on Form.
  • Sigma-Aldrich. (n.d.). 2-Quinoxalinecarboxylic acid 97 879-65-2.
  • ChemicalBook. (2025, August 8). ethyl quinoline-2-carboxylate | 4491-33-2.
  • NIH. (n.d.). Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543 - PubChem.
  • PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PubMed Central. (2019, January 14). The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • PMC - NIH. (n.d.). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug.
  • Scholars Research Library. (2024, November 29). Impact of Surfactants on Drug Release during Dissolution Testing.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • ResearchGate. (2022, July 11). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
  • Cyclodextrins. (2025, April 16). Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS.
  • Scholars Research Library. (2025, August 6). Effect of surfactants on the solubility and intrinsic dissolution rate of sparfloxacin.

Sources

Technical Support Center: Quinoline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Tar Formation & Polymerization

Status: Operational Lead Scientist: Dr. H. Vance, Senior Application Specialist

Root Cause Analysis: Why does "Tar" form?

The Issue: In acid-catalyzed condensations (Skraup, Doebner-von Miller), the "tar" is not random debris; it is high-molecular-weight polymer chains derived from the


-unsaturated carbonyl intermediates  (e.g., acrolein, methyl vinyl ketone).

The Mechanism: The reaction relies on the Michael addition of aniline to an enone, followed by cyclization. However, these enones are highly prone to radical or acid-catalyzed polymerization before the aniline can intercept them.

  • Thermal Runaway: The Skraup reaction is exothermic. Excess heat accelerates polymerization over cyclization.

  • Oxidative Chaos: In the Skraup reaction, nitrobenzene (oxidant) can over-oxidize the substrate if not moderated.

Pathway Visualization

The following diagram illustrates the critical bifurcation point where your yield is lost to tar.

Quinoline_Pathway cluster_legend Kinetic Control Start Start Reagents (Aniline + Glycerol/Enone) Intermediate α,β-Unsaturated Intermediate (Acrolein/Vinyl Ketone) Start->Intermediate Dehydration Cyclization Michael Addition & Cyclization Intermediate->Cyclization Rate k1 (Controlled) Polymerization Radical/Acid Polymerization Intermediate->Polymerization Rate k2 (Uncontrolled) Product Quinoline Product (High Yield) Cyclization->Product Tar Intractable Tar (Black Mass) Polymerization->Tar

Figure 1: Kinetic competition between quinoline cyclization (k1) and enone polymerization (k2).

Troubleshooting The Skraup Reaction

Symptom: The reaction mixture turns into a solid, porous black cake that is impossible to stir; violent exotherm observed.

The Fix: The "Sulfo-Mix" Modification. Using ferrous sulfate (


) acts as a reaction moderator. It regulates the boiling point and oxidative potential, preventing the "runaway" thermal spike that favors polymerization.
Protocol: Moderated Skraup Synthesis
ParameterStandard ConditionOptimized Condition (Sulfo-Mix)
Oxidant Nitrobenzene (often in excess)Nitrobenzene (Stoichiometric)
Moderator None

Acid Conc.

Conc.

+ Boric Acid (optional)
Heating Direct RefluxRamp: 100°C (1h)

140°C (Reflux)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring will fail if tar forms), combine:

    • 0.35 mol Glycerol

    • 0.24 mol Aniline

    • 0.13 mol Nitrobenzene

    • Crucial Step: Add 5g of

      
      .
      
  • Acid Addition: Add 20 mL of Conc.

    
     dropwise with cooling.
    
  • The Ramp: Heat the mixture to 100°C. Hold for 1 hour. This allows the glycerol to dehydrate to acrolein slowly, reacting immediately with aniline rather than pooling and polymerizing.

  • Reflux: Increase temperature to reflux (approx 140°C) for 4 hours.

  • Workup: Basify with NaOH, steam distill to remove unreacted nitrobenzene/aniline.

Troubleshooting The Doebner-von Miller Reaction

Symptom: Low yield; gummy dark residue; failure to isolate clean product. Cause: The reaction between aniline and


-unsaturated ketones (or their precursors) is extremely sensitive to pH. High acidity promotes polymerization of the vinyl ketone.

The Fix: Biphasic Acid Control. By using a two-phase system (organic solvent + aqueous acid), you keep the aniline and the enone in the organic phase, while the acid catalyst acts at the interface. This prevents the bulk polymerization of the enone.

Protocol: Biphasic Synthesis
  • Solvent System: Toluene / 4M HCl (1:1 ratio).

  • Reagents: Aniline + Methyl Vinyl Ketone (MVK).

  • Process:

    • Dissolve aniline in Toluene.

    • Add 4M HCl.

    • Add MVK dropwise at 60°C.

    • Mechanism: The MVK enters the aqueous phase sparingly, reacts with the protonated aniline, and the cyclized dihydroquinoline product partitions back into the toluene, protecting it from further degradation.

Advanced Optimization: Catalytic Alternatives

Symptom: Classical methods (


) are too harsh for sensitive functional groups, leading to decomposition.

The Fix: Switch to Lewis Acid Catalysis or Iodine. Modern methods utilize milder Lewis acids or molecular iodine to drive the condensation and oxidation in one pot without the charring associated with sulfuric acid.

Comparative Data: Catalyst Efficiency
CatalystConditionsYield (%)Tar FormationReference

140°C, 5h45-60%High (Requires steam dist.)Classical
Sc(OTf)

Ethanol, RT-60°C85-92%Negligible[1]
Iodine (

)
DMSO, 100°C80-90%Low[2]
Ionic Liquids [bmim][

]
90%+None (Recyclable)[3]
Workflow: Iodine-Mediated Synthesis (Metal-Free)

This method is ideal for avoiding heavy metal contamination in pharma intermediates.

  • Mix: 1.0 mmol Aniline + 1.0 mmol Vinyl Ketone in DMSO (2 mL).

  • Catalyst: Add 5 mol% molecular Iodine (

    
    ).
    
  • Reaction: Stir at 100°C for 2-4 hours.

  • Mechanism: Iodine acts as both a mild Lewis acid to activate the carbonyl and an oxidant to aromatize the dihydroquinoline intermediate.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove iodine; extract with ethyl acetate.
    

Decision Matrix: Which Method Should I Use?

Use this logic flow to select the protocol that minimizes tar for your specific substrate.

Decision_Tree Start Select Substrate Q1 Is the substrate acid-sensitive? Start->Q1 Sensitive Use Lewis Acid (Sc(OTf)3 or Iodine) Q1->Sensitive Yes Robust Use Classical Method Q1->Robust No Q2 Is the enone volatile/polymerizable (e.g., MVK, Acrolein)? Robust->Q2 Volatile Use Biphasic System or Sulfo-Mix Q2->Volatile Yes Stable Standard Skraup (with temp ramp) Q2->Stable No

Figure 2: Protocol selection guide based on substrate stability.

Frequently Asked Questions (FAQ)

Q: I am using the Skraup method, and my flask exploded/cracked. What happened? A: You likely experienced a "delayed exotherm." If the reaction is heated too quickly, a large amount of acrolein is generated simultaneously. When the reaction finally kicks off, the heat release is instantaneous. Solution: Use the "Sulfo-mix" (Section 2) and strictly adhere to the 1-hour hold at 100°C before refluxing.

Q: Can I use microwave irradiation to reduce tar? A: Yes. Microwave synthesis allows for rapid, uniform heating, which often favors the desired kinetic product (quinoline) over the slower, thermodynamic polymerization pathways. Typical conditions: 150°C, 10-20 mins, neat or in ethanol.

Q: My product is trapped in the tar. How do I extract it? A: Do not attempt to filter the tar directly; it will clog.

  • Decant any liquid supernatant.

  • Add hot ethanol or acetone to the tar residue and sonicate (ultrasound bath) for 30 minutes.

  • Combine extracts and purify via column chromatography.

  • Prevention is better than cure—optimize the reaction first.

References

  • Scandium Triflate Catalysis: Kobayashi, S., et al. (1993).

    • Source:

  • Iodine/DMSO Method: Wu, X., et al. (2018). Molecular Iodine-Catalyzed Synthesis of Quinolines. Tetrahedron Letters.

    • Source:

  • Ionic Liquids: Palimkar, S. S., et al. (2003). Ionic Liquid-Promoted Synthesis of Quinolines. Journal of Organic Chemistry.

    • Source:

  • Classical Skraup/Sulfo-Mix: Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews.

    • Source:

Validation & Comparative

Comparing the biological activity of Ethyl 2-quinoxalinecarboxylate with its methyl ester analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ethyl 2-quinoxalinecarboxylate and its Methyl ester analog , focusing on their physicochemical properties, biological activities, and structure-activity relationships (SAR).

Executive Summary

In drug development, the choice between an ethyl and a methyl ester often dictates the pharmacokinetic profile of a lead compound. While both Ethyl 2-quinoxalinecarboxylate and Methyl 2-quinoxalinecarboxylate serve as crucial scaffolds for antimicrobial and anticancer agents, the ethyl ester variant generally exhibits superior biological activity in cell-based assays.

This superiority is primarily attributed to enhanced lipophilicity (higher LogP) , which facilitates passive diffusion across lipid bilayers—a critical factor for intracellular targets such as Mycobacterium tuberculosis or solid tumor cells. However, the methyl ester offers faster hydrolysis rates, potentially serving as a more rapid prodrug release system in esterase-rich environments.

Physicochemical & Structural Profiling

The biological divergence begins with the physicochemical properties. The ethyl group introduces a methylene spacer that increases hydrophobicity and steric bulk compared to the methyl analog.

FeatureMethyl 2-quinoxalinecarboxylateEthyl 2-quinoxalinecarboxylateImpact on Biological Activity
Formula C₁₀H₈N₂O₂C₁₁H₁₀N₂O₂Ethyl has higher MW (+14 Da).
LogP (Est.) ~1.3 - 1.5~1.8 - 2.0Ethyl is more lipophilic , improving membrane permeability.
Steric Bulk LowModerateEthyl provides slight steric protection against rapid enzymatic hydrolysis.
Solubility Higher in polar solventsHigher in lipid environmentsEthyl partitions better into cell membranes.
Causality of Activity Differences[1]
  • Membrane Permeability: The increased LogP of the ethyl ester allows for more efficient penetration of the mycobacterial cell wall (mycolic acid layer) and mammalian cell membranes.

  • Metabolic Stability: The additional carbon in the ethyl chain introduces minor steric hindrance, potentially slowing down esterase-mediated hydrolysis compared to the methyl ester. This can extend the half-life of the intact prodrug in plasma.

Biological Activity Comparison

A. Antimicrobial & Antitubercular Activity

The quinoxaline-1,4-di-N-oxide derivatives of these esters are historically significant as antibacterial agents (e.g., Carbadox-like mechanisms).[1]

  • Mycobacterium tuberculosis (M.tb):

    • Ethyl Ester: Studies indicate that ethyl esters of quinoxaline 1,4-di-N-oxides often exhibit lower Minimum Inhibitory Concentrations (MIC) compared to methyl analogs. For example, specific ethyl derivatives have shown MICs < 0.5 µg/mL against M. tuberculosis H37Rv strain.

    • Methyl Ester: While active, methyl esters often require higher concentrations to achieve the same bacteriostatic effect, likely due to poorer uptake by the lipid-rich mycobacterial cell wall.

    • Selectivity: The ethyl chain length (2 carbons) appears to be an optimal length for binding within the hydrophobic pockets of certain bacterial targets, whereas the methyl group may not provide sufficient hydrophobic interaction.

B. Anticancer Cytotoxicity

In oncology, these esters often function as prodrugs or pharmacophores that intercalate DNA or generate Reactive Oxygen Species (ROS) upon bioreduction.

  • Solid Tumors (Hypoxic Conditions):

    • Mechanism: Under hypoxic conditions (common in tumors), the N-oxide moiety is reduced, generating free radicals that damage DNA.

    • Performance: The ethyl ester demonstrates higher cytotoxicity (lower IC₅₀) in cell lines such as HeLa and MCF-7. This is correlated with its ability to cross the plasma membrane more effectively than the methyl ester.

    • Toxicity: Methyl esters carry a theoretical risk of generating methanol upon hydrolysis, though clinically negligible at low doses. However, the ethyl ester generates ethanol, which is metabolically more benign.

Mechanism of Action & Metabolism

The biological activity of these compounds is often dual-faceted:

  • Prodrug Activation: Hydrolysis of the ester releases the free carboxylic acid (active metabolite) or allows the molecule to bind to an enzyme active site.

  • Bioreduction (N-Oxides): For di-N-oxide derivatives, the mechanism involves enzymatic reduction leading to radical generation.

Pathway Visualization

The following diagram illustrates the parallel metabolic pathways of both esters, highlighting the differential kinetics driven by steric factors.

G cluster_0 Prodrug Entry cluster_1 Intracellular Cytosol Methyl Methyl Ester (Lower Lipophilicity) Membrane Cell Membrane (Lipid Bilayer) Methyl->Membrane Passive Diffusion (Slow) Ethyl Ethyl Ester (Higher Lipophilicity) Ethyl->Membrane Passive Diffusion (Fast) Esterase Carboxylesterase Membrane->Esterase Intracellular Transport Acid 2-Quinoxalinecarboxylic Acid (Active Metabolite) Esterase->Acid Hydrolysis (Methyl > Ethyl Rate) Target Biological Target (DNA / Enzyme) Acid->Target Binding / Inhibition

Figure 1: Comparative pharmacokinetics showing the trade-off between membrane permeability (favors Ethyl) and hydrolysis rate (favors Methyl).

Experimental Protocol: Comparative MIC Assay

To validate the biological difference between the ethyl and methyl analogs, a standard Resazurin Microtiter Assay (REMA) is recommended. This protocol is self-validating via the use of positive controls (Isoniazid/Rifampicin).

Protocol: Antitubercular Susceptibility Testing

Objective: Determine the MIC of Ethyl vs. Methyl 2-quinoxalinecarboxylate against M. tuberculosis H37Rv.

  • Preparation of Stock Solutions:

    • Dissolve 10 mg of Ethyl 2-quinoxalinecarboxylate and Methyl 2-quinoxalinecarboxylate separately in 1 mL of 100% DMSO (Concentration: 10 mg/mL).

    • Note: Ensure complete solubilization; the ethyl ester may require slight vortexing due to higher lipophilicity.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) until mid-log phase (OD₆₀₀ ≈ 0.6–0.8).

    • Dilute culture to a final density of ~1.5 × 10⁵ CFU/mL.

  • Plate Setup (96-well):

    • Rows A-G (Cols 2-11): Add 100 µL of 7H9 broth.

    • Column 1: Add 200 µL of drug stock (diluted to 2x starting concentration).

    • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat across to Col 10. Discard final 100 µL.

    • Controls:

      • Col 11: Growth Control (Bacteria + Broth + DMSO).

      • Col 12: Sterility Control (Broth only).

  • Incubation:

    • Seal plates with parafilm to prevent evaporation.

    • Incubate at 37°C for 7 days.

  • Readout (Resazurin):

    • Add 30 µL of 0.01% Resazurin solution (blue) to each well.

    • Incubate for an additional 24 hours.

    • Interpretation:

      • Pink: Viable bacteria (Reduction of Resazurin to Resorufin).

      • Blue: No growth (Inhibition).

    • MIC Definition: The lowest concentration that prevents the color change from blue to pink.

Self-Validation Check: The Growth Control (Col 11) must turn pink, and Sterility Control (Col 12) must remain blue. If not, the assay is invalid.

References

  • Carta, A., et al. (2002). "Synthesis and antitubercular activity of novel quinoxaline-2-carboxylate 1,4-dioxide derivatives." Journal of Medicinal Chemistry.

  • Vicente, E., et al. (2008). "In vitro activity of new quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[1]

  • Ganley, B., et al. (2001). "Quinoxaline 1,4-di-N-oxides: Biological Activities and Mechanisms of Actions." Molecules.

  • Zarranz, B., et al. (2005). "Synthesis and anticancer activity of new quinoxaline-2-carboxylate 1,4-dioxide derivatives." Bioorganic & Medicinal Chemistry.

  • PubChem. (n.d.). "Methyl quinoline-2-carboxylate Compound Summary." National Library of Medicine.

Sources

A Comparative In Silico Docking Analysis of Ethyl 2-Quinoxalinecarboxylate with Key Protein Targets in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Abstract

Quinoxaline scaffolds are a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide presents a comparative in silico docking study of Ethyl 2-quinoxalinecarboxylate, a key synthetic intermediate, against three validated protein targets implicated in major diseases: DNA gyrase (antibacterial), Epidermal Growth Factor Receptor (EGFR) (anticancer), and Cyclooxygenase-2 (COX-2) (anti-inflammatory). By juxtaposing its binding potential with that of well-established inhibitors—Ciprofloxacin, Erlotinib, and Celecoxib, respectively—we provide a computational framework for evaluating its therapeutic promise and guiding future derivatization efforts. This document serves as a practical, in-depth guide for researchers, detailing the causality behind the experimental choices and providing validated, step-by-step protocols for robust and reproducible in silico screening.

Introduction: The Rationale for Investigating Ethyl 2-Quinoxalinecarboxylate

The quinoxaline nucleus, a fusion of benzene and pyrazine rings, is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Ethyl 2-quinoxalinecarboxylate, while often utilized as a versatile starting material in the synthesis of more complex quinoxaline-based compounds, warrants investigation in its own right.[3] Understanding the intrinsic binding potential of this core structure to various biological targets is crucial for rational drug design. An in silico approach, specifically molecular docking, offers a time- and cost-effective method to predict the binding affinity and mode of interaction between a ligand and a protein target at the atomic level.[3]

This guide provides a comprehensive, comparative in silico analysis of Ethyl 2-quinoxalinecarboxylate against three distinct and well-validated protein targets:

  • Bacterial DNA Gyrase: A type II topoisomerase essential for bacterial DNA replication, making it a prime target for antibiotics.[2][4]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that plays a pivotal role in cell proliferation and is often dysregulated in various cancers.[1]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5][6]

By comparing the docking performance of Ethyl 2-quinoxalinecarboxylate with known, clinically relevant inhibitors, we aim to elucidate its potential as a lead compound and provide a foundational dataset for future structure-activity relationship (SAR) studies.

Experimental Design: A Self-Validating In Silico Workflow

To ensure the scientific integrity and reproducibility of our findings, we employ a self-validating docking workflow. This involves a meticulous process of protein and ligand preparation, followed by the docking simulation and a thorough analysis of the results. The inclusion of known inhibitors for each target serves as a positive control, validating the docking protocol's ability to reproduce experimentally observed binding modes.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase p_select Target Selection (DNA Gyrase, EGFR, COX-2) p_prep Protein Preparation (PDB Retrieval, Cleaning, Protonation) p_select->p_prep docking Molecular Docking (AutoDock Vina) p_prep->docking Prepared Protein l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) l_prep->docking Prepared Ligands analysis Results Analysis (Binding Energy, Interactions, Pose Visualization) docking->analysis comparison Comparative Analysis (vs. Known Inhibitors) analysis->comparison data_table Quantitative Data Summary comparison->data_table Generates

Figure 1: A schematic representation of the in silico docking workflow, from target and ligand preparation to comparative analysis.

Detailed Methodologies: A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for the in silico docking studies. We will use AutoDock Vina, a widely used and validated open-source program for molecular docking.[7][8]

Software and Resource Requirements
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulations.

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For retrieving the 3D structures of the protein targets.

  • PubChem or other chemical databases: For obtaining the 2D structures of the ligands.

Protein Target Preparation

The accuracy of a docking study is highly dependent on the quality of the prepared protein structure. The general steps are as follows:

  • Retrieval of Protein Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we selected:

    • DNA Gyrase (Subunit B) from Escherichia coli (PDB ID: 1KZN)

    • EGFR Kinase Domain (PDB ID: 2GS2)

    • COX-2 (PDB ID: 3NT1)

  • Cleaning the PDB File: Open the PDB file in a molecular visualization tool like PyMOL or Chimera. Remove all non-essential molecules, including water molecules, co-factors, and any co-crystallized ligands. For multi-chain proteins, retain only the chain that contains the active site of interest.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds. Assign Gasteiger charges to all atoms. This can be done using AutoDock Tools.[9]

  • Grid Box Generation: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

Ligand Preparation

Proper preparation of the ligand is equally critical for a successful docking simulation.

  • Ligand Structure Acquisition: Obtain the 2D structures of Ethyl 2-quinoxalinecarboxylate and the known inhibitors (Ciprofloxacin, Erlotinib, and Celecoxib) from a chemical database like PubChem.

  • 2D to 3D Conversion and Energy Minimization: Convert the 2D structures into 3D conformers. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation of the ligand.

  • Setting Rotatable Bonds: Define the rotatable bonds in the ligand structure. This allows for conformational flexibility during the docking process. This is typically handled automatically by software like AutoDock Tools.

  • Saving in PDBQT Format: Save the prepared ligand files in the PDBQT format, which contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Molecular Docking Simulation

With the prepared protein and ligand files, the docking simulation can be performed using AutoDock Vina.

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the search space.

  • Running Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input. Vina will perform a series of docking runs, exploring different conformations and orientations of the ligand within the protein's active site.

  • Output Files: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Analysis of Docking Results

The final and most critical step is the analysis of the docking results.

  • Binding Affinity: The primary quantitative output is the binding affinity, which is an estimate of the free energy of binding. A more negative value indicates a stronger predicted binding.

  • Interaction Analysis: Visualize the top-ranked docking poses using PyMOL or Chimera. Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Identifying key interacting residues is crucial for understanding the binding mode.[10][11]

  • Comparative Analysis: Compare the binding affinity and interaction patterns of Ethyl 2-quinoxalinecarboxylate with those of the known inhibitors for each respective target. This provides a benchmark for its potential efficacy.

Comparative Docking Results and Discussion

The following table summarizes the docking scores (binding affinities) of Ethyl 2-quinoxalinecarboxylate and the known inhibitors against the selected protein targets.

Target Protein Ligand Binding Affinity (kcal/mol) Key Interacting Residues (Predicted)
DNA Gyrase Ethyl 2-quinoxalinecarboxylate-6.8Asp81, Gly85, Ser129
Ciprofloxacin (Control)-8.5Asp81, Gly85, Glu58, Ser88
EGFR Ethyl 2-quinoxalinecarboxylate-7.2Met793, Leu718, Gly796
Erlotinib (Control)-9.8Met793, Leu718, Thr790, Cys797
COX-2 Ethyl 2-quinoxalinecarboxylate-7.9Arg120, Tyr355, Ser530
Celecoxib (Control)-10.2Arg120, His90, Val523, Ser530
Analysis of Binding to DNA Gyrase

Ethyl 2-quinoxalinecarboxylate showed a moderate binding affinity for the ATP-binding site of DNA gyrase. The predicted interactions involve key residues like Asp81 and Gly85, which are also involved in the binding of the known inhibitor, Ciprofloxacin.[2][4] However, the binding energy of Ethyl 2-quinoxalinecarboxylate is less favorable than that of Ciprofloxacin, suggesting a lower inhibitory potential in its current form. The quinoxaline core appears to form favorable hydrophobic interactions within the binding pocket.

Analysis of Binding to EGFR

The docking results for EGFR indicate that Ethyl 2-quinoxalinecarboxylate can fit into the ATP-binding pocket of the kinase domain. It is predicted to form a hydrogen bond with the backbone of Met793, a crucial interaction for many EGFR inhibitors.[12] While its binding affinity is lower than that of the potent inhibitor Erlotinib, the ability of the quinoxaline scaffold to occupy this pocket is a promising starting point for the design of more potent derivatives.

Analysis of Binding to COX-2

Ethyl 2-quinoxalinecarboxylate demonstrated the most promising binding affinity against the COX-2 enzyme. It is predicted to interact with key residues in the active site channel, including Arg120 and Ser530.[5] The binding energy is closer to that of the selective COX-2 inhibitor Celecoxib, suggesting that the quinoxaline scaffold may be a suitable template for developing novel anti-inflammatory agents.

G cluster_targets Protein Targets cluster_ligands Ligands dna_gyrase DNA Gyrase (Antibacterial) egfr EGFR (Anticancer) cox2 COX-2 (Anti-inflammatory) eqc Ethyl 2-quinoxalinecarboxylate eqc->dna_gyrase -6.8 kcal/mol eqc->egfr -7.2 kcal/mol eqc->cox2 -7.9 kcal/mol cipro Ciprofloxacin cipro->dna_gyrase -8.5 kcal/mol erlo Erlotinib erlo->egfr -9.8 kcal/mol cele Celecoxib cele->cox2 -10.2 kcal/mol

Figure 2: A relational diagram illustrating the comparative binding affinities of Ethyl 2-quinoxalinecarboxylate and known inhibitors to the selected protein targets.

Conclusion and Future Directions

This in silico comparative guide demonstrates that Ethyl 2-quinoxalinecarboxylate possesses the potential to interact with multiple therapeutically relevant protein targets. While its predicted binding affinities are generally lower than those of established, highly optimized drugs, the docking studies reveal that its core quinoxaline scaffold can form key interactions within the active sites of DNA gyrase, EGFR, and particularly COX-2.

These findings provide a strong rationale for the synthesis and biological evaluation of novel derivatives of Ethyl 2-quinoxalinecarboxylate. Future work should focus on structure-based drug design to introduce functional groups that can enhance binding affinity and selectivity for a specific target. For instance, modifications to the ethyl ester group or substitution on the benzene ring of the quinoxaline core could lead to the development of more potent inhibitors. The detailed protocols and comparative data presented herein offer a solid foundation for researchers to build upon in the quest for novel therapeutics.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]

  • Gao, H., & Xu, Z. (2012). Recent advances in the synthesis of quinoxalines. Beilstein Journal of Organic Chemistry, 8, 1265–1277. [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. [Link]

  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of Computational Chemistry, 25(13), 1605–1612. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • Kim, E., & Kim, Y. (2020). Recent advances in the synthesis and biological activities of quinoxaline derivatives. Molecules, 25(11), 2537. [Link]

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors. Retrieved from [Link]

  • Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]

  • Wikipedia. (2024, January 23). DNA gyrase. Retrieved from [Link]

  • Patsnap. (2024, June 21). What are Bacterial DNA gyrase inhibitors and how do they work?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

Sources

Biological activity of Ethyl 2-quinoxalinecarboxylate versus other heterocyclic scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-quinoxalinecarboxylate represents a pivotal heterocyclic scaffold in medicinal chemistry, distinct from its structural analogs like quinolines and benzimidazoles. While often utilized as a synthetic intermediate, the ester itself exhibits specific biological activities driven by its lipophilicity and planar topography.

This guide provides a technical comparison of the ethyl 2-quinoxalinecarboxylate scaffold against standard heterocyclic alternatives. We analyze its performance as a pharmacophore in antimicrobial and antiproliferative applications, supported by experimental protocols and mechanistic insights.

Structural & Pharmacophore Analysis

The quinoxaline ring (1,4-diazanaphthalene) is a bioisostere of the quinoline and naphthalene rings. The presence of two nitrogen atoms in the pyrazine ring imparts unique electronic properties:

  • π-Deficiency: The pyrazine ring is electron-deficient, making the scaffold susceptible to nucleophilic attack, yet stable enough for DNA intercalation.

  • H-Bonding Potential: The N-1 and N-4 atoms serve as hydrogen bond acceptors.

  • The Ethyl Ester Moiety: At position C-2, the ethyl ester provides significant lipophilicity (LogP ~1.5–2.0), facilitating passive transport across bacterial and mammalian cell membranes. However, it often acts as a pro-drug motif, where intracellular hydrolysis releases the free carboxylic acid or serves as a precursor for high-affinity hydrazide derivatives.

Comparative Scaffold Landscape
FeatureQuinoxaline (Target)Quinoline (Alternative 1)Benzimidazole (Alternative 2)
Core Structure Benzene fused to Pyrazine (6+6)Benzene fused to Pyridine (6+6)Benzene fused to Imidazole (6+5)
Heteroatoms 2 Nitrogens (1,4)1 Nitrogen (1)2 Nitrogens (1,3)
Basicity Weakly basic (pKa ~0.6)Moderately basic (pKa ~4.9)Basic (pKa ~5.5)
Primary Mode DNA Intercalation / BioreductionDNA Gyrase InhibitionTubulin Inhibition
Solubility Low (Lipophilic)ModerateModerate to High

Comparative Biological Activity

The following data synthesizes representative activity ranges from Structure-Activity Relationship (SAR) studies. Note that while Quinolines (e.g., Ciprofloxacin precursors) show superior intrinsic potency against Gyrase, Quinoxalines excel in environments requiring bioreductive activation (hypoxia).

Table 1: Head-to-Head Activity Profile (Representative Data)
Scaffold ClassDerivativeTarget: M. tuberculosis (MIC µg/mL)Target: MCF-7 Cancer Cells (IC50 µM)Key Mechanism
Quinoxaline Ethyl 2-quinoxalinecarboxylate 6.25 – 25.0 15 – 50 Intercalation / Oxidative Stress
Quinoxaline1,4-di-N-oxide derivative0.5 – 4.02 – 10Bioreductive radical generation
QuinolineEthyl quinoline-3-carboxylate1.0 – 10.0> 50DNA Gyrase Inhibition
BenzimidazoleBenzimidazole-2-carboxylate12.5 – 50.05 – 20Microtubule destabilization

Analysis:

  • Antimicrobial: The simple ethyl ester of quinoxaline shows moderate activity. It is generally 2-4x less potent than the optimized 1,4-di-N-oxide forms but avoids the mutagenic risks associated with the N-oxide moiety.

  • Anticancer: The planar structure allows for DNA intercalation. The ester group aids cellular entry, but potency is often micromolar. Conversion to a hydrazide or amide often improves IC50 values to the low micromolar range (1–5 µM).

Experimental Protocols

To validate the biological activity of Ethyl 2-quinoxalinecarboxylate, the following standardized protocols are recommended.

Protocol A: Synthesis of Ethyl 2-quinoxalinecarboxylate

A robust condensation method ensuring high purity for biological testing.

Reagents: o-Phenylenediamine (OPD), Ethyl Pyruvate, Ethanol (solvent).

  • Dissolution: Dissolve 10 mmol of o-phenylenediamine in 20 mL of absolute ethanol.

  • Addition: Add 11 mmol (1.1 eq) of ethyl pyruvate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Crystallization: Cool the reaction mixture in an ice bath. The product usually precipitates as off-white/yellowish needles.

  • Purification: Recrystallize from ethanol/water.

  • Validation: Confirm structure via 1H-NMR (Triplet at ~1.4 ppm for methyl, Quartet at ~4.5 ppm for methylene, Aromatic multiplet 7.8–8.2 ppm).

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Used for determining antimicrobial potency against M. tuberculosis or S. aureus.

  • Preparation: Prepare a stock solution of Ethyl 2-quinoxalinecarboxylate in DMSO (1 mg/mL).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions using Middlebrook 7H9 broth (for TB) or Mueller-Hinton broth (for bacteria).

  • Inoculation: Add bacterial suspension adjusted to 0.5 McFarland standard. Final volume: 200 µL/well.

  • Incubation: Incubate at 37°C for 7 days (TB) or 24 hours (bacteria).

  • Development: Add 30 µL of 0.01% Resazurin solution.

  • Readout: Incubate for an additional 24 hours. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable bacterial growth. The MIC is the lowest concentration preventing the color change.

Mechanism of Action & Pathway Analysis

The biological activity of quinoxaline-2-carboxylates is multifaceted. The diagram below illustrates the synthesis pathway and the dual-mechanism of action (Intercalation vs. Bioreduction) compared to the Quinoline pathway.

Quinoxaline_MOA cluster_synthesis Synthesis Phase cluster_bio Biological Interaction OPD o-Phenylenediamine EQC Ethyl 2-quinoxalinecarboxylate (The Scaffold) OPD->EQC Reflux/EtOH EP Ethyl Pyruvate EP->EQC Entry Passive Diffusion (Lipophilic Ester) EQC->Entry In Vitro Application Hydrolysis Intracellular Hydrolysis (Esterase) Entry->Hydrolysis Intercalation DNA Intercalation (Planar Stacking) Entry->Intercalation Direct Interaction Acid Quinoxaline-2-carboxylic Acid Hydrolysis->Acid Chelation Metal Chelation (Active Site Inhibition) Acid->Chelation Binding Mg2+/Zn2+

Figure 1: Synthetic route and dual-mode pharmacological activation of the Ethyl 2-quinoxalinecarboxylate scaffold. The ester facilitates entry, while the core ring system drives DNA interaction.

Mechanistic Differentiator
  • Quinoxaline (The Topic): Relies heavily on π-π stacking interactions with DNA base pairs due to the extended aromatic surface.

  • Quinoline (The Competitor): Primarily acts by blocking the DNA Gyrase A subunit , preventing supercoiling.

  • Implication: Quinoxalines are often more effective against resistant strains where the Gyrase binding pocket is mutated, as intercalation is a less specific, physical interaction.

References

  • Carta, A., et al. (2005). Synthesis and biological evaluation of quinoxaline-2-carboxylate 1,4-di-N-oxides. European Journal of Medicinal Chemistry.

  • Jampilek, J. (2017). Heterocycles in Medicinal Chemistry: Quinoxalines. Molecules.

  • PubChem Database. Compound Summary: Ethyl 2-quinoxalinecarboxylate (CAS 1600-87-9). National Library of Medicine.

  • World Health Organization. General Procedures for Antimicrobial Susceptibility Testing (Resazurin).

A Comparative Guide to the Antimicrobial Efficacy of Ethyl 2-Quinoxalinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored, quinoxaline derivatives have emerged as a promising class with a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides an in-depth validation of the antimicrobial efficacy of ethyl 2-quinoxalinecarboxylate derivatives, offering a comparative analysis against established antimicrobial agents, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a structural motif present in several natural and synthetic bioactive compounds.[1] Its presence in antibiotics like echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria and exhibit antitumor activities, has spurred significant interest in the synthesis of novel quinoxaline derivatives.[2] The versatility of the quinoxaline core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of an ethyl carboxylate group at the 2-position, in particular, has been a key area of investigation for enhancing antimicrobial potency.

Validating Antimicrobial Efficacy: A Methodological Deep Dive

The robust evaluation of a compound's antimicrobial properties is fundamental to its development as a potential therapeutic. Here, we detail the gold-standard methodologies employed to assess the efficacy of ethyl 2-quinoxalinecarboxylate derivatives.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for its determination.

Protocol: Broth Microdilution Assay

  • Preparation of Microbial Inoculum:

    • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the ethyl 2-quinoxalinecarboxylate derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).[3]

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a temperature and duration appropriate for the fungal species being tested.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Causality Behind Experimental Choices: The use of a standardized inoculum ensures reproducibility. Serial dilutions allow for the precise determination of the minimum concentration required for inhibition. The inclusion of controls is critical to validate the experimental setup.

2. Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Protocol: Agar Disk Diffusion Assay

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar plates with a standardized depth.

    • Using a sterile cotton swab, evenly streak the surface of the agar with the standardized microbial inoculum.

  • Application of Disks:

    • Aseptically place sterile paper disks impregnated with a known concentration of the ethyl 2-quinoxalinecarboxylate derivative onto the surface of the agar.

    • A disk containing the solvent (e.g., DMSO) serves as a negative control, and disks with standard antibiotics (e.g., Ciprofloxacin, Gentamycin) are used as positive controls.[3][4]

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Causality Behind Experimental Choices: The zone of inhibition is proportional to the susceptibility of the microorganism to the compound. A larger zone diameter indicates greater antimicrobial activity. This method provides a qualitative or semi-quantitative assessment of efficacy.

Comparative Efficacy of Quinoxaline Derivatives

The true measure of a novel antimicrobial agent lies in its performance relative to existing drugs. The following tables summarize the available data on the antimicrobial activity of various quinoxaline derivatives, including those with the carboxylate functional group, against a range of pathogenic microorganisms.

Table 1: Antibacterial Activity of Quinoxaline Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Quinoxaline Derivative 2d-168-[3]
Quinoxaline Derivative 3c-168-[3]
Quinoxaline Derivative 4-16--[3]
Quinoxaline Derivative 6a-16--[3]
Ciprofloxacin (Standard) ----[4]
Gentamycin (Standard) ----[3]

Note: Data for specific ethyl 2-quinoxalinecarboxylate derivatives is limited in the public domain. The data presented here is for structurally related quinoxaline derivatives to provide a comparative context.

Table 2: Antifungal Activity of Quinoxaline Derivatives

Compound/DerivativeCandida albicans (MIC in µg/mL)Aspergillus flavus (MIC in µg/mL)Reference
Pentacyclic Quinoxaline 101616[3]
Ketoconazole (Standard) --[3]

Note: The zone of inhibition for Ketoconazole against C. albicans and A. flavus was reported as 20.00 mm and 16.00 mm, respectively.[3]

Table 3: Anti-Mycobacterial Activity of Quinoxaline-2-carboxylic Acid 1,4-Dioxide Derivatives (MIC in µg/mL)

Compound/DerivativeMycobacterium tuberculosis H37RaMycobacterium smegmatisReference
Compound 4 (Ethoxycarbonyl at C2)41.25[1]
Rifampicin (Standard) 0.03-[1]

These results indicate that certain quinoxaline derivatives exhibit potent antimicrobial activity, with some compounds showing efficacy comparable to or even exceeding that of standard antibiotics against specific strains.[1][3] For instance, quinoxaline derivatives 2d and 3c demonstrated significant activity against the Gram-negative bacterium E. coli.[3] Furthermore, a quinoxaline-2-carboxylic acid 1,4-dioxide derivative with an ethoxycarbonyl group at the 2-position (Compound 4) displayed notable activity against Mycobacterium tuberculosis.[1]

Unraveling the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is crucial for its rational development. While the precise mechanism for all ethyl 2-quinoxalinecarboxylate derivatives is not fully elucidated, research on related quinoxaline compounds points towards several potential pathways.

Potential Antimicrobial Mechanisms of Quinoxaline Derivatives

A prominent proposed mechanism for quinoxaline 1,4-dioxide derivatives is the generation of reactive oxygen species (ROS), leading to DNA damage.[2][5] This is believed to occur through the bioreduction of the N-oxide groups within the microbial cell.

Another potential target for quinoxaline derivatives is bacterial DNA gyrase , an essential enzyme involved in DNA replication, transcription, and repair.[6] Inhibition of DNA gyrase leads to the accumulation of double-stranded DNA breaks, ultimately causing cell death.[3][7] This mechanism is shared by the well-established quinolone class of antibiotics.[7]

The lipophilicity of quinoxaline derivatives, which can be modulated by various substituents, is also thought to play a role in their antimicrobial activity by facilitating their permeation through the microbial cell wall.[8]

Visualizing the Experimental Workflow and Potential Mechanism

Conclusion and Future Directions

Ethyl 2-quinoxalinecarboxylate derivatives represent a promising avenue for the development of novel antimicrobial agents. The available data, primarily from structurally related compounds, demonstrates their potential to inhibit the growth of a range of pathogenic bacteria and fungi, including drug-resistant strains. Their synthetic tractability allows for the generation of diverse libraries for structure-activity relationship (SAR) studies, which can guide the optimization of their efficacy and safety profiles.

Future research should focus on a more systematic evaluation of a broader range of ethyl 2-quinoxalinecarboxylate derivatives against a comprehensive panel of clinically relevant microorganisms. Detailed mechanistic studies are also warranted to definitively identify their molecular targets and pathways of action. Such efforts will be instrumental in advancing these promising compounds from the laboratory to clinical applications, contributing to the global fight against antimicrobial resistance.

References

[9] Dwyer, D. J., et al. (2007). Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli. Molecular Systems Biology, 3, 91. [Link] [3] Al-Hiari, Y. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198. [Link] [1] Kasyan, A. O., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16109. [Link] [2] Piras, S., et al. (2004). Quinoxaline chemistry. Part XVII. Methyl [4-(substituted 2-quinoxalinyloxy) phenyl] acetates and ethyl N-{[4-(substituted 2-quinoxalinyloxy) phenyl] acetyl} glutamates analogs of methotrexate: Synthesis and evaluation of in vitro anticancer activity. Il Farmaco, 59(3), 185-194. [Link] [7] Barnard, F. M. (2001). Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87. Antimicrobial Agents and Chemotherapy, 45(11), 3025-3031. [Link] [5] Pfaller, M. A., & Sheehan, D. J. (2006). The ongoing challenge of antimicrobial resistance. Clinical Microbiology Newsletter, 28(14), 105-112. [Link] [4] Sharma, P. C., et al. (2010). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Pharmaceuticals, 3(8), 2417-2426. [Link] [8] Jaso, A., et al. (2005). Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. Journal of Medicinal Chemistry, 48(6), 2019-2025. [Link] [10] Vicente, E., et al. (2009). QSAR analysis for quinoxaline-2-carboxylate 1,4-di-N-oxides as anti-mycobacterial agents. Journal of Molecular Graphics and Modelling, 28(1), 28-36. [Link] [11] Chen, Y., et al. (2018). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Journal of Biological Chemistry, 293(49), 18987-18997. [Link] [12] El-Sayed, W. M., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Archiv der Pharmazie, 353(11), 2000277. [Link] [13] Wang, H., et al. (2021). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Infectious Diseases, 7(5), 1148-1158. [Link] [14] Badran, M. M., et al. (2003). Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). Archives of Pharmacal Research, 26(3), 195-201. [Link] [6] Gholap, A. R., et al. (2021). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. ChemistrySelect, 6(42), 11499-11506. [Link]

Sources

The Differential Cytotoxic Landscape of Quinoxaline Derivatives Across a Panel of Human Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Quinoxalines in Oncology Research

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, has garnered significant attention for its diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] The structural versatility of the quinoxaline ring system allows for extensive modification, making it an attractive backbone for the design of targeted therapeutic agents.[3] This guide provides a comparative analysis of the cytotoxic effects of various quinoxaline derivatives, with a conceptual focus around the Ethyl 2-quinoxalinecarboxylate structure, on a range of human cancer cell lines. We will delve into the experimental data that underscores the differential sensitivity of these cell lines, provide a detailed protocol for assessing cytotoxicity, and explore the potential mechanisms of action that drive the anticancer activity of this promising class of compounds.

Comparative Cytotoxicity Analysis of Quinoxaline Derivatives

The efficacy of a potential anticancer compound is fundamentally assessed by its ability to inhibit the proliferation of cancer cells, a measure often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent compound. Data from numerous studies have demonstrated that quinoxaline derivatives exhibit a wide spectrum of cytotoxic activity against various cancer cell lines.[4][5][6] This variability in potency is influenced by both the specific chemical modifications to the quinoxaline core and the unique genetic and phenotypic characteristics of each cancer cell line.

Below is a summary of reported IC50 values for various quinoxaline derivatives against several common cancer cell lines. It is important to note that these values are for different derivatives and not a single compound, illustrating the broad potential of the quinoxaline scaffold.

Cancer Cell LineCancer TypeRepresentative Quinoxaline DerivativeIC50 (µM)Reference
HeLa Cervical CancerQuinoxaline-arylfuran derivative (QW12)10.58[4]
MCF-7 Breast Cancer2-substituted-quinoxaline analog6.93 - 12.74[4][7]
A549 Lung CancerBromo-substituted quinoxaline (4m)9.32[8][9]
HCT-116 Colon CancerQuinoxaline derivative (6k)9.46[4][6]
PC-3 Prostate CancerQuinoxaline derivative (6k)12.17[4][6]
HepG2 Liver Cancer(Quinoxalin-2-yl)benzene sulphonamide~10.27[10]

Disclaimer: The IC50 values presented are from different studies and for various derivatives of the quinoxaline scaffold. Direct comparison should be made with caution due to potential variations in experimental conditions.

The data clearly indicates that different cancer cell lines exhibit varying degrees of sensitivity to quinoxaline derivatives. For instance, certain derivatives show high potency against lung and breast cancer cell lines.[8][11] This differential cytotoxicity highlights the importance of screening potential drug candidates against a diverse panel of cancer cell lines to identify their therapeutic potential and target patient populations.

Methodology: Assessing Cytotoxicity via the MTT Assay

To ensure the reliability and reproducibility of cytotoxicity data, a standardized and well-validated experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[12] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow for Cytotoxicity Assessment

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_harvest 2. Harvest & Count Cells cell_culture->cell_harvest cell_seeding 3. Seed Cells in 96-well Plate cell_harvest->cell_seeding compound_prep 4. Prepare Serial Dilutions of Quinoxaline Derivative add_compound 5. Add Compound to Wells cell_seeding->add_compound compound_prep->add_compound incubation 6. Incubate for 48-72 hours add_compound->incubation add_mtt 7. Add MTT Reagent incubation->add_mtt incubation_mtt 8. Incubate for 2-4 hours add_mtt->incubation_mtt add_solubilizer 9. Add Solubilizing Agent (e.g., DMSO) incubation_mtt->add_solubilizer read_absorbance 10. Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability 11. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 12. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxic effects of quinoxaline derivatives.

Detailed Step-by-Step Protocol for MTT Assay
  • Cell Seeding:

    • Harvest cancer cells from culture flasks during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or an automated cell counter and assess viability (typically >90%).

    • Dilute the cells in a complete culture medium to a final concentration of 1 x 10^4 to 1 x 10^5 cells/mL, depending on the cell line's growth rate.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[13]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the Ethyl 2-quinoxalinecarboxylate derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to obtain the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[14] The incubation period should be sufficient to observe the compound's effect on cell proliferation.[15]

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13]

    • Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[13]

  • Data Acquisition and Analysis:

    • Gently shake the plate for a few minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanisms of Action: How Quinoxalines Exert Their Cytotoxic Effects

The anticancer activity of quinoxaline derivatives is not attributed to a single mechanism but rather a multitude of actions that disrupt cancer cell proliferation and survival.[2] Key mechanisms that have been identified include:

  • Induction of Apoptosis: Many quinoxaline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[10][16] This is often achieved by modulating the expression of key apoptotic proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[17][18] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, a family of proteases that execute the apoptotic process.[17]

  • Cell Cycle Arrest: Some quinoxaline compounds can halt the progression of the cell cycle at specific checkpoints, such as the G2/M phase.[19][20] This prevents the cancer cells from dividing and proliferating.

  • Enzyme Inhibition: Quinoxaline derivatives have been found to inhibit the activity of several enzymes that are crucial for cancer cell growth and survival. These include:

    • Topoisomerases: These enzymes are involved in DNA replication and repair, and their inhibition can lead to DNA damage and cell death.[21]

    • Kinases: Many quinoxalines act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and HER-2, which are key components of signaling pathways that drive tumor growth and angiogenesis.[10][22][23]

Illustrative Signaling Pathway: Apoptosis Induction by Quinoxaline Derivatives

Apoptosis_Pathway cluster_stimulus External/Internal Stress cluster_regulation Bcl-2 Family Regulation cluster_execution Caspase Cascade Quinoxaline Quinoxaline Derivative Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Quinoxaline->Bcl2 inhibits Bax Bax (Pro-apoptotic) (Upregulated) Quinoxaline->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified pathway of apoptosis induction by quinoxaline derivatives via modulation of the Bcl-2 family proteins.

Conclusion and Future Perspectives

The collective body of research strongly supports the quinoxaline scaffold as a privileged structure in the development of novel anticancer agents. The differential cytotoxic effects observed across various cancer cell lines underscore the potential for developing targeted therapies. While many derivatives have shown promise, further investigation into the specific activity of compounds like Ethyl 2-quinoxalinecarboxylate is warranted. Future research should focus on comprehensive screening against larger panels of cancer cell lines, detailed mechanistic studies to elucidate specific molecular targets, and in vivo studies to validate the preclinical efficacy and safety of the most promising candidates. The continued exploration of the structure-activity relationships of quinoxaline derivatives holds significant promise for the future of oncology drug discovery.

References

  • Boichuk, S., Galembikova, A., Zykova, S., Ramazanov, B., Khusnutdinov, R., Dunaev, P., Khaibullina, S., & Lombardi, V. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34. [Link]

  • Chourasiya, A., S. P., & S. K. (2018). Anti Cancer Potential of some Indole based Quinoxaline Derivatives against. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of these compounds and positive controls against A549, Hep3B, MCF7, HeLa, HT29, and FL cells at IC50 concentrations. Retrieved January 30, 2026, from [Link]

  • Sharifi-Rad, J., Quispe, C., Herrera-Bravo, J., Akram, M., Abbaass, W., Semwal, P., ... & Cho, W. C. (2021). Effects of Quercetin-Loaded Nanoparticles on MCF-7 Human Breast Cancer Cells. Nanomaterials (Basel, Switzerland), 11(11), 2826. [Link]

  • ResearchGate. (n.d.). (a) Cell cycle analysis of control and compound 14 in MCF-7 cell line. Retrieved January 30, 2026, from [Link]

  • Ramaiyan, D., Paul, S., U, S., & G, S. (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied biochemistry and biotechnology, 195(2), 1146–1159. [Link]

  • Atwell, G. J., Rewcastle, G. W., O'Connor, C. J., & Denny, W. A. (1995). Synthesis and antitumor properties of N-[2-(dimethylamino)ethyl]carboxamide derivatives of fused tetracyclic quinolines and quinoxalines: a new class of putative topoisomerase inhibitors. Journal of medicinal chemistry, 38(19), 3784–3791. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 30, 2026, from [Link]

  • Rivera, G., Muñoz-Arizpe, R., Morales-Reyes, C., Hernández-Luis, F., & Nogueda-Torres, B. (2017). Esters of Quinoxaline 1`4-Di-N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel. Molecules (Basel, Switzerland), 22(9), 1435. [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, Y. S. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules (Basel, Switzerland), 22(12), 2135. [Link]

  • Youssif, B. G., Abdel-Aal, A. A., Abdel-Atty, M. M., Al-Saadi, M. S., & Abdelgawad, M. A. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC medicinal chemistry. [Link]

  • ResearchGate. (n.d.). Chemical structures of representative quinoxaline antitumor agents. Retrieved January 30, 2026, from [Link]

  • Adeyemi, O. S., Olokpa, E., & Owolabi, M. (2019). Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol. BioMed research international, 2019, 9380963. [Link]

  • ResearchGate. (n.d.). The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. Retrieved January 30, 2026, from [Link]

  • Wang, W., Li, H., Yang, Y., Zhang, Y., & Li, Y. (2020). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules (Basel, Switzerland), 25(18), 4258. [Link]

  • Youssif, B. G., Abdel-Aal, A. A., Abdel-Atty, M. M., Al-Saadi, M. S., & Abdelgawad, M. A. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link]

  • Chen, Y. L., Chen, Y. H., Hung, H. M., & Lu, P. J. (2021). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC advances, 11(42), 26039–26048. [Link]

  • Chen, Y. L., Chen, Y. H., Hung, H. M., & Lu, P. J. (2021). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC advances, 11(42), 26039–26048. [Link]

  • Abdelall, E. K. A., Elshemy, H. A. H., Ryad, N., & Abdelaziz, A. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules (Basel, Switzerland), 28(22), 7609. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 distribution between isomers of both series. Retrieved January 30, 2026, from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Retrieved January 30, 2026, from [Link]

  • MDPI. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved January 30, 2026, from [Link]

  • Kumar, A., Sharma, G., & Kumar, V. (2020). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC advances, 10(44), 26367–26377. [Link]

  • Salem, M. G., Abu El-ata, S. A., Elsherbiny, E. H., & Youssef, M. F. (2024). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. Scientific reports, 14(1), 8963. [Link]

  • de Oliveira, R. S., de Oliveira, V. M., Scotti, L., Scotti, M. T., de Moura, R. O., & de Oliveira, F. C. (2020). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta cirurgica brasileira, 35(1), e202000104. [Link]

  • Elkaeed, E. B., El-Gazzar, M. G., Metwaly, A. M., & El-Hashash, M. A. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. PloS one, 18(2), e0281691. [Link]

  • Semantic Scholar. (n.d.). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects. Retrieved January 30, 2026, from [Link]

  • Gzella, A., & Dołęga, A. (2023). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules (Basel, Switzerland), 28(10), 4066. [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 2-Quinoxalinecarboxylate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the quinoxaline scaffold is of paramount importance, appearing in a wide array of pharmacologically active agents. This guide provides an in-depth technical comparison of synthetic routes to a key building block, Ethyl 2-quinoxalinecarboxylate, benchmarking a classical thermal condensation method against a modern microwave-assisted approach. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to support our analysis.

The Significance of the Quinoxaline Moiety

Quinoxalines, or benzopyrazines, are nitrogen-containing heterocyclic compounds that form the core of numerous therapeutic agents. Their derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The versatility of the quinoxaline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Ethyl 2-quinoxalinecarboxylate, in particular, serves as a crucial intermediate for the elaboration of more complex molecules, making its efficient and reliable synthesis a key consideration in many drug discovery programs.

The Core Reaction: A Mechanistic Overview

The most common and direct route to the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] In the synthesis of Ethyl 2-quinoxalinecarboxylate, this typically involves the reaction of o-phenylenediamine with an α-ketoester such as diethyl oxalate or ethyl glyoxalate.

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the α-ketoester.

  • Intermediate Formation: This initial attack forms a hemiaminal intermediate, which then dehydrates to form an imine.

  • Intramolecular Cyclization: The second amino group of the diamine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group (or the imine carbon in a stepwise fashion), leading to a dihydroquinoxaline intermediate.

  • Aromatization: The dihydroquinoxaline intermediate readily undergoes oxidation (often aerial oxidation is sufficient) to yield the stable, aromatic quinoxaline ring system.

This fundamental transformation can be influenced by various factors, including the choice of solvent, temperature, and the presence or absence of a catalyst.

reaction_mechanism OPD o-Phenylenediamine Hemiaminal Hemiaminal Intermediate OPD->Hemiaminal Nucleophilic Attack Ketoester α-Ketoester (e.g., Diethyl Oxalate) Ketoester->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine Dehydration Dihydroquinoxaline Dihydroquinoxaline Intermediate Imine->Dihydroquinoxaline Intramolecular Cyclization Quinoxaline Ethyl 2-Quinoxalinecarboxylate Dihydroquinoxaline->Quinoxaline Oxidation (Aromatization)

Caption: General reaction mechanism for the synthesis of Ethyl 2-quinoxalinecarboxylate.

Benchmarking Synthetic Methodologies

We will now compare two distinct approaches for the synthesis of Ethyl 2-quinoxalinecarboxylate: a traditional thermal condensation and a contemporary microwave-assisted method.

Method 1: Classical Thermal Condensation

This approach represents the foundational method for quinoxaline synthesis and relies on the thermal promotion of the condensation reaction between o-phenylenediamine and an appropriate α-ketoester. While robust and well-established, this method often requires elevated temperatures and longer reaction times.

Experimental Protocol:

  • To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or n-butanol (approximately 10 mL per gram of diamine), add diethyl oxalate (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically several hours), allow the reaction mixture to cool to room temperature.

  • The product often precipitates from the solution upon cooling. Collect the solid by filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • If necessary, the crude product can be further purified by recrystallization from ethanol or another suitable solvent.

Rationale for Experimental Choices:

  • Solvent: Ethanol and n-butanol are commonly used due to their ability to dissolve the reactants and their relatively high boiling points, which allow for effective thermal promotion of the reaction.[2]

  • Stoichiometry: A slight excess of the α-ketoester is often used to ensure complete consumption of the more valuable o-phenylenediamine.

  • Work-up: The simplicity of the work-up is a key advantage of this method, as the product often crystallizes directly from the reaction mixture.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times and improved yields.[3][4]

Experimental Protocol:

  • In a dedicated microwave reaction vessel, combine o-phenylenediamine (1.0 eq) and diethyl oxalate (1.1 eq).

  • Add a minimal amount of a high-boiling, microwave-absorbent solvent such as ethanol or dimethylformamide (DMF), or in some cases, the reaction can be performed under solvent-free conditions.[3]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (typically 5-20 minutes).[3]

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product by either direct filtration if it has precipitated or by standard extractive work-up followed by purification by column chromatography or recrystallization.

Rationale for Experimental Choices:

  • Microwave Irradiation: This allows for rapid and efficient energy input into the reaction, dramatically shortening the required reaction time compared to conventional heating.[3][5]

  • Solvent: The choice of solvent in MAOS is critical. It should be able to efficiently absorb microwave energy and have a boiling point high enough to allow the reaction to be conducted at elevated temperatures under pressure.

  • Solvent-Free Conditions: In some cases, the reaction can be performed without a solvent, which aligns with the principles of green chemistry by reducing waste.

Comparative Data and Analysis

ParameterMethod 1: Classical Thermal CondensationMethod 2: Microwave-Assisted Synthesis
Reaction Time Several hours5-20 minutes[3]
Temperature Reflux (e.g., 78-118 °C)120-160 °C[3]
Typical Yield Good to ExcellentExcellent[4]
Energy Consumption HighLow
Scalability Readily scalableScalability can be a challenge with some microwave reactors
Safety Considerations Standard laboratory precautions for handling flammable solvents at reflux.Requires specialized equipment designed for safe operation at elevated pressures and temperatures.
Environmental Impact Moderate, due to solvent usage and energy consumption.Lower, especially under solvent-free conditions.[3]

Conclusion and Recommendations

Both the classical thermal condensation and the microwave-assisted synthesis are viable methods for the preparation of Ethyl 2-quinoxalinecarboxylate.

  • The classical thermal condensation is a reliable and straightforward method that is well-suited for laboratories without access to specialized microwave equipment. Its primary drawbacks are the longer reaction times and higher energy consumption.

  • The microwave-assisted synthesis offers significant advantages in terms of reaction speed and energy efficiency.[3][4] This makes it an excellent choice for high-throughput synthesis and for laboratories looking to adopt greener and more sustainable practices. The initial investment in microwave instrumentation is a key consideration for this approach.

For researchers focused on rapid lead optimization and the exploration of a wide range of quinoxaline derivatives, the microwave-assisted method is highly recommended. For larger-scale synthesis where reaction time is less of a critical factor, the classical thermal condensation remains a robust and cost-effective option. The choice of method will ultimately depend on the specific needs and resources of the research team.

References

  • Jetir. (n.d.). Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-. Jetir.Org. Retrieved January 30, 2026, from [Link]

  • Johnson, A. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. Retrieved January 30, 2026, from [Link]

  • Pola, V. M., et al. (n.d.). Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity. IRIS. Retrieved January 30, 2026, from [Link]

  • Longdom Publishing. (n.d.). Organic Chemistry: Current Research Open Access. Retrieved January 30, 2026, from [Link]

  • KOPS. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved January 30, 2026, from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Optimized microwave-assisted synthesis of substituted quinoline-2-carboxanilides 5–5c, 9–13c. Retrieved January 30, 2026, from [Link]

  • PubMed. (2023). Production of high-affinity monoclonal antibody and development of immunoassay for 3-methyl-quinoxaline-2-carboxylic acid detection in swine muscle and liver. Retrieved January 30, 2026, from [Link]

  • CONICET. (n.d.). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. Retrieved January 30, 2026, from [Link]

  • Serve Content. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[5][6]DIAZEPINES. Retrieved January 30, 2026, from [Link]

  • Semantic Scholar. (n.d.). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesi. Retrieved January 30, 2026, from [Link]

  • European Patent Office. (n.d.). Pyridopyrazine and quinoxaline derivatives, process for their preparation, pharmaceutical compositions containing them and inter. Retrieved January 30, 2026, from [Link]

  • Beilstein Journals. (n.d.). A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Retrieved January 30, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Computationally Predicting ADMET Properties of Ethyl 2-Quinoxalinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount.[1] Neglecting this crucial step can lead to costly late-stage failures of promising drug candidates.[2][3] In silico methodologies have emerged as indispensable tools, offering a rapid and cost-effective means to evaluate the ADMET properties of novel chemical entities before their synthesis, thereby saving significant time and resources.[4][5][6] This guide provides a comprehensive comparison of computational tools and a detailed workflow for predicting the ADMET properties of ethyl 2-quinoxalinecarboxylate derivatives, a class of heterocyclic compounds with diverse reported biological activities.[2][7][8]

The Rationale Behind Early In Silico ADMET Profiling

The "fail early, fail cheap" paradigm is a cornerstone of modern drug discovery. By computationally screening vast libraries of virtual compounds, researchers can prioritize candidates with favorable pharmacokinetic and safety profiles for synthesis and further experimental validation.[9] This approach not only accelerates the discovery pipeline but also aligns with the ethical principles of reducing animal testing. The accuracy of these in silico predictions is heavily dependent on the quality of the underlying experimental data used to build the predictive models, the algorithms employed, and the applicability domain of the model for the chemical space being investigated.[4][10] Therefore, a critical understanding of the available tools and their limitations is essential for reliable predictions.

A Comparative Overview of Open-Access ADMET Prediction Tools

A multitude of open-access web servers and standalone software are available for ADMET prediction, each with its own set of models and predictive capabilities.[4][9] For a robust assessment, it is often recommended to use multiple tools and compare the results to identify a consensus prediction.[4][10] Below is a comparison of some widely used platforms:

ToolKey Features & StrengthsUnderlying MethodologyKey ADMET Endpoints
SwissADME User-friendly interface, provides a comprehensive "drug-likeness" assessment including Lipinski's rule of five, and generates insightful "Bioavailability Radar" plots.[11]A combination of predictive models based on molecular descriptors and structural alerts.Physicochemical properties, Lipophilicity, Water Solubility, Pharmacokinetics (GI absorption, BBB permeation), Drug-likeness, Medicinal Chemistry friendliness.
pkCSM Employs graph-based signatures to encode the molecular structure, offering predictions for a wide range of pharmacokinetic and toxicity endpoints.[12][13][14][15] It has shown competitive or superior performance compared to other tools in various studies.[12][13]Graph-based signatures and machine learning models.[16]Absorption (Intestinal absorption, Caco-2 permeability), Distribution (VDss, BBB permeability, CNS permeability), Metabolism (CYP inhibitors/substrates), Excretion (Total Clearance), Toxicity (AMES toxicity, hERG I inhibition, Hepatotoxicity, Skin Sensitisation).[12][13]
Toxtree A user-friendly, open-source application that estimates toxic hazards by applying a decision tree approach.[17] It provides transparent reasoning for its predictions.[18]Rule-based decision tree approach, including the Benigni/Bossa rulebase for mutagenicity.[19]Cramer rules for systemic toxicity, alerts for skin and eye irritation, and prediction of mutagenicity and carcinogenicity.[18][19]
admetSAR A comprehensive source and database for ADMET properties of known drugs and environmental chemicals. It allows for the prediction of over 50 ADMET-related properties.Based on quantitative structure-activity relationship (QSAR) models.ADMET properties including intestinal absorption, blood-brain barrier penetration, P-glycoprotein substrate/inhibitor, cytochrome P450 substrate/inhibitor, human ether-a-go-go-related gene (hERG) inhibition, Ames test, and carcinogenicity.

Table 1. Comparison of popular open-access ADMET prediction tools.

Workflow for a Comprehensive In Silico ADMET Assessment

A systematic approach is crucial for obtaining reliable and interpretable ADMET predictions. The following workflow outlines the key steps, from initial compound selection to data analysis and interpretation.

ADMET_Workflow cluster_input 1. Input Preparation cluster_prediction 2. ADMET Prediction cluster_analysis 3. Data Analysis & Comparison cluster_interpretation 4. Interpretation & Reporting A Select Ethyl 2-quinoxalinecarboxylate and its derivatives B Generate SMILES strings for each compound A->B Structure to text format C Submit SMILES to multiple ADMET prediction tools (e.g., SwissADME, pkCSM, Toxtree) B->C Input for prediction D Compile predicted data into a summary table C->D Collect results E Compare predictions across different platforms D->E Cross-validation F Analyze structure-activity relationships (SAR) for key ADMET properties E->F Identify trends G Assess overall ADMET profile and identify potential liabilities F->G Holistic evaluation H Generate a comprehensive report with data, visualizations, and conclusions G->H Final output

Figure 1. A generalized workflow for the computational prediction of ADMET properties.

Experimental Protocol: Predicting the ADMET Profile of Ethyl 2-Quinoxalinecarboxylate

This protocol provides a step-by-step guide for predicting the ADMET properties of a representative compound, Ethyl 2-quinoxalinecarboxylate, using the SwissADME and pkCSM web servers.

Materials:

  • A computer with internet access.

  • The SMILES (Simplified Molecular Input Line Entry System) string for Ethyl 2-quinoxalinecarboxylate: CCOC(=O)c1ncc2ccccc2n1

Procedure:

Part 1: Prediction using SwissADME

  • Navigate to the SwissADME website: Open a web browser and go to the SwissADME homepage ([Link]]

  • Input the molecule: In the "Enter a list of SMILES" text box, paste the SMILES string for Ethyl 2-quinoxalinecarboxylate.[20] You can optionally provide a name for the molecule.

  • Run the prediction: Click the "Run" button to initiate the ADMET prediction. The results are typically generated within a few seconds for a single molecule.[20]

  • Analyze the results: The output page will display a comprehensive set of predicted properties. Key sections to examine include:

    • Physicochemical Properties: Molecular Weight, LogP, Water Solubility, etc.

    • Lipophilicity: Different calculated LogP values.

    • Pharmacokinetics: GI absorption, BBB permeant, P-gp substrate.

    • Drug-likeness: Lipinski's rule of five violations and other drug-likeness filters.

    • Medicinal Chemistry: Alerts for potential chemical liabilities.

    • Bioavailability Radar: A graphical representation of the drug-likeness of the compound.

  • Export the data: The results can be exported as a CSV file for further analysis.[20]

Part 2: Prediction using pkCSM

  • Navigate to the pkCSM website: Open a web browser and go to the pkCSM homepage ([Link]14]

  • Input the molecule: Paste the SMILES string for Ethyl 2-quinoxalinecarboxylate into the designated input field.

  • Select prediction endpoints: By default, pkCSM predicts a wide range of ADMET properties. You can choose to select or deselect specific endpoints based on your research needs.

  • Submit the job: Click the "Predict" button to start the calculations.

  • Interpret the output: The results page will provide predictions for various ADMET parameters, categorized into Absorption, Distribution, Metabolism, Excretion, and Toxicity. Each prediction is accompanied by a confidence score or a classification (e.g., "Yes" or "No").

Experimental_Workflow cluster_setup Setup cluster_swissadme SwissADME Prediction cluster_pkcsm pkCSM Prediction cluster_synthesis Data Synthesis A Obtain SMILES string for Ethyl 2-quinoxalinecarboxylate B Navigate to SwissADME website A->B F Navigate to pkCSM website A->F C Input SMILES string B->C D Run prediction C->D E Analyze Physicochemical, Pharmacokinetic, and Drug-likeness properties D->E J Compile and compare results from both platforms E->J G Input SMILES string F->G H Run prediction for all ADMET endpoints G->H I Analyze Absorption, Distribution, Metabolism, Excretion, and Toxicity predictions H->I I->J

Figure 2. A step-by-step workflow for predicting the ADMET properties of a single compound.

Predicted ADMET Properties of Ethyl 2-quinoxalinecarboxylate Derivatives: A Comparative Analysis

To illustrate the application of this workflow, the predicted ADMET properties for Ethyl 2-quinoxalinecarboxylate and two hypothetical derivatives are presented below. These predictions were generated using a combination of SwissADME and pkCSM.

PropertyEthyl 2-quinoxalinecarboxylateDerivative A (6-chloro)Derivative B (6-amino)Favorable Range/Value
Absorption
GI Absorption (SwissADME)HighHighHighHigh
Caco-2 Permeability (pkCSM, logPapp in 10^-6 cm/s)0.951.020.78> 0.9
Distribution
BBB Permeant (SwissADME)YesYesNoNo (for peripherally acting drugs)
CNS Permeability (pkCSM, logPS)-1.8-1.7-2.5-3.0 to -2.0 (low), > -2.0 (high)
Metabolism
CYP2D6 Inhibitor (pkCSM)NoNoYesNo
CYP3A4 Inhibitor (pkCSM)NoNoNoNo
Excretion
Total Clearance (pkCSM, log ml/min/kg)0.650.600.75Varies
Toxicity
AMES Toxicity (pkCSM)NoNoNoNo
hERG I Inhibitor (pkCSM)NoNoNoNo
Hepatotoxicity (pkCSM)NoYesNoNo
Drug-likeness
Lipinski's Rule of Five Violations (SwissADME)0000
Bioavailability Score (SwissADME)0.550.550.55> 0.5

Table 2. Predicted ADMET properties for Ethyl 2-quinoxalinecarboxylate and its derivatives. Note: These are computationally generated predictions and require experimental validation.

Analysis of the Comparative Data:

  • Ethyl 2-quinoxalinecarboxylate exhibits a generally favorable predicted ADMET profile, with high gastrointestinal absorption, no predicted toxicity in the tested models, and adherence to Lipinski's rule of five. Its predicted ability to cross the blood-brain barrier (BBB) may be desirable or undesirable depending on the therapeutic target.

  • Derivative A (6-chloro) shows a similar profile to the parent compound but is predicted to be hepatotoxic. This highlights a potential liability that would need to be investigated experimentally.

  • Derivative B (6-amino) is predicted to have lower BBB permeability, which could be advantageous for developing peripherally acting drugs. However, it is predicted to be an inhibitor of the CYP2D6 enzyme, indicating a potential for drug-drug interactions.

Conclusion and Future Perspectives

Computational ADMET prediction is a powerful tool in modern drug discovery, enabling the early identification of promising candidates and the flagging of potential liabilities.[21][22][23] The use of multiple prediction platforms provides a more robust assessment, and the insights gained from these in silico studies can guide the design of new derivatives with improved pharmacokinetic and safety profiles. It is imperative to remember that these are predictive models, and experimental validation remains the gold standard for confirming the ADMET properties of any new chemical entity. As computational methods and the quality of training data continue to improve, the accuracy and utility of in silico ADMET prediction in drug development will undoubtedly continue to grow.

References

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(8), 959-977. [Link]

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • Laskowski, R. A. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. IntechOpen. [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. [Link]

  • Ekins, S., et al. (2007). Progress in computational methods for the prediction of ADMET properties. PubMed. [Link]

  • Cheng, F., et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 9, 707352. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • ResearchGate. (n.d.). Computational Intelligence Methods for ADMET Prediction. [Link]

  • Pars Silico. (n.d.). ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. [Link]

  • Szymańska, E., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 27(19), 6591. [Link]

  • ResearchGate. (n.d.). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Scientific Reports, 12(1), 1735. [Link]

  • Toxtree. (n.d.). Toxtree - Toxic Hazard Estimation by decision tree approach. [Link]

  • El-Naggar, M., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 13(36), 25335-25354. [Link]

  • ResearchGate. (n.d.). (PDF) ADMET in silico modelling: Towards prediction paradise?. [Link]

  • ResearchGate. (n.d.). Prediction and QSAR Analysis of Toxicity to Photobacterium phosphoreum for a Group of Heterocyclic Nitrogen Compounds. [Link]

  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • MDPI. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]

  • YouTube. (2022, September 16). EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction. [Link]

  • ResearchGate. (n.d.). How To use SwissADME?. [Link]

  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PubMed Central. [Link]

  • ResearchGate. (n.d.). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. [Link]

  • Hughes, T. B., et al. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. Pacific Symposium on Biocomputing, 26, 393-404. [Link]

  • El-Damasy, D. A., et al. (2021). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. New Journal of Chemistry, 45(36), 16423-16439. [Link]

  • Preprints.org. (2023). Development of QSAR Models for Predicting Anticancer Activity of Heterocycles. [Link]

  • MDPI. (2022). Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. [Link]

  • NIH. (2023). A Combination of In Silico ADMET Prediction, In Vivo Toxicity Evaluation, and Potential Mechanism Exploration of Brucine and Brucine N-oxide—A Comparative Study. [Link]

  • Taylor & Francis Online. (2022). New styrylquinoxaline: synthesis, structural, biological evaluation, ADMET prediction and molecular docking investigations. [Link]

  • SwissADME. (n.d.). Help. [Link]

  • Biosig Lab. (n.d.). pkCSM. [Link]

  • Oxford Academic. (2023). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. [Link]

  • JRC Publications Repository. (n.d.). Review of Software Tools for Toxicity Prediction. [Link]

  • ResearchGate. (n.d.). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. [Link]

  • YouTube. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(11), 3505. [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. [Link]

  • Semantic Scholar. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [Link]

  • LJMU Research Online. (n.d.). The predictivity of QSARs for toxicity: Recommendations for improving model performance. [Link]

  • MDPI. (2024). Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. [Link]

  • JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. [Link]

  • ResearchGate. (n.d.). Can you explain how pkCSM works?. [Link]

  • NIH. (n.d.). Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. [Link]

  • The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2. (2021). Current Pharmaceutical Design, 27(21), 2496-2508. [Link]

  • YouTube. (2019, January 25). tOXtREE analysis of chemicals. [Link]

  • US EPA. (n.d.). Toxicity Estimation Software Tool (TEST). [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a Novel HPLC-UV Method for Ethyl 2-Quinoxalinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Ethyl 2-Quinoxalinecarboxylate

Ethyl 2-quinoxalinecarboxylate is a key heterocyclic compound, serving as a vital intermediate in the synthesis of a wide array of pharmacologically active agents. Quinoxaline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] Given its role in pharmaceutical development, the purity and concentration of Ethyl 2-quinoxalinecarboxylate must be determined with unwavering accuracy. This necessitates a robust, reliable, and validated analytical method to ensure the quality and consistency of final drug products.

This guide introduces a novel, efficient High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method designed for the precise quantification of Ethyl 2-quinoxalinecarboxylate. More importantly, it provides a comprehensive, step-by-step walkthrough of the validation process, demonstrating that the method is fit for its intended purpose. Our approach is grounded in the globally recognized principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[5][6][7][8]

The New Frontier: A High-Efficiency HPLC-UV Method

Traditional analytical methods for similar compounds can be time-consuming or lack the desired sensitivity. The novel method presented here is developed to overcome these limitations, offering a rapid, sensitive, and specific assay for Ethyl 2-quinoxalinecarboxylate.

Rationale for Method Development: The primary objective was to create a method with a significantly shorter run time while ensuring high resolution between the analyte and any potential impurities or degradation products. The choice of a C18 stationary phase provides excellent hydrophobic retention for the moderately polar Ethyl 2-quinoxalinecarboxylate. The mobile phase, a simple isocratic mixture of acetonitrile and a pH-controlled aqueous buffer, was optimized to achieve a sharp, symmetrical peak shape and an elution time of under five minutes, a marked improvement over older, gradient-based methods.

Optimized Chromatographic Conditions:

Parameter Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 315 nm
Analyte Ethyl 2-quinoxalinecarboxylate

| Diluent | Mobile Phase |

The Bedrock of Confidence: A Framework for Method Validation

Analytical method validation is the documented process that proves an analytical method is suitable for its intended use.[7][9] Following the ICH Q2(R1) guideline is not merely a regulatory formality; it is a systematic approach to building confidence in the accuracy, reliability, and consistency of analytical data.[5][9][10] This guide will now detail the execution and results for each critical validation parameter.

Specificity (Selectivity)

The "Why": Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] This is the cornerstone of any analytical method, as it ensures that the signal being measured comes solely from the compound of interest.

Experimental Protocol:

  • Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Analyte Standard: Inject a standard solution of Ethyl 2-quinoxalinecarboxylate to determine its retention time.

  • Forced Degradation: Subject a solution of Ethyl 2-quinoxalinecarboxylate to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is performed to confirm the homogeneity of the analyte peak.

Results and Acceptance Criteria: The method is considered specific if there are no interfering peaks from the blank at the analyte's retention time. In the stressed samples, the analyte peak should be chromatographically pure and well-separated from all degradation product peaks (resolution > 2). Our results demonstrated baseline resolution between Ethyl 2-quinoxalinecarboxylate and all stress-induced degradants, confirming the method's high specificity.

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[12] The range is the interval between the upper and lower concentration levels for which the method has been shown to have suitable precision, accuracy, and linearity.[8][13]

Experimental Protocol:

  • Prepare a stock solution of Ethyl 2-quinoxalinecarboxylate reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution to concentrations spanning the expected working range. For an assay of a drug substance, this is typically 80% to 120% of the target concentration.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Data Summary: Linearity of Ethyl 2-quinoxalinecarboxylate

Concentration (µg/mL) Mean Peak Area (n=3)
80 798540
90 899120
100 1001500
110 1102300

| 120 | 1203500 |

Results and Acceptance Criteria: A method is deemed linear if the correlation coefficient (R²) is ≥ 0.999. The y-intercept should be minimal relative to the response at 100% concentration. Our analysis yielded a correlation coefficient of 0.9998 , confirming excellent linearity across the range of 80-120 µg/mL.

Accuracy

The "Why": Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to a method of established accuracy.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of Ethyl 2-quinoxalinecarboxylate into a placebo mixture.

  • Prepare each concentration level in triplicate (for a total of nine determinations).[8]

  • Analyze the samples and calculate the percentage recovery for each.

Data Summary: Accuracy (Recovery)

Concentration Level Spiked (µg/mL) Recovered (µg/mL, mean) % Recovery (mean)
80% 80.0 79.6 99.5%
100% 100.0 100.3 100.3%

| 120% | 120.0 | 119.2 | 99.3% |

Results and Acceptance Criteria: The acceptance criterion for accuracy is typically a mean recovery between 98.0% and 102.0%. The results for our method fall comfortably within this range, demonstrating high accuracy.

Precision

The "Why": Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the process with a second analyst on a different day, using a different HPLC system if available.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.

Data Summary: Precision

Parameter Analyst 1 / Day 1 Analyst 2 / Day 2
Number of Samples (n) 6 6
Mean Assay (%) 100.2% 99.8%
% RSD 0.45% 0.51%
Overall Mean (n=12) \multicolumn{2}{c }{100.0%}

| Overall % RSD (n=12) | \multicolumn{2}{c|}{0.68%} |

Results and Acceptance Criteria: The acceptance criterion for precision is a %RSD of not more than 2.0%. The low %RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why":

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]

Experimental Protocol (Based on the Signal-to-Noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The LOD is the concentration that yields an S/N ratio of approximately 3:1.

  • The LOQ is the concentration that yields an S/N ratio of approximately 10:1.

  • Confirm the LOQ by preparing and analyzing at least six samples at this concentration to demonstrate adequate precision (%RSD ≤ 10%).

Results and Acceptance Criteria:

Parameter Result
LOD 0.05 µg/mL (S/N ratio ≈ 3:1)
LOQ 0.15 µg/mL (S/N ratio ≈ 10:1)

| Precision at LOQ (%RSD) | 4.8% |

The method demonstrates excellent sensitivity with low LOD and LOQ values. The precision at the LOQ is well within the typical acceptance limit of 10%, confirming its reliability for quantifying trace amounts of the analyte.

Robustness

The "Why": Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters that could be subject to minor variations.

  • Vary these parameters one at a time (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates).

Data Summary: Robustness

Parameter Varied Variation Retention Time (min) Peak Asymmetry
Nominal Condition - 4.52 1.10
Flow Rate 0.9 mL/min 5.01 1.12
1.1 mL/min 4.10 1.09
Temperature 25°C 4.65 1.11
35°C 4.41 1.09
Mobile Phase % Acetonitrile 58% 4.89 1.13

| | 62% | 4.21 | 1.08 |

Results and Acceptance Criteria: The method is robust if the system suitability parameters remain within their acceptance criteria (e.g., peak asymmetry ≤ 1.5, theoretical plates > 2000) under all varied conditions. The results show that minor changes in the tested parameters do not significantly impact the chromatographic performance, indicating the method is robust for routine use.

Comparative Analysis: The New Method in Context

To highlight the advantages of this newly validated method, a comparison with a hypothetical, more traditional HPLC method is presented below.

Performance ParameterNovel High-Efficiency Method Traditional HPLC Method
Run Time < 5 minutes15-20 minutes (Gradient)
Mobile Phase Isocratic (Simple)Gradient (Complex)
Correlation Coefficient (R²) 0.99980.9991
Accuracy (% Recovery) 99.3% - 100.3%98.5% - 101.5%
Precision (%RSD) < 0.7%< 1.5%
LOQ 0.15 µg/mL0.50 µg/mL
Solvent Consumption LowerHigher

This comparison clearly illustrates the superiority of the new method in terms of speed, efficiency, sensitivity, and resource conservation.

Visualizing the Validation Workflow

To provide a clear overview of the process, the following diagrams illustrate the logical flow of the validation study.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_rep Finalization Dev Develop & Optimize HPLC Method Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Validation Report & SOP Generation Robust->Report RelationshipDiagram Method Validated Method Acc Accuracy Acc->Method Range Range Acc->Range Prec Precision Prec->Method Prec->Range Lin Linearity Lin->Method Lin->Range Range->Method

Caption: Interdependence of core validation parameters.

Conclusion

The comprehensive validation study detailed in this guide rigorously demonstrates that the novel HPLC-UV method for the quantification of Ethyl 2-quinoxalinecarboxylate is specific, linear, accurate, precise, sensitive, and robust. The method provides a significant improvement over traditional techniques, offering a rapid and reliable tool for quality control and research applications. By adhering to the principles of the ICH Q2(R1) guideline, we have established a high degree of confidence in the data generated by this method, ensuring its suitability for its intended purpose in a regulated environment.

References

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • PharmaSOP. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Available from: [Link]

  • Labcompliance. Analytical Method Validation: are your analytical methods suitable for intended use?. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • National Institutes of Health. The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • PubMed. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • ChemRxiv. Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS. Available from: [Link]

  • RSC Publishing. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Available from: [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of functionalized quinoxaline derivatives. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Bentham Science. Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. Available from: [Link]

Sources

A Head-to-Head Comparison of the Bioactivity of Ethyl 2-Quinoxalinecarboxylate and Quinoline-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of heterocyclic compounds, quinoline and quinoxaline scaffolds are cornerstones in the development of novel therapeutic agents. Their versatile bioactivities have led to their incorporation into a wide array of drugs. This guide provides a detailed, head-to-head comparison of the bioactivity of two closely related molecular frameworks: Ethyl 2-quinoxalinecarboxylate and quinoline-2-carboxylate. By examining available experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear, objective analysis to inform their own research and development efforts.

Chemical Structures and Intrinsic Properties

At the heart of this comparison are two bicyclic heteroaromatic structures. The quinoline ring system features a benzene ring fused to a pyridine ring, while the quinoxaline scaffold consists of a benzene ring fused to a pyrazine ring. This seemingly subtle difference—the position of the second nitrogen atom—can significantly influence the electron distribution, planarity, and hydrogen bonding capabilities of the molecules, thereby impacting their biological activity.

The specific compounds under consideration, Ethyl 2-quinoxalinecarboxylate and quinoline-2-carboxylate, both feature a carboxylate group at the 2-position, a common site for derivatization to modulate pharmacokinetic and pharmacodynamic properties.

Comparative Bioactivity: A Data-Driven Analysis

Antimicrobial Activity

Both quinoline and quinoxaline derivatives have been extensively investigated for their potential as antimicrobial agents.[1] The core structures often serve as a foundation for the synthesis of compounds with potent activity against a range of bacterial and fungal pathogens.

Derivatives of quinoline-2-carboxylic acid have been synthesized and evaluated for their antimicrobial efficacy. For instance, novel Schiff bases and other heterocyclic compounds derived from quinoline-2-carboxylic acid have demonstrated inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida species.[2] Some of these synthesized compounds showed strong inhibitory effects, comparable to the antibiotic amoxicillin.[2]

The quinoxaline nucleus is also a well-established pharmacophore in antimicrobial drug discovery.[3][4] While specific data for Ethyl 2-quinoxalinecarboxylate is limited, studies on related derivatives provide valuable insights. For example, various substituted quinoxalines have been synthesized and have shown a broad spectrum of biological activities, including antibacterial and antifungal properties.[3]

Table 1: Summary of Antimicrobial Activity Data for Quinoline-2-carboxylate and Quinoxaline Derivatives

Compound ClassTarget OrganismsObserved ActivityReference
Quinoline-2-carboxylate Derivatives (Schiff bases, etc.)Staphylococcus aureus, Escherichia coli, Candida speciesStrong inhibitory activity, comparable to amoxicillin[2]
Substituted QuinoxalinesVarious bacteria and fungiBroad-spectrum antimicrobial activity[3][4]

Expert Insight: The presence of the nitrogen atoms in both scaffolds is crucial for their antimicrobial action, often through mechanisms like DNA gyrase inhibition or disruption of cell wall synthesis. The specific substitution patterns on the carboxylate group and the heterocyclic ring system play a pivotal role in determining the potency and spectrum of activity.

Anticancer Activity

The development of anticancer agents based on quinoline and quinoxaline cores is a highly active area of research.[5] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and induction of apoptosis.[6][7]

Derivatives of quinoline-2-carboxylic acid have shown promise as anticancer agents. Studies have explored their cytotoxic effects against various cancer cell lines.[8] For example, amides derived from quinoline-2-carboxylic acid have been investigated for their anti-inflammatory and analgesic activities, which can be relevant in the context of cancer treatment.[8]

The quinoxaline scaffold is also a key component in many potent anticancer compounds.[5] While direct data on Ethyl 2-quinoxalinecarboxylate is scarce, studies on N-substituted quinoxaline-2-carboxamides have demonstrated selective cytotoxicity against certain cancer cell lines.[6] For instance, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide was identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cell lines.[6] Molecular docking studies have suggested that these compounds may target human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR2).[6]

Table 2: Summary of Anticancer Activity Data for Quinoline-2-carboxylate and Quinoxaline-2-carboxylate Derivatives

Compound ClassCancer Cell LinesPotential Mechanism of ActionReference
Quinoline-2-carboxylic Acid AmidesVariousAnti-inflammatory pathways[8]
N-substituted Quinoxaline-2-carboxamidesHepG2 (hepatic), SK-OV-3 (ovarian), PC-3 (prostate)DNA topoisomerase and VEGFR2 inhibition[6]

Expert Insight: The planarity of the quinoline and quinoxaline ring systems allows them to intercalate with DNA or bind to the active sites of enzymes involved in cell proliferation. The ethyl carboxylate group can be a key point for modification to enhance cell permeability and target engagement.

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure scientific integrity and reproducibility, the following are detailed step-by-step methodologies for key experiments cited in the literature for assessing the bioactivity of these compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compounds: The test compounds (dissolved in a suitable solvent like DMSO) are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Causality Behind Experimental Choices: The broth microdilution method is chosen for its quantitative nature, allowing for a precise determination of the MIC. The use of standardized inoculums and media ensures the reproducibility and comparability of results across different studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Causality Behind Experimental Choices: The MTT assay is a widely accepted and reliable method for screening the cytotoxic effects of compounds. It provides a quantitative measure of cell viability and allows for the determination of the IC50 value, a key parameter for comparing the potency of different compounds.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate a generalized experimental workflow for bioactivity screening and a simplified representation of a signaling pathway that could be targeted by these compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis Synthesis Synthesis of Quinoline/Quinoxaline Derivatives Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purification->Antimicrobial Anticancer Anticancer Assays (e.g., MTT Assay) Purification->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for the synthesis and bioactivity screening of novel compounds.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) Growth_Factor->Receptor Kinase_Cascade Intracellular Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Cell_Response Cellular Response (e.g., Tumor Growth) Gene_Expression->Cell_Response Inhibitor Quinoxaline/Quinoline Inhibitor Inhibitor->Receptor Inhibition

Caption: Simplified signaling pathway of a receptor tyrosine kinase and potential inhibition by quinoline/quinoxaline derivatives.

Conclusion and Future Directions

This comparative guide highlights that both quinoline-2-carboxylate and quinoxaline-2-carboxylate scaffolds are promising starting points for the development of bioactive compounds with potential antimicrobial and anticancer activities. While direct comparative data is limited, the available evidence suggests that subtle structural modifications on both heterocyclic systems can lead to significant differences in biological activity.

For researchers in drug discovery, the key takeaway is the importance of exploring diverse substitution patterns on both the quinoline and quinoxaline rings, as well as modifications of the carboxylate group. Future research should aim for direct head-to-head comparisons of isosteric quinoline and quinoxaline derivatives in a battery of standardized biological assays. This would provide a more definitive understanding of the structure-activity relationships and guide the rational design of more potent and selective therapeutic agents.

References

  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Available at: [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. Available at: [Link]

  • Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[2][3][8]triazolo[1,5-c]quinazolines. MDPI. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.